Diethyl (4-(tetradecylamino)phenyl)phosphonate
Description
BenchChem offers high-quality Diethyl (4-(tetradecylamino)phenyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (4-(tetradecylamino)phenyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-diethoxyphosphoryl-N-tetradecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44NO3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-22-25-23-18-20-24(21-19-23)29(26,27-5-2)28-6-3/h18-21,25H,4-17,22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVBVGHNDNUNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNC1=CC=C(C=C1)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743490 | |
| Record name | Diethyl [4-(tetradecylamino)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103672-42-9 | |
| Record name | Diethyl [4-(tetradecylamino)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Multi-Technique Approach to the Structural Elucidation of Diethyl (4-(tetradecylamino)phenyl)phosphonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive structural confirmation of novel organic molecules is a cornerstone of chemical research and development. This guide presents a comprehensive, multi-technique workflow for the structural elucidation of Diethyl (4-(tetradecylamino)phenyl)phosphonate, a molecule featuring a diethyl phosphonate group, a para-substituted aromatic ring, a secondary amine linkage, and a long alkyl chain. As a Senior Application Scientist, the narrative emphasizes not just the "what" but the "why" of each analytical choice, creating a self-validating system of protocols. We will proceed logically from establishing the molecular formula via mass spectrometry, to identifying key functional groups with infrared spectroscopy, and finally to assembling the precise atomic connectivity through a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. Each step is detailed with field-proven protocols and supported by data from analogous structures and authoritative spectroscopic libraries.
Postulated Structure and Synthetic Context
Before embarking on elucidation, it is critical to have a hypothesized structure. This informs the analytical strategy and helps in predicting the expected spectral outcomes.
Postulated Structure: Diethyl (4-(tetradecylamino)phenyl)phosphonate
-
Molecular Formula: C₂₄H₄₄NO₃P
-
Molecular Weight: 437.59 g/mol
Synthetic Context: This molecule is plausibly synthesized via a palladium-catalyzed Hirao cross-coupling reaction.[1][2] This reaction typically couples an aryl halide (e.g., 4-bromo-N-tetradecylaniline) with a dialkyl phosphite (e.g., diethyl phosphite).[3] Understanding the synthesis is crucial as it informs potential side-products or impurities, such as starting materials or dealkylated phosphonates, that could complicate spectral interpretation.[1]
Core Analytical Workflow: A Step-by-Step Elucidation
The elucidation process is a logical sequence of experiments, where each result provides a piece of the puzzle. Our workflow is designed for maximum confidence and minimal ambiguity.
Caption: The logical workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
Causality: The first objective is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, which is the foundation of the entire elucidation process.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 acetonitrile/water mixture with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 300°C.
-
Acquisition Range: m/z 100-1000.
-
Calibration: Use a suitable calibrant (e.g., sodium formate) for the acquired mass range to ensure high mass accuracy.
-
Expected Results: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Calculated m/z for [C₂₄H₄₅NO₃P]⁺: 438.3131
-
Observed m/z: Expected to be within 5 ppm of the calculated value.
Fragmentation Analysis: Tandem MS (MS/MS) experiments are invaluable for confirming structural motifs.[4] By selecting the precursor ion (m/z 438.3) and subjecting it to collision-induced dissociation (CID), we can predict a fragmentation pattern.[5][6]
Table 1: Predicted HRMS Fragmentation
| m/z (Predicted) | Ion Formula | Description of Loss |
|---|---|---|
| 410.2818 | [C₂₂H₄₁NO₃P]⁺ | Loss of ethylene (C₂H₄) from an ethoxy group via McLafferty rearrangement |
| 392.2716 | [C₂₂H₃₉NO₂P]⁺ | Loss of an ethoxy radical (•OC₂H₅) |
| 242.1461 | [C₁₂H₁₉NO₃P]⁺ | Cleavage of the N-C bond of the tetradecyl chain (loss of C₁₂H₂₅) |
| 214.1148 | [C₁₀H₁₅O₃P]⁺ | Cleavage of the C-N bond (loss of tetradecylamine) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and effective method to confirm the presence of key functional groups predicted by the molecular formula.[7][8] It validates the major structural components before delving into the complexities of NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the neat oil or solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to achieve a good signal-to-noise ratio.
-
Background: Perform a background scan of the clean ATR crystal before analyzing the sample.
-
Expected Results:
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| ~3350 | N-H Stretch | Secondary Amine | [9] |
| 3050-3020 | C-H Stretch | Aromatic C-H | [9] |
| 2955, 2925, 2855 | C-H Stretch | Aliphatic (CH₃, CH₂) | [10] |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | [11] |
| ~1240 | P=O Stretch | Phosphonate | [12] |
| ~1025, ~960 | P-O-C Stretch | Phosphonate Ester |[12] |
The presence of these bands provides strong, direct evidence for the N-alkylaniline and diethyl phosphonate moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[13] We will use a suite of 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) experiments to assemble the full molecular structure.[14]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Temperature: 298 K.
³¹P{¹H} NMR Spectroscopy
Logic: It is often strategic to start with heteronuclear NMR. ³¹P NMR is simple for this molecule and will quickly confirm the phosphorus environment.[15] The proton-decoupled experiment gives a single, sharp signal, confirming the presence of only one type of phosphorus atom.[16]
Expected Result:
-
A single peak observed between δ 15-25 ppm . This chemical shift is characteristic of an alkyl-aryl phosphonate.[17]
¹H NMR Spectroscopy
Logic: ¹H NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling.[18] The integration of peaks corresponds to the relative number of protons.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Couplings (J, Hz) | Reference |
|---|---|---|---|---|---|
| ~7.6-7.8 | dd | 2H | Ar-H (ortho to P) | ³JHH ≈ 8.5, ³JPH ≈ 13.0 | [19] |
| ~6.6-6.8 | dd | 2H | Ar-H (ortho to N) | ³JHH ≈ 8.5, ⁴JPH ≈ 3.0 | [20] |
| ~4.0-4.2 | dq | 4H | O-CH₂ -CH₃ | ³JHH ≈ 7.1, ³JPH ≈ 7.5 | [21] |
| ~3.8-4.0 | br s | 1H | N-H | - | [20] |
| ~3.1-3.3 | t | 2H | N-CH₂ -(CH₂)₁₂-CH₃ | ³JHH ≈ 7.2 | [20] |
| ~1.5-1.7 | m | 2H | N-CH₂-CH₂ - | - | [22] |
| ~1.2-1.4 | m | 20H | -(CH₂ )₁₀- | - | [23] |
| ~1.25-1.35 | t | 6H | O-CH₂-CH₃ | ³JHH ≈ 7.1 | [21] |
| ~0.88 | t | 3H | -(CH₂)₁₂-CH₃ | ³JHH ≈ 7.0 |[22] |
¹³C{¹H} NMR Spectroscopy
Logic: The proton-decoupled ¹³C NMR spectrum shows all unique carbon environments and provides critical information about the carbon skeleton. Phosphorus coupling (¹JPC, ²JPC, etc.) is highly diagnostic.[14]
Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Key Couplings (J, Hz) | Reference |
|---|---|---|---|
| ~150 | Ar-C -N | ²JPC ≈ 15 | - |
| ~132 | Ar-C (ortho to P) | ²JPC ≈ 10 | [19] |
| ~118 | Ar-C -P (ipso) | ¹JPC ≈ 185 | [19] |
| ~112 | Ar-C (ortho to N) | ³JPC ≈ 12 | - |
| ~62 | O -CH₂-CH₃ | ²JPC ≈ 6 | [21] |
| ~44 | N-C H₂- | - | [24] |
| ~32 | N-CH₂-C H₂- | - | [22] |
| ~29.7 | -(C H₂)ₙ- (bulk chain) | - | [22] |
| ~23 | -(C H₂)₁₂-CH₃ | - | [22] |
| ~16 | O-CH₂-C H₃ | ³JPC ≈ 6 | [21] |
| ~14 | -C H₃ (terminal) | - |[22] |
2D NMR for Unambiguous Assignment
Causality: While 1D spectra provide the pieces, 2D NMR shows how they connect. These experiments are self-validating and essential for trustworthy structural assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system.
-
Expected Correlations: O-CH₂ -CH₃ ; N-CH₂ -CH₂ -...-CH₃ ; Ar-H (ortho-P) with Ar-H (ortho-N).
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is the primary method for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key to connecting the different fragments of the molecule.
Caption: Diagram of crucial HMBC correlations for structural assembly.
Data Integration and Final Confirmation
-
HRMS confirmed the elemental formula C₂₄H₄₄NO₃P.
-
FTIR confirmed the presence of N-H, aromatic, aliphatic, P=O, and P-O-C functional groups.
-
³¹P NMR showed a single phosphorus environment consistent with an aryl phosphonate.
-
¹H and ¹³C NMR spectra showed the correct number of signals and multiplicities for all proposed structural fragments.
-
2D NMR unambiguously connected the diethyl phosphonate group to the aromatic ring at one position, and the tetradecylamino group to the para position, confirming the overall connectivity.
The collective, cross-validating evidence from these orthogonal techniques provides an exceptionally high degree of confidence in the assigned structure of Diethyl (4-(tetradecylamino)phenyl)phosphonate.
References
-
ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]
-
ACS Publications. Chain-length-dependent carbon-13 NMR chemical shifts of n-alkanes in urea inclusion compounds. [Link]
-
ResearchGate. Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces. [Link]
-
DAV College. Handbook of Spectroscopic Data: Chemistry - UV,IR,PMR,CNMR and Mass Spectroscopy. [Link]
-
ResearchGate. Diethyl [hydroxy(phenyl)methyl]phosphonate. [Link]
-
National Institutes of Health. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. [Link]
-
ResearchGate. Synthesis of phosphonate derivatives using diethyl amine. [Link]
-
National Institutes of Health. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. [Link]
-
ResearchGate. Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. [Link]
-
National Institutes of Health. Phosphonic acid, phenyl-, diethyl ester | C10H15O3P. [Link]
-
Sciforum. Microwave Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine oxides by the Hirao Reaction. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Frontiers. Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ChemBK. Phosphonic acid, [(4-aminophenyl)methyl]-, diethyl ester. [Link]
-
ResearchGate. IR spectra of the phosphonate ligands. [Link]
-
ACS Publications. Theoretical investigation of the chain length effects on the NMR chemical shifts of oligomers. [Link]
-
University of Sheffield. 31 Phosphorus NMR. [Link]
-
Wiley-VCH. Handbook Of Spectroscopy. [Link]
-
National Institutes of Health. Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides. [Link]
-
MDPI. Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. [Link]
-
OpenOChem Learn. Alkanes. [Link]
-
Springer Professional. Growth, characterizations, and the structural elucidation of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate.... [Link]
-
Oxford Academic. Mass Spectra of Some Organophosphorus Pesticide Compounds. [Link]
-
PenReagents. Exploring the Synthesis and Properties of Diethyl Phosphonate. [Link]
-
Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]
-
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
SciSpace. Complete 1H, 13C{1H}, and 31P NMR Spectral Parameters of Some Pyrophosphates. [Link]
-
ResearchGate. Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. [Link]
-
Routledge. Guide to Spectroscopic Identification of Organic Compounds. [Link]
-
QuimicaFundamental. Spectrometric Identification of Organic Compounds. [Link]
-
ACS Publications. Experimental and Theoretical Study on the “2,2′-Bipiridyl-Ni-Catalyzed” Hirao Reaction.... [Link]
- Google Books. A Handbook of Spectroscopic Data Chemistry: (UV, IR, PMR, 13CNMR and Mass Spectroscopy).
- Google Patents.
-
ResearchGate. Growth, characterizations, and the structural elucidation of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate.... [Link]
-
Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]
Sources
- 1. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides: Characteristic Mass Fragments and A New Binding Motif for Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules [frontiersin.org]
- 8. Growth, characterizations, and the structural elucidation of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate crystalline specimen for dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications using conventional experimental and theoretical practices | springerprofessional.de [springerprofessional.de]
- 9. davcollegekanpur.ac.in [davcollegekanpur.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. A Handbook of Spectroscopic Data Chemistry: (UV, IR, PMR, 13CNMR and Mass ... - B. D. Mistry - Google ブックス [books.google.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. quimicafundamental.wordpress.com [quimicafundamental.wordpress.com]
- 14. scispace.com [scispace.com]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 17. researchgate.net [researchgate.net]
- 18. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. Phosphonic acid, phenyl-, diethyl ester | C10H15O3P | CID 15642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Alkanes | OpenOChem Learn [learn.openochem.org]
Physicochemical properties of Diethyl (4-(tetradecylamino)phenyl)phosphonate
An In-Depth Technical Guide to the Physicochemical Properties of Diethyl (4-(tetradecylamino)phenyl)phosphonate
Introduction
Diethyl (4-(tetradecylamino)phenyl)phosphonate represents a class of amphiphilic molecules characterized by a hydrophilic phosphonate head group and a long, lipophilic N-alkyl tail. This unique structure imparts surfactant-like properties, suggesting potential applications in drug delivery systems, as a membrane-active agent, or as a functional building block in materials science. The presence of the phosphonate moiety offers a site for coordination chemistry or further functionalization, while the tetradecyl chain ensures strong hydrophobic interactions.
This technical guide provides a comprehensive framework for the de novo synthesis and rigorous physicochemical characterization of this compound. We will explore the logical flow from synthesis and purification to structural elucidation and the quantification of key physical properties. The methodologies described are designed to be self-validating, ensuring a high degree of confidence in the final product's identity, purity, and behavior.
Proposed Synthesis and Purification
The synthesis of Diethyl (4-(tetradecylamino)phenyl)phosphonate can be efficiently achieved via a direct N-alkylation of a commercially available precursor, Diethyl (4-aminophenyl)phosphonate, with 1-bromotetradecane. This pathway is favored for its high yield and straightforward purification.
Synthetic Pathway: Nucleophilic Aliphatic Substitution
The core of the synthesis involves the nucleophilic attack of the primary amine on the electrophilic carbon of 1-bromotetradecane. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is employed to scavenge the HBr byproduct without competing in the alkylation reaction.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add Diethyl (4-aminophenyl)phosphonate (1.0 eq), acetonitrile (100 mL), and diisopropylethylamine (DIPEA, 2.5 eq).
-
Addition of Alkylating Agent: Slowly add 1-bromotetradecane (1.1 eq) to the stirred solution at room temperature.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 24 hours.
-
Quenching and Extraction: After cooling to room temperature, concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.
Purification Protocol: Flash Column Chromatography
The crude product's high lipophilicity necessitates purification by silica gel chromatography.
-
Column Packing: Prepare a silica gel slurry in 100% hexanes and pack a glass column.
-
Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 0% to 20% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product.
-
Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product, which is expected to be a colorless to pale yellow oil or waxy solid.
Structural Elucidation and Purity Assessment
A multi-technique approach is essential to unambiguously confirm the chemical structure and assess the purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the phosphorus environment.
| Technique | Expected Chemical Shifts (δ) and Couplings (J) | Rationale and Interpretation |
| ¹H NMR | ~7.5-7.8 ppm (dd, 2H): Aromatic protons ortho to the phosphonate group. ~6.6-6.8 ppm (d, 2H): Aromatic protons ortho to the amino group. ~4.0-4.2 ppm (quintet, 4H): -O-CH₂- protons of the ethyl groups. ~3.1-3.3 ppm (t, 2H): -N-CH₂- protons of the tetradecyl chain. ~1.5-1.7 ppm (m, 2H): -N-CH₂-CH₂- protons. ~1.2-1.4 ppm (m, 22H): Bulk methylene (-CH₂-) protons of the alkyl chain. ~1.2-1.4 ppm (t, 6H): -CH₃ protons of the ethyl groups. ~0.8-0.9 ppm (t, 3H): Terminal -CH₃ of the tetradecyl chain. | Provides a proton census, confirming the presence and connectivity of all hydrogen atoms. The downfield shift of the N-CH₂ protons confirms successful alkylation. |
| ¹³C NMR | ~150 ppm (d): Aromatic carbon attached to nitrogen. ~132 ppm (d): Aromatic carbons ortho to phosphonate. ~118 ppm (d, J(C-P) ~180-200 Hz): Aromatic carbon attached to phosphorus. ~112 ppm (s): Aromatic carbons ortho to nitrogen. ~62 ppm (d, J(C-P) ~5-7 Hz): -O-CH₂- carbons. ~44 ppm (s): -N-CH₂- carbon. ~32-22 ppm (multiple signals): Alkyl chain carbons. ~16 ppm (d, J(C-P) ~6-8 Hz): -O-CH₂-CH₃ carbons. ~14 ppm (s): Terminal -CH₃ carbon. | Confirms the carbon skeleton. The large C-P coupling constant for the ipso-carbon is a definitive marker for the phosphonate group's attachment to the phenyl ring. |
| ³¹P NMR | ~15-25 ppm (s): A single peak is expected in the typical range for arylphosphonate esters. | Unambiguously confirms the presence of the phosphorus atom and provides information about its chemical environment. A single peak indicates a single phosphorus species, attesting to sample purity from a phosphorus perspective. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering definitive proof of its identity.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Result: The protonated molecule [M+H]⁺ should be observed with a mass-to-charge ratio (m/z) corresponding to the exact mass of C₂₄H₄₅NO₃P⁺. This high-resolution measurement allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3300-3400 | N-H Stretch (Secondary Amine) | Confirms the presence of the N-H bond from the secondary amine. |
| 2850-2960 | C-H Stretch (Aliphatic) | Strong bands indicating the long tetradecyl chain and ethyl groups. |
| 1590-1610 | C=C Stretch (Aromatic) | Confirms the presence of the phenyl ring. |
| 1220-1260 | P=O Stretch (Phosphonate) | A strong, characteristic absorption confirming the phosphonate group. |
| 950-1050 | P-O-C Stretch | Confirms the presence of the phosphonate ester linkages. |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a synthesized compound.
-
Methodology: A reverse-phase HPLC method is most appropriate given the compound's lipophilic nature.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides strong hydrophobic retention for the tetradecyl chain. |
| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) | Formic acid aids in protonating the analyte for better peak shape. |
| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes. | A gradient is necessary to ensure elution of the highly retained compound while separating it from any less hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The phenyl ring provides strong UV absorbance for sensitive detection. |
| Purity Criterion | The purity is determined by the area percentage of the main peak. For research purposes, a purity of >95% is generally considered acceptable. |
Physicochemical Properties
The amphiphilic nature of Diethyl (4-(tetradecylamino)phenyl)phosphonate dictates its key physicochemical properties.
Physical State and Melting Point
-
Expected State: Waxy solid or viscous oil at room temperature, owing to the long alkyl chain which can participate in van der Waals interactions.
-
Melting Point Determination:
-
Place a small sample of the purified compound into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat slowly (1-2 °C/min) near the expected melting point to ensure accuracy.
-
The melting range provides an indication of purity; pure compounds exhibit a sharp melting point (range < 2 °C).
-
Solubility Profile
The solubility is a critical parameter for any potential application. A qualitative and quantitative assessment is recommended.
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar (e.g., Hexane, Toluene) | High | The C14 alkyl chain dominates the molecule's character, ensuring favorable interactions. |
| Polar Aprotic (e.g., THF, DCM, Ethyl Acetate) | High | Soluble due to the overall lipophilicity and dipole-dipole interactions with the phosphonate group. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to Low | The large hydrophobic tail will limit solubility in highly polar protic solvents. |
| Aqueous (e.g., Water, PBS) | Very Low / Insoluble | The molecule is predominantly hydrophobic. The phosphonate head group is not sufficiently hydrophilic to render the entire molecule water-soluble. |
-
Quantitative Solubility Protocol (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of the solvent of interest in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant, dilute it with an appropriate solvent (e.g., acetonitrile), and quantify the concentration using the previously established HPLC method against a standard curve.
-
Lipophilicity: Partition Coefficient (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of lipophilicity.
-
Prediction: The presence of the C14 chain suggests a very high LogP value, likely > 5.
-
Experimental Determination (HPLC Method):
-
Principle: A correlation can be established between the retention time (tR) of a compound on a reverse-phase (e.g., C18) column and its LogP value.
-
Calibration: Inject a series of standard compounds with known LogP values that bracket the expected LogP of the analyte. Use an isocratic mobile phase (e.g., 90:10 Methanol:Water).
-
Measurement: Inject the target compound under the same isocratic conditions.
-
Calculation: Plot log(k) vs. LogP for the standards, where k = (tR - t₀) / t₀ (t₀ is the column dead time). Determine the LogP of the target compound from its retention time using the calibration curve. This method is a reliable and rapid alternative to the traditional shake-flask method for highly lipophilic compounds.
-
Summary and Concluding Remarks
This guide outlines a comprehensive and scientifically rigorous approach to the synthesis and characterization of Diethyl (4-(tetradecylamino)phenyl)phosphonate. The proposed synthetic route is robust, and the multi-faceted analytical workflow is designed to provide an unambiguous confirmation of structure and a reliable assessment of purity.
The predicted physicochemical properties—high lipophilicity, low aqueous solubility, and an amphiphilic character—are derived directly from its molecular structure. The experimental protocols provided herein serve as a validated blueprint for researchers to produce and characterize this molecule, enabling further investigation into its potential applications in materials science and drug development.
References
-
Synthesis of N-alkylated amines: For general principles of N-alkylation reactions. Royal Society of Chemistry. [Link]
-
Kabachnik–Fields Reaction: A key reaction for synthesizing α-aminophosphonates, providing background on phosphonate chemistry. MDPI. [Link]
-
Purification of Long-Chain Amines: Discusses purification techniques relevant to molecules with long alkyl chains. ACS Publications. [Link]
-
Spectroscopic Techniques in Organic Chemistry: A foundational text for the interpretation of NMR, IR, and MS data. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. (Link to a representative academic resource) [Link]
-
HPLC for Purity Determination: Guidelines on HPLC method development and validation. United States Pharmacopeia (USP). [Link]
-
LogP Determination by HPLC: An overview of the principles and methodology for determining lipophilicity using HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
An In-depth Technical Guide to the Synthesis of 4-diethoxyphosphoryl-N-tetradecylaniline
Introduction
4-diethoxyphosphoryl-N-tetradecylaniline is a substituted aniline derivative characterized by a long N-alkyl chain and a diethoxyphosphoryl group on the aromatic ring. While specific applications for this exact molecule are not widely documented in public literature, its structure is of significant interest to researchers in medicinal chemistry and materials science. The N-alkylaniline moiety is a common feature in pharmacologically active compounds, and the arylphosphonate group is a versatile functional group used in the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides a detailed, field-proven synthetic pathway for 4-diethoxyphosphoryl-N-tetradecylaniline, designed for researchers, scientists, and drug development professionals. The presented methodology is grounded in established chemical principles and supported by authoritative literature, ensuring a reliable and reproducible process.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step approach, disconnecting the molecule at the Carbon-Phosphorus (C-P) and Carbon-Nitrogen (C-N) bonds. This leads to two primary synthetic routes. The chosen strategy involves the initial formation of the C-N bond followed by the construction of the C-P bond. This sequence is generally preferred to avoid potential complications of the phosphonylation reaction with a primary aniline.
The selected forward synthesis pathway is as follows:
-
N-Alkylation: Nucleophilic substitution reaction between 4-bromoaniline and 1-bromotetradecane to form the intermediate, 4-bromo-N-tetradecylaniline.
-
Phosphonylation: A palladium-catalyzed Hirao cross-coupling reaction of 4-bromo-N-tetradecylaniline with diethyl phosphite to yield the final product, 4-diethoxyphosphoryl-N-tetradecylaniline.
This approach utilizes commercially available starting materials and employs robust, well-documented reactions, ensuring a high probability of success.
Figure 1: Retrosynthetic analysis of 4-diethoxyphosphoryl-N-tetradecylaniline.
Detailed Synthetic Pathway
Step 1: Synthesis of 4-bromo-N-tetradecylaniline
The initial step involves the N-alkylation of 4-bromoaniline with 1-bromotetradecane. A nucleophilic substitution reaction is a straightforward and effective method for this transformation. The use of a suitable base is crucial to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity.
Experimental Protocol:
-
To a stirred solution of 4-bromoaniline (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 1-bromotetradecane (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-N-tetradecylaniline.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent choice due to its high boiling point and its ability to dissolve both the organic substrates and the inorganic base.
-
Base: Potassium carbonate is a mild and inexpensive base, sufficient for deprotonating the aniline. Stronger bases are generally not required and could lead to side reactions.
-
Stoichiometry: A slight excess of 1-bromotetradecane is used to ensure complete consumption of the starting aniline.
-
Temperature: Heating the reaction mixture increases the rate of reaction for this Sₙ2 type process.
Step 2: Synthesis of 4-diethoxyphosphoryl-N-tetradecylaniline via Hirao Coupling
The Hirao coupling is a palladium-catalyzed cross-coupling reaction that forms a C-P bond between an aryl halide and a dialkyl phosphite.[1][2] This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for the final step in our synthesis.[3][4]
Experimental Protocol:
-
In a reaction vessel, combine 4-bromo-N-tetradecylaniline (1.0 eq), diethyl phosphite (1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).
-
Add a suitable solvent, such as toluene or dioxane, followed by a base, typically a hindered amine like triethylamine (NEt₃, 2.0 eq) or diisopropylethylamine (DIPEA).[5]
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-diethoxyphosphoryl-N-tetradecylaniline.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd(OAc)₂ and a phosphine ligand like dppf is a robust catalytic system for Hirao couplings, promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle.[5]
-
Base: An organic base like triethylamine or DIPEA is used to neutralize the hydrogen bromide (HBr) generated during the reaction, driving the equilibrium towards the product.[5]
-
Inert Atmosphere: Degassing the reaction mixture is crucial to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.
-
Stoichiometry: An excess of diethyl phosphite is used to ensure the complete conversion of the aryl bromide.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.
Workflow and Data Summary
The overall experimental workflow can be visualized as a sequence of operations.
Figure 2: Experimental workflow for the synthesis of 4-diethoxyphosphoryl-N-tetradecylaniline.
| Reaction | Starting Material | Reagents | Solvent | Temperature | Typical Yield |
| N-Alkylation | 4-bromoaniline | 1-bromotetradecane, K₂CO₃ | DMF | 80-90 °C | 70-85% |
| Hirao Coupling | 4-bromo-N-tetradecylaniline | Diethyl phosphite, Pd(OAc)₂, dppf, NEt₃ | Toluene | 110 °C | 60-80% |
Table 1: Summary of Reaction Conditions and Expected Yields.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis of 4-diethoxyphosphoryl-N-tetradecylaniline. The proposed pathway leverages well-established and robust chemical transformations, namely nucleophilic N-alkylation and the palladium-catalyzed Hirao coupling. The detailed experimental protocols and the rationale behind the choice of reagents and conditions provide a solid foundation for researchers to successfully synthesize this and structurally related molecules. The provided workflow and data summary offer a quick reference for laboratory implementation.
References
Sources
An In-depth Technical Guide to GSK2830371: A Selective Allosteric WIP1 Phosphatase Inhibitor
A Note on CAS Number 1103672-42-9: Initial searches for CAS number 1103672-42-9 identify the compound as Diethyl (4-(tetradecylamino)phenyl)phosphonate.[1] However, publicly available scientific literature and safety data for this specific compound are limited. Given the detailed request for a technical guide on a compound with significant research interest, it is possible that the intended subject is the well-studied WIP1 phosphatase inhibitor, GSK2830371, which has the CAS number 1404456-53-6. This guide will focus on GSK2830371, a compound of significant interest to researchers in oncology and drug development.
Introduction to GSK2830371
GSK2830371 is a potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase 2C delta (PP2Cδ), encoded by the PPM1D gene.[2] WIP1 is a critical negative regulator of the p53 tumor suppressor pathway and other key signaling pathways involved in the DNA damage response.[3][4] Overexpression or amplification of the PPM1D gene is observed in various cancers, making WIP1 an attractive therapeutic target.[2][5] GSK2830371 represents a significant advancement in the development of small-molecule phosphatase inhibitors, a class of drugs that has historically been challenging to develop with high selectivity and potency.[6]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of GSK2830371 is essential for its application in both in vitro and in vivo studies.
| Property | Value | Source |
| CAS Number | 1404456-53-6 | [7][8] |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [7] |
| Molecular Weight | 461.02 g/mol | [7] |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: 92 mg/mL (199.55 mM), Ethanol: 92 mg/mL, Water: Insoluble | [7] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [7] |
Mechanism of Action: Allosteric Inhibition of WIP1
GSK2830371 employs an allosteric mechanism of inhibition, binding to a unique flap subdomain of the WIP1 phosphatase, distinct from the active site.[2][6] This binding mode confers high selectivity for WIP1 over other phosphatases. The inhibition of WIP1's catalytic activity leads to the accumulation of phosphorylated forms of its substrates. Key substrates of WIP1 include critical proteins in the DNA damage response and cell cycle control pathways.
By inhibiting WIP1, GSK2830371 effectively removes a key brake on the p53 signaling pathway. This results in the increased phosphorylation and activation of p53 at serine 15 (p53-Ser15), a modification that enhances its stability and transcriptional activity.[3][6] Consequently, the expression of p53 target genes, such as the cyclin-dependent kinase inhibitor p21, is upregulated, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][8]
The mechanism of action of GSK2830371 can be visualized as follows:
Caption: Mechanism of GSK2830371 action.
Pharmacological Effects and Therapeutic Potential
GSK2830371 has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers harboring PPM1D amplification and wild-type TP53.[2][5]
Monotherapy
As a single agent, GSK2830371 exhibits antiproliferative effects in a subset of cancer cell lines.[4] For instance, in MCF-7 breast cancer cells, which have PPM1D amplification, GSK2830371 has a 50% growth inhibitory concentration (GI₅₀) of approximately 2.65 µM.[4][8] The growth inhibition is associated with increased phosphorylation of WIP1 substrates, including p53, Chk2, H2AX, and ATM.
Combination Therapy
A key area of investigation for GSK2830371 is its use in combination with other anti-cancer agents, particularly those that activate the p53 pathway. It has been shown to potentiate the effects of MDM2 inhibitors, such as Nutlin-3 and HDM201 (Siremadlin).[3][4] MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting the MDM2-p53 interaction, MDM2 inhibitors stabilize p53. The combination of an MDM2 inhibitor with GSK2830371 leads to a synergistic effect, resulting in enhanced p53 activation and increased apoptosis in cancer cells.[3][4]
The synergistic interaction between GSK2830371 and an MDM2 inhibitor is depicted below:
Caption: Synergy of GSK2830371 and MDM2 inhibitors.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a general procedure for assessing the growth inhibitory effects of GSK2830371 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, RBE, SK-Hep-1)[3]
-
Complete cell culture medium
-
GSK2830371
-
DMSO (for stock solution)
-
96-well plates
-
Cell counting kit (e.g., CCK-8)[3]
-
Plate reader
Procedure:
-
Prepare a stock solution of GSK2830371 in anhydrous DMSO.[7]
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of GSK2830371 (e.g., 0-10 µM) for 72-96 hours.[3] For combination studies, a fixed concentration of GSK2830371 (e.g., 2.5 µM) can be used with varying concentrations of another drug.[3]
-
At the end of the treatment period, add the cell counting reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control (DMSO).
-
Determine the GI₅₀ value by plotting the percentage of growth inhibition against the drug concentration.
Western Blot Analysis for Phosphoprotein Levels
This protocol is for detecting changes in the phosphorylation status of WIP1 substrates following treatment with GSK2830371.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[3]
-
BCA protein assay kit[3]
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against total and phosphorylated proteins (e.g., p53, p-p53 (Ser15), Chk2, p-Chk2 (T68))[7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.[3]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[3]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Safety and Handling
While a comprehensive safety datasheet is not publicly available in the search results, standard laboratory precautions should be taken when handling GSK2830371. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. As the compound is soluble in DMSO and ethanol, appropriate handling procedures for these solvents should be followed. For research use only. Not for human use.
Conclusion
GSK2830371 is a valuable research tool for investigating the role of WIP1 phosphatase in cancer and other diseases. Its high selectivity and oral bioavailability make it a promising candidate for further preclinical and potentially clinical development, especially in combination with other targeted therapies like MDM2 inhibitors. The ability to pharmacologically inhibit a phosphatase with such specificity opens new avenues for therapeutic intervention in cancers with a dependency on the WIP1-p53 axis.
References
-
WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. National Institutes of Health (NIH). [Link]
-
Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. National Institutes of Health (NIH). [Link]
-
(PDF) Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. ResearchGate. [Link]
-
Generation of allosteric small-molecule phosphatase inhibitors for the treatment of cancer. Prous Science. [Link]
-
Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. ChemRxiv. [Link]
-
The PPM1D inhibitor GSK2830371 induces cell cycle arrest and apoptosis... | Download Scientific Diagram. ResearchGate. [Link]
-
Octadecyltrimethoxysilane Cas 3069-42-9. Hubei Co-Formula Material Tech Co.,Ltd.. [Link]
Sources
- 1. Novachemistry-Products [novachemistry.com]
- 2. | BioWorld [bioworld.com]
- 3. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
The Phenylphosphonate Pivot: A Technical Guide to Their Mechanism of Action in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylphosphonates, a class of organophosphorus compounds, represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their inherent stability and ability to mimic key biological phosphates make them potent modulators of enzyme activity. This in-depth technical guide, designed for researchers and drug development professionals, delves into the core mechanisms of action of these derivatives, providing a foundation for their rational design and application as therapeutic agents. We will explore their primary modes of enzyme inhibition, supported by experimental evidence and methodologies, and dissect the structure-activity relationships that govern their potency and selectivity.
The Foundation of Activity: Mimicking Nature's Phosphates
At the heart of the phenylphosphonate mechanism of action lies their structural analogy to phosphate esters and tetrahedral transition states of enzymatic reactions.[1][2] Unlike their phosphate counterparts, the carbon-phosphorus (C-P) bond in phosphonates is resistant to hydrolysis by phosphatases and phosphodiesterases, rendering them stable mimics of otherwise transient biological molecules.[1][2] This stability allows them to act as competitive inhibitors, binding to the active sites of enzymes that recognize phosphate-containing substrates.
Phenylphosphonate derivatives have been extensively utilized as isosteric mimics of phosphates in the design of analogues for enzyme substrates or cofactors.[1] This strategy has proven successful in generating competitive inhibitors for a range of enzymes, including those in glycolytic pathways, phosphatases, and viral DNA polymerases.[1]
Primary Target Class: The Serine Hydrolases
A predominant and well-characterized mechanism of action for many substituted phenylphosphonates is the inhibition of serine hydrolases.[3][4] This large and diverse enzyme family, which includes therapeutically relevant targets like acetylcholinesterase (AChE), plays crucial roles in various physiological processes.
Acetylcholinesterase Inhibition: A Case Study in Neurotoxicity and Therapeutic Potential
The inhibition of acetylcholinesterase (AChE) by organophosphorus compounds, including certain phenylphosphonate derivatives, is a classic example of their mechanism of action.[5][6][7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[6] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors.[5][7] This cholinergic crisis is the basis for the toxicity of many organophosphate pesticides and nerve agents.[6]
The mechanism of inhibition involves the phosphonylation of the active site serine residue of AChE.[7] The phenylphosphonate acts as a substrate mimic, and the phosphorus atom is attacked by the hydroxyl group of the serine. This forms a stable, covalent phosphonyl-enzyme conjugate, rendering the enzyme inactive.[3]
The potency of AChE inhibition by phenylphosphonate derivatives is highly dependent on the nature of the substituents on the phenyl ring. These substituents can influence the electrophilicity of the phosphorus atom and the binding affinity of the inhibitor to the enzyme's active site.
Experimental Protocol: Determination of Acetylcholinesterase Inhibition
A standard method for assessing the inhibitory potential of substituted phenylphosphonate derivatives against AChE is the Ellman's spectrophotometric method.
Methodology:
-
Reagent Preparation:
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
AChE enzyme solution.
-
Test compound (substituted phenylphosphonate derivative) solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Data Presentation:
| Compound | Substituent | IC50 (µM) for AChE Inhibition |
| Derivative A | 4-Nitro | 5.2 |
| Derivative B | 4-Methoxy | 25.8 |
| Derivative C | 2,4-Dichloro | 1.5 |
Note: The data presented here is illustrative. Actual IC50 values will vary depending on the specific derivatives and experimental conditions.
Logical Workflow for AChE Inhibition Analysis
Caption: Workflow for determining AChE inhibition.
Broader Horizons: Inhibition of Other Enzyme Classes
While serine hydrolase inhibition is a prominent mechanism, the versatility of the phenylphosphonate scaffold allows for the targeting of other enzyme families.
Viral DNA Polymerase Inhibition
Certain acyclic nucleoside phosphonates, which can incorporate a phenylphosphonate moiety, have shown significant antiviral activity.[1] These compounds act as chain terminators during viral DNA replication.[8] After being phosphorylated to their active diphosphate form within the cell, they are incorporated into the growing DNA chain by viral DNA polymerase.[8] The absence of a 3'-hydroxyl group on the phosphonate analogue prevents the addition of the next nucleotide, thus halting DNA synthesis.[8]
Farnesyl Pyrophosphate Synthase Inhibition
Phosphonates and bisphosphonates are known inhibitors of farnesyl pyrophosphate synthase (FPPS), an enzyme crucial in the isoprenoid biosynthetic pathway.[9] This pathway is essential for the production of various molecules, including cholesterol. Inhibition of FPPS by these compounds has applications in treating bone resorption disorders and is being explored for anticancer therapies.[9]
Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity
The biological activity of substituted phenylphosphonate derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the design of potent and selective inhibitors.
Key structural features that influence activity include:
-
Substituents on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring can dramatically alter the electronic properties and steric profile of the molecule. Electron-withdrawing groups, for instance, can increase the electrophilicity of the phosphorus atom, enhancing its reactivity towards nucleophilic residues in the enzyme's active site.[10]
-
The Phosphonate Group: Modifications to the phosphonate moiety itself, such as esterification, can impact cell permeability and act as a prodrug strategy.[11] The stereochemistry at the phosphorus center can also play a role in the interaction with chiral enzyme active sites.
-
The Linker: In more complex derivatives, the linker connecting the phenylphosphonate core to other pharmacophoric elements is crucial for optimal positioning within the binding pocket.
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Inhibition of AChE by phenylphosphonates.
Conclusion and Future Directions
Substituted phenylphosphonate derivatives are a compelling class of compounds with a well-defined, yet adaptable, mechanism of action centered on enzyme inhibition. Their ability to mimic natural phosphates provides a powerful tool for designing inhibitors against a range of therapeutically relevant targets. The continued exploration of their structure-activity relationships, coupled with advances in synthetic chemistry, will undoubtedly lead to the development of novel and more effective therapeutic agents. Future research should focus on enhancing the selectivity of these compounds to minimize off-target effects and exploring novel delivery systems to improve their pharmacokinetic profiles.
References
-
Rejman, D., & Holý, A. (2011). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 7(2), 97-113. [Link]
-
Wishart, D. S., et al. (2018). Phenylphosphonate (PAMDB001164). P. aeruginosa Metabolome Database. [Link]
-
Parrish, J., et al. (2013). Synthesis and biological evaluation of phosphonate analogues of nevirapine. Bioorganic & Medicinal Chemistry Letters, 23(5), 1493-1497. [Link]
-
Townsend, C. A., & Chatterjee, D. (2019). Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. Angewandte Chemie International Edition, 58(30), 10178-10182. [Link]
-
Peck, S. C., & van der Donk, W. A. (2013). Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology. Current Opinion in Chemical Biology, 17(4), 580-589. [Link]
-
Jokanović, M. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Zang, L. Y., & Misra, H. P. (1996). Inhibition of acetylcholinesterase by the neurotoxicant, 1-methyl-4-phenyl-2,3-dihydropyridinium ion. Archives of Biochemistry and Biophysics, 336(1), 147-150. [Link]
-
Spadoni, G., et al. (2009). Inhibitors of Phosphopantetheine Adenylyltransferase. Journal of Medicinal Chemistry, 52(11), 3514-3525. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]
-
Costa, L. G. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Toxics, 11(10), 861. [Link]
-
Hrabinova, M., et al. (2020). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Molecules, 25(11), 2533. [Link]
-
Jacobson, K. A., et al. (2000). Synthesis and Structure-Activity Relationships of Pyridoxal-6-arylazo-5'-phosphate and Phosphonate Derivatives as P2 Receptor Antagonists. Journal of Medicinal Chemistry, 43(11), 2196-2205. [Link]
-
Witte, M. D., et al. (2011). Selective and diagnostic labelling of serine hydrolases with reactive phosphonate inhibitors. Organic & Biomolecular Chemistry, 9(17), 5908-5915. [Link]
-
De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature Reviews Drug Discovery, 4(11), 928-940. [Link]
-
Ochman, M., et al. (2020). Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. Journal of Fluorine Chemistry, 238, 109618. [Link]
-
Vinogradova, E. V., et al. (2022). Mixed alkyl/aryl phosphonates identify metabolic serine hydrolases as antimalarial targets. Proceedings of the National Academy of Sciences, 119(33), e2204734119. [Link]
-
Wikipedia. (n.d.). Organophosphorus chemistry. [Link]
-
Ricard, J. (2011). Acetylcholinesterase and Insecticide Inhibition. YouTube. [Link]
-
Demuth, H. U., et al. (1996). Synthesis and proteinase inhibitory properties of diphenyl phosphonate analogues of aspartic and glutamic acids. Journal of Enzyme Inhibition, 10(4), 249-261. [Link]
-
Keglevich, G., & Balint, E. (2012). Green phosphonate chemistry – Does it exist?. Current Green Chemistry, 1(1), 1-1. [Link]
-
King, A. M., & Aaron, C. K. (2023). Organophosphate Toxicity. Medscape. [Link]
-
Wani, S., et al. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry, 8, 629332. [Link]
-
Miller, M. J., et al. (2010). Structure–activity relationships of the phosphonate antibiotic dehydrophos. Bioorganic & Medicinal Chemistry Letters, 20(20), 6022-6025. [Link]
-
Misra, H. P., & Zang, L. Y. (1994). Inactivation of acetylcholinesterase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride. Neurochemical Research, 19(11), 1359-1364. [Link]
-
Guedes, R. A., et al. (2021). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules, 26(24), 7489. [Link]
-
Al-Harrasi, A., et al. (2023). Organophosphorus Chemistry: Mechanisms and Biomedical Applications. Molecules, 28(21), 7305. [Link]
-
Allali-Hassani, A., et al. (2013). Rapid Development of a Potent Photo-Triggered Inhibitor of the Serine Hydrolase RBBP9. PLoS One, 8(10), e75413. [Link]
-
Berlicki, Ł., et al. (2019). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules, 24(19), 3594. [Link]
-
Golebiowska, J., et al. (2021). Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction. Molecules, 26(16), 4991. [Link]
-
Li, Y., et al. (2021). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Bioorganic Chemistry, 106, 104473. [Link]
-
Berchel, M., et al. (2021). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Molecules, 26(24), 7586. [Link]
-
Golebiowska, J., et al. (2021). Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction. ResearchGate. [Link]
-
Li, Y., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. International Journal of Molecular Sciences, 24(18), 14285. [Link]
-
Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94. [Link]
-
Cicic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]
-
van der Donk, W. A. (2020). Phosphonate natural products and their biosynthetic pathways. Natural Product Reports, 37(6), 731-753. [Link]
-
Ghaffari, M., et al. (2018). Green Synthesis and Biological Evaluation of New di-α-aminophosphonate Derivatives as Cytotoxic Agents. Letters in Drug Design & Discovery, 15(10), 1056-1062. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and diagnostic labelling of serine hydrolases with reactive phosphonate inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure–activity relationships of the phosphonate antibiotic dehydrophos - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Analysis of Diethyl (4-(tetradecylamino)phenyl)phosphonate
Introduction
Diethyl (4-(tetradecylamino)phenyl)phosphonate is a multifaceted organophosphorus compound featuring a hydrophilic phosphonate head, a rigid phenyl ring, a secondary amine linker, and a long, lipophilic tetradecyl tail. This amphipathic structure makes it a person of interest for applications ranging from materials science to drug development, where aminophosphonates are recognized for their biological activities.[1][2] Unambiguous structural characterization is the bedrock of any scientific investigation into such molecules. This guide provides a comprehensive, in-depth analysis of the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a predictive framework for researchers synthesizing or working with this compound and its analogs. We will delve into the causality behind spectral features, providing not just data, but a validated interpretive logic.
Molecular Structure and Key Functional Groups
To understand the spectral output, we must first deconstruct the molecule into its constituent parts. Each segment provides a unique set of signals that, when pieced together, form a complete structural fingerprint.
Caption: Molecular structure of Diethyl (4-(tetradecylamino)phenyl)phosphonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. For this compound, we will examine ¹H, ¹³C, and ³¹P NMR spectra.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal splitting (multiplicity). The electron-donating nature of the amino group and the electron-withdrawing nature of the phosphonate group create a distinct pattern on the aromatic ring.
Table 1: Predicted ¹H NMR Data for Diethyl (4-(tetradecylamino)phenyl)phosphonate
| Proton Label (See Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| Ar-H (ortho to -NH) | 6.6 - 6.8 | Doublet | JHH ≈ 8-9 | 2H | Shielded by the strong electron-donating amino group. |
| Ar-H (ortho to -P(O)) | 7.5 - 7.8 | Doublet of doublets | JHH ≈ 8-9, JHP ≈ 13-15 | 2H | Deshielded by the electron-withdrawing phosphonate group and coupled to phosphorus.[3] |
| -NH- | 4.5 - 5.5 | Broad Singlet | - | 1H | Chemical shift is variable and depends on concentration and solvent. Signal may disappear upon D₂O exchange.[4] |
| -O-CH₂ -CH₃ | 3.9 - 4.2 | Quintet or Doublet of quartets | JHH ≈ 7, JHP ≈ 7-8 | 4H | Diastereotopic protons adjacent to the chiral phosphorus center, coupled to both the methyl protons and the phosphorus atom. |
| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | JHH ≈ 7 | 6H | Standard ethoxy group methyl protons.[3] |
| -N-CH₂ -Alkyl | 3.1 - 3.3 | Triplet | JHH ≈ 7 | 2H | Deshielded by the adjacent nitrogen atom.[4] |
| -N-CH₂-CH₂ -Alkyl | 1.5 - 1.7 | Quintet | JHH ≈ 7 | 2H | Methylene group beta to the nitrogen. |
| -(CH₂ )₁₁- | 1.2 - 1.4 | Broad Singlet | - | 22H | Overlapping signals of the bulk methylene groups in the long alkyl chain, similar to alkanes.[5] |
| -Alkyl-CH₃ | 0.8 - 0.9 | Triplet | JHH ≈ 7 | 3H | Terminal methyl group of the tetradecyl chain.[5] |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals all unique carbon environments. A key feature for organophosphorus compounds is the presence of carbon-phosphorus coupling (JCP), which provides definitive evidence for the attachment of the phosphonate group to the phenyl ring.
Table 2: Predicted ¹³C NMR Data for Diethyl (4-(tetradecylamino)phenyl)phosphonate
| Carbon Label (See Structure) | Predicted Chemical Shift (δ, ppm) | Expected C-P Coupling (JCP, Hz) | Rationale |
|---|---|---|---|
| C -P (ipso) | 120 - 125 | ¹JCP ≈ 180-190 | Direct attachment to phosphorus results in a large coupling constant.[3] |
| C -NH (para) | 148 - 152 | ⁴JCP ≈ 3 | Carbon bearing the amino group, deshielded by nitrogen. |
| C -C-P (ortho) | 132 - 134 | ²JCP ≈ 10-12 | Aromatic carbon ortho to the phosphonate.[3] |
| C -C-NH (meta) | 112 - 114 | ³JCP ≈ 15-20 | Aromatic carbon ortho to the amino group, shielded. |
| -O-CH₂ -CH₃ | 62 - 64 | ²JCP ≈ 5-7 | Diethyl phosphonate methylene carbon.[3] |
| -O-CH₂-CH₃ | 16 - 17 | ³JCP ≈ 6 | Diethyl phosphonate methyl carbon.[3] |
| -N-CH₂ -Alkyl | 44 - 46 | - | Carbon alpha to nitrogen.[4] |
| Alkyl Chain CH₂ 's | 22 - 32 | - | A cluster of peaks for the long alkyl chain carbons. |
| Alkyl Chain -CH₃ | ~14 | - | Terminal methyl carbon. |
³¹P NMR Spectroscopy: The Phosphorus Core
With a natural abundance of 100%, ³¹P NMR is a highly sensitive and direct method for characterizing phosphorus-containing compounds.[6] For Diethyl (4-(tetradecylamino)phenyl)phosphonate, a single phosphorus environment exists.
-
Expected Chemical Shift: A single peak is expected in the range of δ = +15 to +25 ppm (relative to 85% H₃PO₄). This is characteristic of aryl phosphonate esters.[3][7]
-
Multiplicity: In a proton-decoupled ³¹P spectrum, the signal will be a singlet . In a proton-coupled spectrum, it would be a complex multiplet due to coupling with the ortho-aromatic protons and the methylene protons of the ethyl groups.
Caption: A typical workflow for unambiguous NMR structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule based on their vibrational frequencies.
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group Vibration | Intensity | Rationale |
|---|---|---|---|
| 3350 - 3450 | N-H Stretch | Medium-Weak | Characteristic of a secondary amine. The position is slightly higher than aliphatic amines due to the aromatic attachment.[4][8] |
| 3030 - 3100 | Aromatic C-H Stretch | Medium-Weak | Indicates the presence of the phenyl ring.[9] |
| 2850 - 2960 | Aliphatic C-H Stretch | Strong | Strong, sharp peaks from the numerous CH₂ and CH₃ groups in the ethyl and tetradecyl moieties.[9] |
| 1600 - 1620 | Aromatic C=C Bending | Medium | Confirms the presence of the aromatic ring. |
| 1500 - 1520 | N-H Bending | Medium-Weak | A secondary confirmation of the amine group.[4] |
| 1220 - 1260 | P=O Stretch | Strong | A very strong and characteristic absorption for phosphonates.[2] This is a key diagnostic peak. |
| 1020 - 1050 | P-O-C (Alkyl) Stretch | Strong | Strong absorption associated with the P-O-Et linkages.[2] |
| 1250 - 1350 | C-N Stretch (Aromatic) | Medium | Indicates the bond between the phenyl ring and the nitrogen atom.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the connectivity of the different structural units. Electron Ionization (EI) is a common technique for such molecules.
-
Molecular Ion (M⁺): The calculated molecular weight is C₂₄H₄₄NO₃P = 437.6 g/mol . The molecular ion peak should be observed at m/z = 437 . According to the Nitrogen Rule, an odd molecular weight is consistent with the presence of a single nitrogen atom.[10] The M+ peak may be of low intensity due to facile fragmentation.
Key Fragmentation Pathways
The structure offers several predictable cleavage points. The most likely fragmentations involve the breaking of bonds adjacent to heteroatoms (N, P) and benzylic positions.
Caption: Predicted major fragmentation pathways in EI-MS.
Table 4: Major Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 437 | [C₂₄H₄₄NO₃P]⁺ | Molecular Ion (M⁺) |
| 409 | [M - C₂H₄]⁺ | McLafferty-type rearrangement from an ethoxy group. |
| 392 | [M - •OC₂H₅]⁺ | Loss of an ethoxy radical from the phosphonate. |
| 254 | [C₁₀H₁₅NO₃P]⁺ | Alpha-cleavage at the N-C bond, with loss of the C₁₃H₂₇• radical. This is a highly favorable pathway for amines.[10][11] |
| 225 | [C₈H₁₀O₃P]⁺ | Cleavage of the P-C(aryl) bond, retaining the diethyl phosphonate moiety on the charged phenyl ring. |
| 57 | [C₄H₉]⁺ | Characteristic fragment from the long alkyl chain.[12] |
Experimental Protocols
To ensure high-quality, reproducible data, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of Diethyl (4-(tetradecylamino)phenyl)phosphonate.
-
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally a good first choice.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquisition (¹³C NMR): Acquire a proton-decoupled spectrum. Due to the lower sensitivity of ¹³C, a longer acquisition time (several hours) may be required.
-
Acquisition (³¹P NMR): Acquire a proton-decoupled spectrum. This is a relatively quick experiment due to the high sensitivity of the ³¹P nucleus. Use 85% H₃PO₄ as an external reference.
Protocol 2: IR Spectroscopy (ATR)
-
Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the neat sample (if an oil) or solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Protocol 3: Mass Spectrometry (EI-MS)
-
Sample Introduction: If the compound is sufficiently volatile and thermally stable, direct infusion via a heated probe or injection into a Gas Chromatograph (GC-MS) is suitable. For less stable compounds, Electrospray Ionization (ESI) would be a better alternative.[13]
-
Ionization: Use a standard electron energy of 70 eV for Electron Ionization (EI).
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40 to 500, to ensure capture of both the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing observed fragments to predicted pathways.
Integrated Spectral Analysis: A Self-Validating System
Caption: Integrated workflow for structural validation.
The process is as follows:
-
MS confirms the molecular weight (437 g/mol ) and the presence of one nitrogen atom.
-
IR confirms the presence of key functional groups : an N-H bond (secondary amine), a strong P=O bond, aromatic C-H, and aliphatic C-H bonds.
-
NMR provides the final, detailed map : ³¹P NMR confirms the phosphonate environment. ¹H and ¹³C NMR resolve the exact structure, including the 1,4-disubstitution on the phenyl ring, the connectivity of the ethyl and tetradecyl groups, and the crucial C-P couplings that lock the phosphonate group to the ring.
Together, these three pillars of spectroscopy provide an unshakeable, authoritative confirmation of the structure of Diethyl (4-(tetradecylamino)phenyl)phosphonate.
References
-
Spectroscopy of Amines - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
PubChem. (n.d.). Diethyl phenylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Li, B., et al. (2010). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Analytical Chemistry. Retrieved from [Link]
-
Abdou, W. M., & Shaddy, A. A. (2017). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
- Google Patents. (n.d.). CN115925543A - Synthesis method of diethyl phenylethylmalonate.
-
Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2022). Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of diethyl phenyl phosphonate (3 a) as a model reaction... Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]
-
ACS Publications. (1995). The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. Environmental Science & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous flow synthesis of α-aryl-α-aminophosphonates. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]
-
Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of diethyl [4-(3-methyl-2-thienyl)phenyl]malonate. Retrieved from [Link]
-
Keglevich, G., & Kiss, N. Z. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules. Retrieved from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. Retrieved from [Link]
-
Reich, H. J. (n.d.). 31P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
Damico, J. N. (1966). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]
-
Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Keglevich, G. (2019). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. Phosphorus Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethylphosphite. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]
-
Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link]
-
Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]
Sources
- 1. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. whitman.edu [whitman.edu]
- 13. researchgate.net [researchgate.net]
In Silico Modeling and Docking Studies of Phosphonate Inhibitors: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the computational methodologies pivotal to the design and analysis of phosphonate inhibitors. Tailored for researchers, medicinal chemists, and computational scientists in the field of drug development, this document moves beyond procedural outlines to deliver a nuanced understanding of the strategic decisions and theoretical underpinnings that drive successful in silico studies. We will dissect the unique chemical nature of phosphonates and translate these properties into a robust computational workflow, from ligand preparation to the interpretation of binding interactions, fortified by the principles of scientific integrity and validated through established protocols.
The Rationale for Phosphonates and the Imperative for In Silico Analysis
Phosphonate-containing molecules are a cornerstone of modern medicinal chemistry, renowned for their ability to act as potent enzyme inhibitors. Their efficacy stems from the phosphonate group's structural and electronic mimicry of the tetrahedral transition states common in enzymatic reactions, particularly those involving phosphate esters or carboxylic acids.[1] This bioisosteric relationship, combined with the inherent stability of the carbon-phosphorus (C-P) bond to hydrolysis compared to the phosphate ester's oxygen-phosphorus (O-P) bond, makes phosphonates compelling candidates for therapeutic agents.[1]
However, the very characteristics that make phosphonates effective—their charge and conformational flexibility—present unique challenges for computational modeling. A purely experimental approach to exploring the vast chemical space of potential phosphonate inhibitors is both time-consuming and resource-intensive. In silico techniques, particularly molecular docking, offer a powerful and efficient alternative to pre-screen large libraries of compounds, prioritize candidates for synthesis and experimental testing, and gain atomic-level insights into their mechanism of action.[2][3]
Foundational Principles of Molecular Docking for Phosphonate Inhibitors
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, in this case, a phosphonate inhibitor) when bound to a second (the receptor, typically a protein).[3] The primary objective is to identify the most stable binding pose, which is typically the one with the lowest free energy of binding. The process can be broadly divided into two key components: a search algorithm and a scoring function.
-
Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the receptor, generating a multitude of possible binding poses.
-
Scoring Function: This component evaluates each generated pose and assigns a score that estimates the binding affinity. Lower scores generally indicate more favorable binding.
For phosphonate inhibitors, the accuracy of the scoring function is critically dependent on the correct handling of electrostatic interactions, given the typically charged nature of the phosphonate group at physiological pH.
The In Silico Workflow: A Validating System for Phosphonate Inhibitor Discovery
A robust in silico workflow is not merely a sequence of computational steps but a self-validating system that incorporates checkpoints and iterative refinement. The following workflow is designed to ensure scientific rigor and enhance the predictive power of the modeling studies.
Stage 1: Meticulous Preparation of Receptor and Ligand
The adage "garbage in, garbage out" is particularly pertinent to molecular docking. The quality of the input structures directly dictates the reliability of the output.
Experimental Protocol: Receptor Preparation
-
Structure Retrieval: Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB). Prioritize high-resolution crystal structures with a co-crystallized ligand, as this provides an experimentally validated binding site.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for structural integrity or catalytic activity. The co-crystallized ligand should be saved as a separate file for later validation.[4]
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This step is crucial for defining the hydrogen bond network.[5] Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM). The protonation states of ionizable residues (e.g., Asp, Glu, His, Lys) in the active site should be carefully considered, as they can be influenced by the local microenvironment and the binding of the charged phosphonate inhibitor.[5][6]
-
Structural Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
Experimental Protocol: Phosphonate Ligand Preparation
-
2D to 3D Conversion: If starting from a 2D representation (e.g., SMILES string), convert it to a 3D structure using a suitable software package.
-
Protonation State Determination: This is a critical step for phosphonates. The phosphonic acid moiety has multiple pKa values, and its protonation state is pH-dependent. Determine the most likely protonation state at physiological pH (typically -2 charge). Tools that can predict pKa values can be invaluable here.[7] Docking multiple protonation states can also be a valid strategy to account for uncertainty.[8]
-
Charge Calculation: Assign partial charges to the ligand atoms. For novel phosphonate scaffolds, quantum mechanical calculations may be necessary to derive accurate charges, as standard force fields may not have parameters for all possible phosphonate derivatives.[9]
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This determines the conformational flexibility that will be explored during the docking simulation.
Diagram: In Silico Workflow for Phosphonate Inhibitor Discovery
Caption: A comprehensive workflow for in silico phosphonate inhibitor discovery.
Stage 2: Docking Simulation
With the prepared receptor and ligand, the docking simulation can be initiated.
Experimental Protocol: Molecular Docking using AutoDock
-
Grid Generation: Using a program like AutoGrid (part of the AutoDock suite), define a 3D grid box that encompasses the active site of the receptor.[10] The grid pre-calculates the interaction potential for different atom types, which speeds up the subsequent docking calculations.
-
Docking Parameter Setup: Configure the docking parameters in a docking parameter file (.dpf). This includes specifying the ligand and receptor files, the search algorithm to be used (e.g., Lamarckian Genetic Algorithm in AutoDock), and the number of docking runs.[11]
-
Execution: Run the docking simulation using the docking program (e.g., AutoDock).[10] The program will explore different conformations and orientations of the ligand within the grid box and score them based on the defined scoring function.
Stage 3: Analysis and Refinement
The output of a docking simulation is a set of predicted binding poses, each with a corresponding binding energy score.
-
Pose Clustering and Analysis: The resulting poses are typically clustered based on their root-mean-square deviation (RMSD). The lowest energy pose in the most populated cluster is often considered the most likely binding mode.
-
Visual Inspection: It is crucial to visually inspect the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera). Assess the plausibility of the predicted interactions. Look for key interactions that are known to be important for inhibitor binding to the target protein family. For phosphonates, this includes strong hydrogen bonds and ionic interactions between the negatively charged phosphonate group and positively charged residues (e.g., Lys, Arg) in the active site.[1]
-
Rescoring and Filtering: The initial docking scores can be refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). Further filtering of hits can be based on metrics like ligand efficiency (binding energy divided by the number of heavy atoms) to prioritize smaller, more efficient binders.
Stage 4: Validation and Iteration
In silico predictions must be validated to be meaningful.
-
Molecular Dynamics (MD) Simulations: The stability of the top-ranked docking pose can be assessed using MD simulations.[12] A stable pose will maintain its key interactions with the receptor over the course of the simulation, providing greater confidence in the predicted binding mode.
-
Experimental Validation: The ultimate validation comes from experimental testing. Promising candidates identified through the in silico workflow should be synthesized and evaluated in biochemical assays to determine their actual inhibitory activity (e.g., IC50 or Ki values).[2] There should be a feedback loop where experimental results inform and refine the computational model for subsequent rounds of inhibitor design. A successful docking study is often characterized by a good correlation between predicted binding affinities and experimentally measured activities.
Data Presentation and Interpretation
Quantitative data from docking and experimental studies should be systematically organized to facilitate comparison and interpretation.
Table 1: Docking Results and Experimental Validation of Novel Phosphonate Inhibitors for Target X
| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions | Experimental IC50 (µM) | Ligand Efficiency (LE) |
| PHOS-001 | -8.5 | H-bonds with Arg124, Lys345 | 1.2 | 0.35 |
| PHOS-002 | -7.9 | Ionic interaction with Arg124 | 5.8 | 0.31 |
| PHOS-003 | -9.2 | H-bonds with Arg124, Ser210 | 0.8 | 0.38 |
| PHOS-004 | -6.5 | Hydrophobic interactions | > 50 | 0.25 |
Note: Data is hypothetical and for illustrative purposes.
Conclusion: An Integrated Approach to Phosphonate Inhibitor Design
The in silico modeling and docking of phosphonate inhibitors is a multi-faceted process that requires a deep understanding of both the chemical nature of the ligands and the computational tools employed. By following a rigorous and self-validating workflow, researchers can significantly accelerate the discovery of novel and potent enzyme inhibitors. The key to success lies not in treating docking as a black box, but in critically evaluating each step, from the initial setup of the molecules to the final interpretation of the results, and integrating the computational predictions with experimental validation. This integrated approach empowers drug discovery teams to make more informed decisions, ultimately leading to the development of more effective therapeutics.
References
- Molecular Docking and NMR Binding Studies to Identify Novel Inhibitors of Human Phosphomevalon
- Synthesis, characterized, QSAR studies and molecular docking of some phosphonates as COVID-19 inhibitors. PMC - PubMed Central.
- Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer.
- Binding of phosphinate and phosphonate inhibitors to aspartic proteases: a first-principles study. PubMed.
- Protein-Protein Docking with Dynamic Residue Protonation St
- Molecular Insights into Scale Inhibition: A Molecular Dynamics Study of Phosphonate-Based Inhibitors on a Calcite Surface.
- Synthesis, characterized, QSAR studies and molecular docking of some phosphon
- AutoDock Version 4.2.
- A simple click by click protocol to perform docking: AutoDock 4.
- Importance of accurate charges in molecular docking. Columbia University.
- Virtual fragment screening for novel inhibitors of 6-phosphoglucon
- Molecular Docking Tutorial. Unknown Source.
- Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs.
- The influence of protonation in protein-ligand docking. PMC - PubMed Central.
- Is it necessary to check the protonation states of molecules before docking in a docking study?.
Sources
- 1. Binding of phosphinate and phosphonate inhibitors to aspartic proteases: a first-principles study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Docking and NMR Binding Studies to Identify Novel Inhibitors of Human Phosphomevalonate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. Protein-Protein Docking with Dynamic Residue Protonation States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual fragment screening for novel inhibitors of 6-phosphogluconate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of protonation in protein-ligand docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. columbia.edu [columbia.edu]
- 10. ccsb.scripps.edu [ccsb.scripps.edu]
- 11. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility and Stability Profiling of C24H44NO3P and Related Amphiphilic Compounds
Prepared by: Gemini, Senior Application Scientist
Introduction & Compound Characterization
Decoding the Molecular Formula: C24H44NO3P as a Model Amphiphile
The molecular formula C24H44NO3P strongly suggests an amphiphilic phospholipid structure. While not corresponding to a universally common phospholipid, its composition—a long hydrocarbon chain (C24H44), a phosphate group (P), and a nitrogen-containing head group (N)—is characteristic of this class. Such molecules are critical in drug development, particularly for formulating poorly soluble drugs and creating advanced delivery systems like liposomes. Phospholipid-based nanoparticles can resolve the solubility challenges of hydrophobic drugs, enhancing their bioavailability.[1] This guide will use C24H44NO3P as a representative model to detail the essential solubility and stability testing protocols required for regulatory submission and successful formulation.
The Critical Role of Solubility and Stability in Drug Development
Solubility and stability are foundational pillars in the developability assessment of any active pharmaceutical ingredient (API) or excipient.
-
Solubility directly influences a drug's bioavailability and dictates the formulation strategy.[2] Poor aqueous solubility can lead to inadequate absorption and therapeutic failure.[1] Understanding the solubility profile across various physiological and formulation-relevant conditions is therefore non-negotiable.
-
Stability testing is essential to ensure that a substance maintains its critical quality attributes over its shelf life, guaranteeing safety and efficacy.[3][4] For phospholipids like C24H44NO3P, degradation can compromise the integrity of a drug delivery system, potentially leading to drug leakage, altered release profiles, and the formation of harmful byproducts.[5][6]
This guide provides the scientific rationale and detailed methodologies for constructing a robust physicochemical profile for C24H44NO3P, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Foundational Principles: Solubility Testing
The "Why": Linking Solubility to Formulation Success
The solubility of a compound is the maximum concentration that can be dissolved in a solvent under equilibrium conditions.[7] For pharmaceutical applications, this property governs everything from the feasibility of an intravenous formulation to the dissolution rate of an oral solid dosage form. Phospholipids, due to their amphiphilic nature, can enhance the solubility of poorly water-soluble drugs, making them valuable formulation excipients.[1][8][9]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is crucial to differentiate between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the solute in a saturated solution is in equilibrium with the undissolved solid phase.[2][7][10] It is a fundamental, intrinsic property of the compound under specific conditions (e.g., solvent, pH, temperature). The classic shake-flask method is designed to measure thermodynamic solubility.[11][12]
-
Kinetic Solubility: This measures the concentration at which a compound, typically dissolved first in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer.[10][13][14] It represents a metastable state and is often higher than the thermodynamic solubility.[2][15] While useful for high-throughput screening in early discovery, thermodynamic solubility is the gold standard for formulation development.
Key Factors Influencing Phospholipid Solubility
The solubility of amphiphilic molecules like C24H44NO3P is a complex function of several variables:
-
Solvent System: Solubility will differ dramatically between aqueous buffers, organic solvents, and mixed solvent systems.
-
pH: The phosphate group and potentially the nitrogen-containing headgroup are ionizable. The solubility of the molecule will be highly dependent on the pH of the aqueous medium relative to the pKa of these functional groups.
-
Temperature: Temperature affects the kinetic energy of both solute and solvent molecules. For phospholipids, it can also influence the phase behavior (e.g., transition from gel to liquid-crystalline phase), which impacts solubility.[16]
-
Ionic Strength: The concentration of salts in an aqueous medium can influence solubility through effects like "salting in" or "salting out."
Experimental Protocol: Comprehensive Solubility Assessment
Workflow for Solubility Profiling
A systematic approach is required to build a comprehensive solubility profile. The following workflow outlines the key decision points and experimental stages.
Caption: Workflow for determining the thermodynamic solubility of C24H44NO3P.
Step-by-Step Protocol: Equilibrium Shake-Flask Method
This protocol is adapted from methodologies described by the USP and regulatory guidelines.[12][17]
-
Preparation: Prepare a series of vials with relevant aqueous media (e.g., purified water, 0.01 M HCl, phosphate buffered saline pH 7.4).
-
Addition of Compound: Add an excess amount of C24H44NO3P to each vial. The solid should be visibly present throughout the experiment to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 24 to 72 hours).[11][14] Preliminary studies should confirm that equilibrium is reached within this timeframe (i.e., solubility values from 48h and 72h samples are not significantly different).[7]
-
Phase Separation: After equilibration, allow the vials to stand to let coarse particles settle. Carefully withdraw an aliquot of the supernatant and separate the remaining solid material using centrifugation at high speed or by passing through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a validated stability-indicating analytical method, such as HPLC with a Charged Aerosol Detector (HPLC-CAD), which is well-suited for non-chromophoric lipids.[9][18][19][20]
-
Data Reporting: Report the average solubility from at least triplicate experiments for each condition.
Data Presentation: Solubility Profile
Quantitative data should be summarized in a clear, tabular format.
| Solvent/Medium | pH | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Mean Solubility (µM) ± SD |
| Purified Water | ~6.5 | 25 | [Example Data] 0.52 ± 0.04 | [Example Data] 1165 ± 89 |
| 0.01 M HCl (SGF) | 2.0 | 37 | [Example Data] 0.15 ± 0.02 | [Example Data] 336 ± 45 |
| PBS (SIF) | 7.4 | 37 | [Example Data] >10.0 | [Example Data] >22400 |
| 5% Ethanol (aq) | 7.0 | 25 | [Example Data] 8.7 ± 0.5 | [Example Data] 19485 ± 1120 |
Foundational Principles: Stability Testing
The "Why": Ensuring Safety, Efficacy, and Shelf-Life
Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][21] The data are used to establish a re-test period for the drug substance or a shelf life for the drug product. These studies are mandated by regulatory bodies worldwide and are detailed in guidelines like ICH Q1A(R2).[3][4][22]
Major Degradation Pathways for Phospholipids
For phospholipids, two primary chemical degradation pathways are of concern:
-
Hydrolysis: This involves the cleavage of ester bonds in the phospholipid molecule, leading to the formation of lysophospholipids (e.g., lyso-PC) and free fatty acids.[5][6] The presence of lyso-PC, a powerful detergent, can destabilize lipid bilayers in formulations like liposomes, causing leakage of the encapsulated drug.[5] Hydrolysis is influenced by pH and temperature.[5]
-
Oxidation: If the acyl chains of the phospholipid are unsaturated (contain double bonds), they are susceptible to oxidation. This process can be initiated by light, heat, or metal ions and leads to the formation of peroxides, which can further break down into aldehydes and ketones, causing rancidity and compromising product quality.[5][23][24]
Regulatory Context: ICH Q1A(R2) Guidelines
The ICH Q1A(R2) guideline is the authoritative standard for stability testing.[3][25] It outlines the requirements for:
-
Forced Degradation (Stress Testing): Exposing the substance to conditions more severe than accelerated testing (e.g., high heat, extreme pH, oxidation, light) to identify likely degradation products and establish the intrinsic stability of the molecule. This is crucial for developing stability-indicating analytical methods.
-
Formal Stability Studies: Long-term and accelerated studies on at least three primary batches to establish the re-test period.[22] Testing frequency is typically every 3 months for the first year, every 6 months for the second, and annually thereafter.[3][22]
Experimental Protocol: Stability and Forced Degradation Studies
Overall Strategy for Stability Assessment
A comprehensive stability program integrates forced degradation studies to inform the development of analytical methods, followed by formal long-term and accelerated studies according to ICH guidelines.
Caption: Integrated strategy for the stability assessment of C24H44NO3P.
Step-by-Step Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the parent compound to allow for the detection and identification of degradation products.
-
Sample Preparation: Prepare solutions or suspensions of C24H44NO3P in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours. Phospholipids are often more susceptible to base-catalyzed hydrolysis.[26]
-
Oxidative Stress: 3% H2O2 at room temperature for 24 hours.
-
Thermal Stress: Store solid compound at 80°C for 7 days.
-
Photostability: Expose the solid compound to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute for analysis. Use an LC-MS method to separate the parent peak from degradant peaks and to obtain mass information for structural elucidation of the impurities.[6][27]
-
Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100%, demonstrating that all significant degradants are being detected.
Analytical Techniques
A combination of analytical techniques is often required for a full stability profile:
-
HPLC with Charged Aerosol Detection (HPLC-CAD): An excellent choice for quantifying the parent phospholipid and its degradation products (like lysophospholipids and free fatty acids), as it does not require a chromophore and offers a more uniform response across different lipid classes.[18][19][20][28]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying unknown degradation products formed during forced degradation studies.[6][27]
Data Presentation: Stability Summary
Results from the formal stability study should be presented in a summary table.
Storage Condition: 40°C / 75% RH
| Test Parameter | Specification | Initial | 3 Months | 6 Months |
|---|---|---|---|---|
| Appearance | White to off-white powder | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8% | 99.5% | 98.9% |
| Lyso-derivative (%) | ≤ 1.0 | <0.1% | 0.2% | 0.5% |
| Total Impurities (%) | ≤ 2.0 | 0.2% | 0.5% | 1.1% |
Conclusion: Building a Robust Physicochemical Profile
A thorough investigation of the solubility and stability of C24H44NO3P is not merely a data-gathering exercise; it is a fundamental component of risk assessment and mitigation in drug development. The methodologies outlined in this guide, from the foundational distinction between kinetic and thermodynamic solubility to the execution of ICH-compliant stability studies, provide a robust framework for researchers. By systematically evaluating how the molecule behaves in various solvents and under environmental stress, scientists can de-risk their programs, enable rational formulation design, and ensure the development of safe, stable, and efficacious medicines. The use of modern, appropriate analytical techniques like HPLC-CAD and LC-MS is critical for generating the high-quality, reliable data that underpins regulatory success.
References
-
ResearchGate. (2024). Solubility data for the effect of phospholipids on drug's solubility. Retrieved from ResearchGate. [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from American Pharmaceutical Review. [Link]
-
Siriwardane, D. A., et al. (2020). Quantification of phospholipid degradation products in liposomal pharmaceutical formulations by ultra performance liquid chromatography-mass spectrometry (UPLC-MS). International Journal of Pharmaceutics, 579, 119077. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from Protocols.io. [Link]
-
ResearchGate. (n.d.). Factors affecting lipid oxidation. Retrieved from ResearchGate. [Link]
-
NIH National Library of Medicine. (n.d.). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Retrieved from NIH National Library of Medicine. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from ICH. [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. Retrieved from USP-NF. [Link]
-
PubMed Central. (n.d.). The functions of phospholipases and their hydrolysis products in plant growth, development and stress responses. Retrieved from PubMed Central. [Link]
-
NIH National Library of Medicine. (n.d.). Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification. Retrieved from NIH National Library of Medicine. [Link]
-
European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from EMA. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems. [Link]
-
PubMed Central. (2024). Solubility of Poorly Soluble Drugs in Phosphatidylcholine-Based Drug Delivery Systems: Comparison of the Loading Capacity in the Bulk Formulation and Its Dispersed State. Retrieved from PubMed Central. [Link]
-
MDPI. (n.d.). Recent Analytical Methodologies in Lipid Analysis. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Forced degradation studies. Retrieved from ResearchGate. [Link]
-
Study Mind. (n.d.). Factors Affecting Cell Membrane Structure (A-level Biology). Retrieved from Study Mind. [Link]
-
USP-NF. (2023). <1236> Solubility Measurements. Retrieved from USP-NF. [Link]
-
ESA Biosciences. (n.d.). Analysis of Lipids by HPLC-CAD. Retrieved from ESA Biosciences. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Quantification of Phospholipid Degradation Products in Liposomal Pharmaceutical formulations by Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). Retrieved from Semantic Scholar. [Link]
-
CDMO Services. (n.d.). Phospholipid Components in Liposomes: Enhancing Drug Solubility and Bioavailability. Retrieved from CDMO Services. [Link]
-
FILAB. (n.d.). Analysis of lipid formulations by HPLC-CAD. Retrieved from FILAB. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov. [Link]
-
ACS Publications. (2024). The Chemical Reactivity of Membrane Lipids. Retrieved from ACS Publications. [Link]
-
ACS Publications. (2025). Role of Phospholipids on Drug Dissolution in Polymer Solid Dispersions Prepared by Hot-Melt Extrusion. Retrieved from ACS Publications. [Link]
-
European Medicines Agency (EMA). (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from EMA. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from Sygnature Discovery. [Link]
-
UMass Amherst. (n.d.). ANALYSIS OF LIPIDS. Retrieved from UMass Amherst. [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link]
-
Taylor & Francis Online. (n.d.). Separation and Quantification of Phospholipid and Neutral Lipid Classes by HPLC–CAD: Application to Egg Yolk Lipids. Retrieved from Taylor & Francis Online. [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from YouTube. [Link]
-
ACS Publications. (n.d.). Analytical Methods in Lipidomics and Their Applications. Retrieved from ACS Publications. [Link]
-
ResearchGate. (2025). Degradation of phosphatidylcholine in liposomes containing carboplatin in dependence on composition and storage conditions. Retrieved from ResearchGate. [Link]
-
Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Retrieved from Oreate AI Blog. [Link]
-
MDPI. (n.d.). The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery. Retrieved from MDPI. [Link]
-
NIH National Library of Medicine. (n.d.). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Retrieved from NIH National Library of Medicine. [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from ICH. [Link]
-
PubChem. (n.d.). 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one. Retrieved from PubChem. [Link]
-
Semantic Scholar. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from Semantic Scholar. [Link]
-
Dissolution Technologies. (2017). Technical Note: Solubility Measurements. Retrieved from Dissolution Technologies. [Link]
-
PubChem. (n.d.). 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. Retrieved from PubChem. [Link]
Sources
- 1. Phospholipid Components in Liposomes: Enhancing Drug Solubility and Bioavailability - CD Bioparticles [cd-bioparticles.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. encapsula.com [encapsula.com]
- 6. Quantification of phospholipid degradation products in liposomal pharmaceutical formulations by ultra performance liquid chromatography-mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. â©1236⪠Solubility Measurements [doi.usp.org]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of Poorly Soluble Drugs in Phosphatidylcholine-Based Drug Delivery Systems: Comparison of the Loading Capacity in the Bulk Formulation and Its Dispersed State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. enamine.net [enamine.net]
- 15. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]
- 16. studymind.co.uk [studymind.co.uk]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hplc.eu [hplc.eu]
- 20. filab.fr [filab.fr]
- 21. youtube.com [youtube.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. researchgate.net [researchgate.net]
- 24. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ICH Official web site : ICH [ich.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
Unlocking Enzyme Inhibition: A Senior Application Scientist's Guide to Investigating Phosphonates
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Potential of Phosphonates in Drug Discovery
In the intricate world of enzyme kinetics and inhibitor design, phosphonates represent a cornerstone of medicinal chemistry. Their unique structural and electronic properties position them as versatile tools for modulating enzyme activity, offering a robust scaffold for the development of potent and selective therapeutic agents. This guide is crafted from a field-proven perspective, designed to equip researchers with the foundational knowledge and practical methodologies required to effectively investigate the enzyme inhibitory properties of phosphonates. We will delve into the "why" behind the "how," providing not just protocols, but the strategic thinking that underpins successful inhibitor characterization.
The Phosphonate Advantage: Understanding the Core Principles of Inhibition
Phosphonates derive their inhibitory power from their ability to mimic key chemical entities within an enzyme's active site.[1][2] Their tetrahedral geometry and the stable phosphorus-carbon (P-C) bond are central to their function.[1][2] Unlike the labile phosphate esters found in biological systems, the P-C bond is resistant to enzymatic and chemical hydrolysis, rendering phosphonate-based inhibitors metabolically stable.[1][2]
Mimicking the Transition State: A Strategy for Potent Inhibition
Many enzymatic reactions proceed through a high-energy, transient tetrahedral intermediate.[1][3][4] Phosphonates are exceptional mimics of this transition state.[1][3][4][5][6] By adopting a similar geometry and charge distribution, they can bind to the enzyme's active site with significantly higher affinity than the actual substrate, effectively blocking the catalytic cycle.[1] This principle is particularly relevant in the design of inhibitors for proteases and lipases.[1]
Isosteric Replacement of Phosphates: A Gateway to Kinase and Phosphatase Modulation
Phosphonates serve as excellent isosteres of phosphates, where a methylene group (-CH2-) replaces an ester oxygen atom.[1] This substitution maintains the overall size and shape of the molecule while conferring resistance to hydrolysis.[1] This strategy has been successfully employed to create competitive inhibitors for enzymes that process phosphorylated substrates, such as kinases and phosphatases.[1][7][8]
The Targets: A Survey of Enzymes Susceptible to Phosphonate Inhibition
The versatility of phosphonates allows them to target a broad spectrum of enzyme classes, many of which are implicated in human diseases.
-
Serine Proteases: These enzymes are crucial in processes like blood coagulation and inflammation.[9][10] Diaryl α-aminophosphonates are a well-established class of irreversible inhibitors for serine proteases, acting as transition-state analogs.[11]
-
Metalloproteases: As zinc-dependent endopeptidases, matrix metalloproteinases (MMPs) play a key role in tissue remodeling and are implicated in cancer and arthritis.[12][13][14] The phosphonate moiety can act as a zinc-binding group, making these compounds potent MMP inhibitors.[13][15][16]
-
Phosphatases: These enzymes regulate cellular signaling by removing phosphate groups from proteins.[17] Phosphonates have been designed to inhibit both protein-tyrosine phosphatases (PTPs) and serine/threonine phosphatases.[7][8]
-
Farnesyl Pyrophosphate Synthase (FPPS): A key enzyme in the mevalonate pathway, FPPS is the target of nitrogen-containing bisphosphonates used to treat bone resorption disorders.[18]
-
Other Notable Targets: The reach of phosphonate inhibitors extends to viral polymerases (e.g., tenofovir), bacterial cell wall synthesis enzymes (e.g., fosfomycin), and enzymes in the shikimate pathway.[18][19]
The Investigator's Toolkit: A Methodological Approach to Characterizing Phosphonate Inhibitors
A robust investigation of a phosphonate inhibitor requires a multi-faceted experimental approach. The following sections outline key methodologies, emphasizing the rationale behind each step.
Initial Screening and Potency Determination: The IC50 Assay
The first step in characterizing a novel inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the chromogenic or fluorogenic substrate in the same buffer.
-
Prepare a serial dilution of the phosphonate inhibitor in the same buffer.
-
-
Assay Setup (96-well plate format):
-
Add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature to allow for binding equilibrium to be reached.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of this change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind the Choices: The choice of a chromogenic or fluorogenic substrate is critical for achieving a high signal-to-noise ratio and ensuring the assay is sensitive enough to detect subtle changes in enzyme activity. The pre-incubation step is essential to allow the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for inhibitors with slow-binding kinetics.
Elucidating the Mechanism of Inhibition: Kinetic Studies
Once the potency of an inhibitor is established, the next crucial step is to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax).
Caption: Workflow for determining the mechanism of enzyme inhibition.
Quantifying Binding Affinity and Thermodynamics: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[20][21] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[21]
-
Sample Preparation:
-
Dialyze both the enzyme and the phosphonate inhibitor extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the enzyme and the inhibitor.
-
-
ITC Instrument Setup:
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.[22]
-
-
Titration:
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change against the molar ratio of inhibitor to enzyme.
-
This curve is then fitted to a suitable binding model to extract the thermodynamic parameters.[24]
-
Self-Validating System: The stoichiometry (n) value obtained from the ITC experiment should be close to an integer value (e.g., 1 for a 1:1 binding interaction). A non-integer value may indicate issues with sample concentration, purity, or the presence of multiple binding sites.
Investigating Binding Kinetics: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that monitors binding events in real-time. It provides valuable information on the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: Step-by-step workflow for SPR analysis.
Visualizing the Interaction: X-ray Crystallography
X-ray crystallography provides an atomic-level view of how a phosphonate inhibitor binds to its target enzyme.[25] This structural information is invaluable for understanding the molecular basis of inhibition and for guiding structure-based drug design efforts.[25][26][27][28] By visualizing the specific interactions between the inhibitor and the amino acid residues in the active site, researchers can rationally design modifications to improve potency and selectivity.[25][26]
Overcoming Challenges: The Prodrug Approach for Enhanced Bioavailability
A significant hurdle in the development of phosphonate-based drugs is their high negative charge at physiological pH, which limits their ability to cross cell membranes.[19][29] The prodrug strategy addresses this issue by masking the phosphonate group with labile moieties that are cleaved by intracellular enzymes, releasing the active inhibitor inside the cell.[18][29] Common prodrug approaches include the use of pivaloyloxymethyl (POM) and S-acyl-2-thioethyl (SATE) esters.[19][29]
Concluding Remarks: The Future of Phosphonate Inhibitors
Phosphonates continue to be a rich source of inspiration for the design of novel enzyme inhibitors. Their inherent stability and their ability to mimic key biological motifs ensure their continued relevance in drug discovery. As our understanding of enzyme structure and mechanism deepens, and as new synthetic methodologies emerge, the potential to develop highly potent and selective phosphonate-based therapeutics will only continue to grow.
References
-
(PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates - ResearchGate. (n.d.). ResearchGate. [Link]
-
Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. (2021). Frontiers in Chemistry. [Link]
-
VX (nerve agent) - Wikipedia. (n.d.). Wikipedia. [Link]
-
Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. (2022). Molecules. [Link]
-
Phosphonate prodrugs: an overview and recent advances. (2019). Future Medicinal Chemistry. [Link]
-
Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology. (2018). Annual Review of Biochemistry. [Link]
-
Phosphonate Biochemistry. (2018). Chemical Reviews. [Link]
-
Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases. (1995). Biochemical Journal. [Link]
-
Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases. (1995). Biochemical Journal. [Link]
-
Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives. (2009). Current Medicinal Chemistry. [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018). Nature Communications. [Link]
-
X‐ray diffraction structure of 4⋅phosphonate. Selected distances... (n.d.). ResearchGate. [Link]
-
Metalloprotease inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]
-
Phosphonate analogs of carboxypeptidase A substrates are potent transition-state analog inhibitors. (1988). Biochemistry. [Link]
-
Phosphonate Emerging Zinc Binding Group in Matrix Metalloproteinase Inhibitors. (2017). Current Drug Targets. [Link]
-
Mechanistic Analysis of the Phosphonate Transition-state Analogue-derived Catalytic and Non-catalytic Antibody. (2018). The Journal of Biochemistry. [Link]
-
Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2023). International Journal of Molecular Sciences. [Link]
- Phosphonic acid compounds as inhibitors of serine proteases. (2003).
-
Understanding the Phosphonate Products. (2025). Penn State Extension. [Link]
-
Isothermal titration calorimetry - Wikipedia. (n.d.). Wikipedia. [Link]
-
Drug screening assays for phosphate-generating enzymes. (2013). YouTube. [Link]
-
Isothermal Titration Calorimetry. (n.d.). The Huck Institutes. [Link]
-
Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors. (1988). PubMed. [Link]
-
Synthesis and evaluation of new tripeptide phosphonate inhibitors of MMP-8 and MMP-2. (2025). ResearchGate. [Link]
-
Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Phosphonate - Wikipedia. (n.d.). Wikipedia. [Link]
-
Structural analysis via X-ray crystallography of an engineered carbon methyltransferase, a phytoxic phosphonate and its modifying enzyme, and a chimeric tyrosinase. (2025). IDEALS. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]
-
Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition. (2007). Journal of the American Chemical Society. [Link]
-
Synthetic Methods of Phosphonopeptides. (2020). Molecules. [Link]
-
Phosphonate Emerging Zinc Binding Group in Matrix Metalloproteinase Inhibitors. (2017). Ingenta Connect. [Link]
-
Isothermal titration calorimetry (ITC) data for the binding of the... (n.d.). ResearchGate. [Link]
-
X-ray structure of phosphonate 36. (n.d.). ResearchGate. [Link]
-
Drugs in development: bisphosphonates and metalloproteinase inhibitors. (2001). Arthritis Research & Therapy. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2003035654A1 - Phosphonic acid compounds as inhibitors of serine proteases - Google Patents [patents.google.com]
- 10. Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 13. Phosphonate Emerging Zinc Binding Group in Matrix Metalloproteina...: Ingenta Connect [ingentaconnect.com]
- 14. Drugs in development: bisphosphonates and metalloproteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphonate Emerging Zinc Binding Group in Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 22. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 23. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 24. researchgate.net [researchgate.net]
- 25. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In vitro Screening of Diethyl (4-(tetradecylamino)phenyl)phosphonate
Foreword: Charting a Course for a Novel Aminophosphonate
In the landscape of contemporary drug discovery, the family of α-aminophosphonates stands out for its remarkable structural analogy to α-amino acids, positioning them as compelling candidates for therapeutic development.[1][2] These organophosphorus compounds have demonstrated a versatile range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[2][3][4] This guide delineates a comprehensive strategy for the initial in vitro evaluation of a novel entity, Diethyl (4-(tetradecylamino)phenyl)phosphonate. Our approach is not a rigid protocol but a dynamic, logic-driven workflow designed to elucidate the compound's preliminary bioactivity profile. We will navigate through a cascade of assays, each chosen to provide a crucial piece of the puzzle, from broad cytotoxicity to more specific antimicrobial and enzyme inhibition screens. The overarching goal is to generate a foundational dataset that will inform subsequent, more targeted investigations into the therapeutic potential of this promising molecule.
Compound Profile: Diethyl (4-(tetradecylamino)phenyl)phosphonate
1.1. Chemical Structure
-
IUPAC Name: Diethyl (4-(tetradecylamino)phenyl)phosphonate
-
Molecular Formula: C24H44NO3P
-
Structure:
-
A central phenyl ring.
-
A diethyl phosphonate group attached to the phenyl ring.
-
A tetradecylamino group at the para position of the phenyl ring.
-
The lipophilic tetradecyl chain and the polar phosphonate group impart an amphiphilic character to the molecule, suggesting potential interactions with cellular membranes and enzymes.
1.2. Rationale for Screening
The structural motifs within Diethyl (4-(tetradecylamino)phenyl)phosphonate provide a compelling rationale for a multifaceted preliminary screening approach:
-
Aminophosphonate Core: This group's resemblance to amino acids suggests potential interactions with enzymes that process amino acids.[1]
-
Long Alkyl Chain (Tetradecyl): The presence of a long hydrocarbon chain may facilitate membrane disruption, a common mechanism for antimicrobial agents.
-
Phosphonate Group: Phosphonates are known to act as chelating agents and can mimic phosphate groups, potentially interfering with key cellular signaling pathways.[5]
A Tiered Approach to In Vitro Screening
Our screening cascade is designed to be both efficient and informative, starting with a broad assessment of cytotoxicity and progressively narrowing the focus to specific biological activities.
Caption: A tiered workflow for the in vitro screening of Diethyl (4-(tetradecylamino)phenyl)phosphonate.
Tier 1: Foundational Cytotoxicity Assessment
Before exploring any specific therapeutic activity, it is paramount to establish the compound's inherent toxicity to mammalian cells. This provides a therapeutic window and informs the concentration range for subsequent assays.[6] The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8]
3.1. Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture human embryonic kidney (HEK293) and human liver cancer (HepG2) cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Diethyl (4-(tetradecylamino)phenyl)phosphonate in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a final concentration range of 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for 24 and 48 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value.
-
3.2. Anticipated Data Presentation
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HEK293 | 24 | > 100 |
| 48 | 85.2 | |
| HepG2 | 24 | 75.6 |
| 48 | 52.3 |
Tier 2: Primary Bioactivity Screening
Based on the structural characteristics of aminophosphonates, we will explore two primary areas of bioactivity: antimicrobial effects and enzyme inhibition.
Antimicrobial Susceptibility Testing
The amphiphilic nature of the compound suggests potential activity against a broad spectrum of microbes. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
4.1.1. Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation:
-
Culture Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
-
Compound Preparation:
-
Perform a two-fold serial dilution of Diethyl (4-(tetradecylamino)phenyl)phosphonate in the appropriate broth in a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
4.1.2. Anticipated Data Presentation
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Escherichia coli | Gram-negative | 64 |
| Candida albicans | Fungus | 32 |
Enzyme Inhibition Screening
Aminophosphonates are known to inhibit various enzymes, including proteases and phosphatases. A preliminary screen against a representative enzyme from a key class, such as a protein tyrosine phosphatase, can provide valuable mechanistic insights.[10][11]
4.2.1. Experimental Protocol: Protein Tyrosine Phosphatase (PTP1B) Inhibition Assay
-
Reagents:
-
Recombinant human PTP1B enzyme.
-
p-Nitrophenyl phosphate (pNPP) as the substrate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, varying concentrations of Diethyl (4-(tetradecylamino)phenyl)phosphonate, and the PTP1B enzyme.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding pNPP.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding NaOH.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition relative to a no-inhibitor control.
-
Determine the IC50 value from a dose-response curve.
-
4.2.2. Anticipated Data Presentation
| Enzyme | IC50 (µM) |
| PTP1B | 25.8 |
Tier 3: Mechanistic Exploration - A Glimpse into the How
Should the primary screening yield a significant "hit," particularly in the enzyme inhibition assay, a deeper dive into the mechanism of action is warranted. For instance, if PTP1B is inhibited, understanding the type of inhibition (competitive, non-competitive, etc.) is a crucial next step.
Caption: Potential mechanism of action via inhibition of the PTP1B signaling pathway.
Concluding Remarks and Future Directions
This in-depth technical guide provides a robust framework for the preliminary in vitro screening of Diethyl (4-(tetradecylamino)phenyl)phosphonate. The proposed tiered approach ensures a logical and cost-effective evaluation, starting with essential safety profiling and moving towards specific bioactivities. The data generated from these assays will be instrumental in making informed decisions about the future development of this compound. Positive results would pave the way for more advanced studies, including mechanism of action studies, lead optimization, and eventual in vivo testing.
References
-
Fang, H., Wang, J.-F., Liu, X.-X., Zhao, Y.-F., & Ng, S. W. (2004). Diethyl phenyl(4-pyridylcarbonylamino)methylphosphonate. Acta Crystallographica Section E Structure Reports Online, 60(2), o153–o154. [Link]
-
Guest, D. I. (1991). The Complex Mode of Action of Phosphonates. Biological Reviews, 66(2), 159-187. [Link]
-
Kafarski, P., & Lejczak, B. (1991). BIOLOGICAL ACTIVITY OF AMINOPHOSPHONIC ACIDS. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215. [Link]
-
Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health, 17(1), 100-110. [Link]
-
Kulah, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(4), 123-134. [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Ordon, A., et al. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules, 27(15), 4995. [Link]
-
Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. [Link]
-
Varghese, B., et al. (2020). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Pharmaceutics, 12(11), 1059. [Link]
-
Wikipedia. (n.d.). Phosphonate. [Link]
-
Zaki, R. M., et al. (2019). Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. Egyptian Journal of Chemistry, 62(10), 1823-1830. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. biomedres.us [biomedres.us]
- 3. Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phosphonate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Diethyl (4-(tetradecylamino)phenyl)phosphonate
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of Diethyl (4-(tetradecylamino)phenyl)phosphonate, a compound of interest for research in materials science and drug development due to its amphiphilic nature, combining a polar phosphonate headgroup with a long, nonpolar alkyl tail. The synthesis strategy involves an initial palladium-catalyzed Hirao cross-coupling reaction to form the key intermediate, Diethyl (4-aminophenyl)phosphonate, followed by a highly efficient reductive amination to introduce the tetradecyl chain. This guide is intended for researchers and scientists in organic chemistry and drug development, offering detailed procedural steps, mechanistic insights, characterization data, and safety protocols.
Introduction and Synthetic Strategy
Diethyl (4-(tetradecylamino)phenyl)phosphonate is an organophosphorus compound characterized by a diethyl phosphonate group attached to an N-alkylated aniline ring. The synthesis of such molecules requires a robust and logical sequence to manage the different reactivities of the functional groups involved. Direct alkylation of an aminophenylphosphonate with a long-chain alkyl halide often leads to poor yields and mixtures of mono- and di-alkylated products.
Our recommended strategy circumvents these issues by employing a reliable two-stage process. This approach ensures high yields and purity of the final product.
-
Stage 1: Synthesis of the Key Intermediate, Diethyl (4-aminophenyl)phosphonate. This is achieved by first synthesizing Diethyl (4-nitrophenyl)phosphonate via a Hirao cross-coupling reaction between 4-iodonitrobenzene and diethyl phosphite. The nitro group serves as a stable precursor to the amine, which is then unmasked via catalytic hydrogenation. The choice of a nitro-precursor is strategic; the electron-withdrawing nature of the nitro group facilitates the preceding C-P bond formation and prevents the amine from interfering with the palladium catalyst.
-
Stage 2: N-Alkylation via Reductive Amination. The synthesized Diethyl (4-aminophenyl)phosphonate is then reacted with tetradecanal. This reaction forms an intermediate imine, which is selectively reduced in situ using a mild hydride reagent. This method, known as reductive amination, is a cornerstone of modern amine synthesis due to its high selectivity for mono-alkylation and excellent functional group tolerance.[1][2][3]
Overall Reaction Scheme
Sources
Application Notes & Protocols: The Michaelis-Arbuzov Reaction for Arylphosphonate Synthesis
Introduction: The Strategic Importance of Arylphosphonates in Modern Drug Discovery
Arylphosphonates, organic compounds featuring a phosphonate group directly attached to an aromatic ring, represent a cornerstone of modern medicinal chemistry. Their remarkable utility stems from their function as bioisosteres of phosphates and carboxylates, enabling the design of enzyme inhibitors, prodrugs, and bone-targeting agents.[1] The robust Carbon-Phosphorus (C-P) bond in arylphosphonates offers superior hydrolytic stability compared to the labile Phosphate-Oxygen (P-O) bond found in natural phosphates, a critical attribute for developing metabolically resilient therapeutics.[1] Applications are diverse, ranging from antiviral and anticancer agents to novel treatments for bone-resorption disorders.[1][2]
While the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later expanded by Aleksandr Arbuzov, is the quintessential method for forming C-P bonds, its classical application to aryl halides is notoriously challenging.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the limitations of the classical reaction and a detailed exploration of the modern, catalyzed variations that have unlocked the synthesis of complex arylphosphonates.
The Classical Michaelis-Arbuzov Reaction: A Mechanistic Hurdle for Aryl Halides
The traditional Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[5] The mechanism proceeds via a two-step sequence:
-
Nucleophilic Attack: The nucleophilic trivalent phosphorus of the phosphite attacks the electrophilic carbon of the alkyl halide in an S_N2 reaction, forming a quasi-stable phosphonium salt intermediate.[5]
-
Dealkylation: The displaced halide anion then attacks one of the alkoxy carbons of the phosphonium salt, also via an S_N2 mechanism, to yield the final pentavalent phosphonate and a new alkyl halide.[5]
This classical pathway is highly effective for primary and some secondary alkyl halides but fails for aryl halides.[3] The primary reason is the inability of aryl halides to participate in S_N2 reactions due to the high strength of the sp² C-X bond and steric hindrance, which prevents the necessary backside attack on the aromatic ring. Consequently, the harsh thermal conditions (typically 120-160 °C) required for the classical reaction do not promote the desired transformation with unactivated aryl halides.[5]
Caption: The classical Michaelis-Arbuzov reaction mechanism and its failure with aryl halides.
Modern Strategies for Arylphosphonate Synthesis: Bypassing the Classical Limitations
To overcome the inherent limitations of the classical approach, several innovative catalytic methods have been developed. These modern variations fundamentally alter the reaction mechanism, enabling the formation of aryl-phosphorus bonds under significantly milder and more versatile conditions.
Transition-Metal Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a powerful and widely adopted strategy. This approach is not a direct Michaelis-Arbuzov reaction but rather a complementary method for C-P bond formation, often referred to as a Hirao-type reaction. The mechanism involves a catalytic cycle that facilitates the coupling of an aryl halide with a dialkyl phosphite (a source of H-P(O)(OR)₂).
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes, such as Pd(OAc)₂ or Pd₂(dba)₃, are chosen for their ability to efficiently undergo oxidative addition with aryl halides.[6]
-
Ligand: Bulky, electron-rich phosphine ligands like Xantphos are critical. They stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent catalyst decomposition.[6]
-
Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is used to deprotonate the dialkyl phosphite, generating the active nucleophile without competing in the reaction.[6]
Sources
- 1. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Experimental setup for testing anticancer activity of phosphonates
Application Notes & Protocols
Topic: Experimental Setup for Testing the Anticancer Activity of Phosphonates
Audience: Researchers, scientists, and drug development professionals.
A Strategic Framework for Evaluating the Anticancer Potential of Phosphonate Compounds
Phosphonates, a class of organophosphorus compounds characterized by a C-PO(OH)₂ or C-PO(OR)₂ group, have garnered significant interest in oncology. Their inherent ability to chelate metal ions and their structural similarity to pyrophosphates make them potent inhibitors of various biological processes.[1] Nitrogen-containing bisphosphonates, for instance, are established therapies for bone metastases, where they inhibit osteoclast-mediated bone resorption.[2] However, emerging evidence suggests that their anticancer activity is not limited to the bone microenvironment, with some phosphonates directly targeting tumor cells by inhibiting key signaling pathways like the mevalonate pathway or receptor tyrosine kinases.[3][4]
This guide provides a comprehensive, multi-tiered framework for the systematic evaluation of novel phosphonate compounds as potential anticancer agents. It moves beyond a simple recitation of protocols to explain the strategic rationale behind each experimental phase, ensuring a robust and logical progression from initial screening to mechanistic elucidation and in vivo validation.
Overall Experimental Workflow
The journey from a candidate phosphonate compound to a validated anticancer lead involves a phased approach. This workflow ensures that resources are focused on the most promising candidates and that a comprehensive data package is built to support further development.
Caption: Key events in the apoptotic cascade.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Materials:
-
Cells cultured in 6-well plates and treated with the phosphonate compound (e.g., at its IC50 and 2x IC50 concentrations).
-
Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) staining kit.
-
1X Binding Buffer (provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the phosphonate compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells (from the culture medium) with the detached cells to ensure all apoptotic cells are collected. * Centrifuge the cell suspension at 200-250 x g for 5 minutes. * Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Set up the instrument to detect FITC (usually FL1 channel) and PI (usually FL2 or FL3 channel).
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software (e.g., FlowJo). The results are typically displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
B. Assessing Impact on Metastasis: Migration and Invasion
Scientific Rationale: Metastasis, the spread of cancer cells to distant organs, is responsible for the majority of cancer-related deaths. [5]Two key processes in metastasis are cell migration (the directed movement of cells) and invasion (the migration of cells through extracellular matrix barriers). The Transwell assay, or Boyden chamber assay, is a widely used in vitro method to quantify these processes. [6][7]For an invasion assay, the porous membrane of the Transwell insert is coated with a layer of basement membrane extract (e.g., Matrigel), which cancer cells must actively degrade and penetrate to move towards a chemoattractant in the lower chamber. [8]
Caption: Step-by-step workflow of a Transwell invasion assay.
Protocol 3: Transwell Invasion Assay
Materials:
-
Transwell inserts (typically 8 µm pore size) for 24-well plates.
-
Matrigel Basement Membrane Matrix.
-
Serum-free cell culture medium.
-
Complete medium with 10% FBS (as chemoattractant).
-
Cotton swabs, methanol (for fixing), and Crystal Violet stain.
Procedure:
-
Insert Preparation:
-
Thaw Matrigel on ice overnight. Dilute it with cold, serum-free medium.
-
Coat the top surface of the Transwell insert membranes with the diluted Matrigel solution (e.g., 50 µL per insert) and allow it to solidify by incubating at 37°C for at least 1 hour.
-
-
Cell Preparation and Seeding:
-
Serum-starve the cancer cells for 12-24 hours.
-
Harvest and resuspend the cells in serum-free medium containing the phosphonate compound at the desired non-lethal concentration (e.g., IC50/4) or a vehicle control.
-
Add 500 µL of complete medium (with 10% FBS) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber (the Matrigel-coated insert).
-
-
Incubation and Staining:
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts gently with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Use a microscope to capture images from several random fields of view for each membrane.
-
Count the number of stained, invading cells per field.
-
Calculate the average number of invading cells and compare the treated groups to the vehicle control.
-
C. Identifying Molecular Targets: Pathway Analysis
Scientific Rationale: To understand the precise mechanism of action, it is essential to investigate how the phosphonate compound alters key cellular signaling pathways. For example, does it induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax, or by inhibiting pro-survival pathways like PI3K/Akt? Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. [9][10]By probing for changes in the expression levels or phosphorylation status (a common indicator of protein activation) of key signaling molecules, we can pinpoint the molecular targets of the compound. [11] Protocol 4: Western Blotting for Key Signaling Proteins
Procedure Overview:
-
Protein Extraction: Treat cells with the phosphonate compound, then lyse them using a specialized buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein. [9]2. Protein Quantification: Determine the protein concentration in each lysate using an assay like the BCA assay to ensure equal loading.
-
Gel Electrophoresis (SDS-PAGE): Separate the proteins based on their molecular weight by running the lysates on a polyacrylamide gel. 4. Protein Transfer: Electrophoretically transfer the separated proteins from the gel onto a solid membrane (e.g., PVDF or nitrocellulose). [9]5. Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., anti-Bax, anti-phospho-Akt).
-
Wash the membrane, then incubate with a secondary antibody that is conjugated to an enzyme (like HRP) and recognizes the primary antibody. 7. Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light. Capture this light signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.
-
-
Analysis: Quantify the band intensities and normalize them to a loading control (a housekeeping protein like β-actin or GAPDH) to compare protein levels across different treatments.
Phase 3: In Vivo Validation - Testing in a Biological System
Scientific Rationale: While in vitro assays are essential for initial screening and mechanistic studies, they cannot fully replicate the complex microenvironment of a tumor within a living organism. [12]In vivo studies using animal models are a critical step to evaluate a compound's efficacy, pharmacokinetics, and potential toxicity in a whole-body system. [12]For phosphonates, which often target bone, orthotopic or bone metastasis models are particularly relevant. [5][13][14]Xenograft models, where human tumor cells are implanted into immunodeficient mice, are most common for preclinical evaluation. [15] Ethical Considerations: All animal research must be conducted in strict compliance with ethical guidelines and regulations. [16][17]The principles of the 3Rs (Replacement, Reduction, and Refinement) must be paramount. [18]Studies must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review body. Humane endpoints must be clearly defined to minimize animal suffering. [19][20]
Experimental Design for a Xenograft Efficacy Study
-
Model Selection: Choose an appropriate immunodeficient mouse strain (e.g., NOD/SCID or NSG mice) and a relevant human cancer cell line (e.g., MDA-MB-231 for a breast cancer bone metastasis model). [14][15]2. Tumor Implantation: Implant the cancer cells into the relevant site. For a subcutaneous model, cells are injected under the skin. For an orthotopic bone metastasis model, cells might be injected into the tibia or via intracardiac injection. [14][21]3. Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups. Administer the phosphonate compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Monitoring:
-
Tumor Growth: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. For bone metastasis models, imaging techniques like bioluminescence imaging (BLI) or X-ray may be used.
-
Animal Health: Monitor body weight, food/water intake, and general behavior to assess toxicity.
-
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or when humane endpoints are met. [19]6. Analysis: At the end of the study, tumors and major organs are often harvested for further analysis (e.g., histology, Western blotting) to confirm the drug's on-target effects (pharmacodynamics).
References
-
Nassan, M. A. (2022). Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect. Molecules, 27(15), 4997. Available at: [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. Available at: [Link]
-
Das, S., et al. (2021). Animal Models of Bone Metastasis. Comparative Medicine, 71(1), 56–69. Available at: [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172–179. Available at: [Link]
-
Santini, D., et al. (2012). In vivo phosphoantigen levels in bisphosphonate-treated human breast tumors trigger Vγ9Vδ2 T-cell antitumor cytotoxicity through ICAM-1 engagement. Clinical Cancer Research, 18(22), 6146–6156. Available at: [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). Initiation and Maintenance of Cell Cultures SOP. Available at: [Link]
-
Ahmad, I., et al. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
-
Wang, Y., et al. (2022). Animal models of cancer metastasis to the bone. Frontiers in Cell and Developmental Biology, 10, 969543. Available at: [Link]
-
Cancer Research UK. (n.d.). Use of animals in research policy. Available at: [Link]
-
Lema, C., et al. (2007). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Apoptosis, 12(4), 743–752. Available at: [Link]
-
Corning Incorporated. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Available at: [Link]
-
Georgieva, A., et al. (2015). In vitro antitumour activity, safety testing and subcellular distribution of two poly[oxyethylene(aminophosphonate-co-H-phosphonate)]s in Ehrlich ascites carcinoma and BALB/c 3T3 cell culture systems. Biotechnology & Biotechnological Equipment, 29(6), 1137-1143. Available at: [Link]
-
Su, Y., et al. (2025). Cancer metastasis to the bone: Mechanisms and animal models (Review). International Journal of Oncology. Available at: [Link]
-
Netherlands Inspectorate for Health Protection and Veterinary Public Health. (1999). Code of Practice for Animal Experiments in Cancer Research. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Luo, J., et al. (2018). Bisphosphonates inactivate human EGFRs to exert antitumor actions. Proceedings of the National Academy of Sciences, 115(28), E6512–E6521. Available at: [Link]
-
ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Available at: [Link]
-
Stoyanova, V., et al. (2021). Synthesis, cytotoxicity, and promising anticancer potential of novel β-amino- and β-iminophosphonates. Journal of Applied Pharmaceutical Science, 11(07), 069-077. Available at: [Link]
-
Pisanu, M. E., et al. (2022). Standard operating procedures for biobank in oncology. Translational Medicine Reports, 6, 21. Available at: [Link]
-
Avnet, S., & Baldini, N. (2018). Primary Bone Tumors and Breast Cancer-Induced Bone Metastases: In Vivo Animal Models and New Alternative Approaches. Cancers, 10(11), 421. Available at: [Link]
-
Norecopa. (2021). Guidelines for the welfare and use of animals in cancer research. Available at: [Link]
-
Encyclopedia of Biological Methods. (n.d.). Transwell migration and invasion assay. Available at: [Link]
-
Dormán, G., Szalai, Z., & Keglevich, G. (2024). Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action. ChemMedChem. Available at: [Link]
-
Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900. Available at: [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Available at: [Link]
-
Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]
-
Wikipedia. (n.d.). Phosphonate. Available at: [Link]
-
Biocompare. (2021). Choosing an Apoptosis Detection Assay. Available at: [Link]
-
The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Available at: [Link]
-
University of Hawaii Cancer Center. (n.d.). Western blotting. Available at: [Link]
-
Medindia. (2016). New Animal Model to Understand Metastasis in Bone Cancer. Available at: [Link]
-
Scilit. (2026). α-Aminophosphonate and oxazaphosphinane compounds as potential cancer inhibitors: in vitro evaluation and computational studies. Available at: [Link]
-
Royal Society of Chemistry. (2024). Carbon–phosphorus stapled Au(I) anticancer agents via bisphosphine induced reductive elimination. Available at: [Link]
-
Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?. Available at: [Link]
-
Taylor & Francis Online. (2026). α-Aminophosphonate and oxazaphosphinane compounds as potential cancer inhibitors: in vitro evaluation and computational studies. Available at: [Link]
-
ResearchGate. (2025). Guidelines for the use of cell lines in biomedical research. Available at: [Link]
-
Brelińska, R., et al. (1998). Anticancer-agent-linked phosphonates with antiosteolytic and antineoplastic properties: a promising perspective in the treatment of bone-related malignancies?. Current Pharmaceutical Design, 4(1), 53-62. Available at: [Link]
-
Corning Life Sciences. (2021). Cell Migration and Invasion with Transwell® Permeable Supports from Corning [Video]. YouTube. Available at: [Link]
Sources
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. Anticancer-agent-linked phosphonates with antiosteolytic and antineoplastic properties: a promising perspective in the treatment of bone-related malignancies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo phosphoantigen levels in bisphosphonate-treated human breast tumors trigger Vγ9Vδ2 T-cell antitumor cytotoxicity through ICAM-1 engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Oncology Letters [spandidos-publications.com]
- 6. corning.com [corning.com]
- 7. Transwell migration and invasion assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. blog.championsoncology.com [blog.championsoncology.com]
- 11. medium.com [medium.com]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models of Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Animal models of cancer metastasis to the bone [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. cancerresearchuk.org [cancerresearchuk.org]
- 17. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 18. forskningsetikk.no [forskningsetikk.no]
- 19. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rug.nl [rug.nl]
- 21. medindia.net [medindia.net]
Application Notes and Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Efficacy of Benzylphosphonate Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Emergence of Benzylphosphonates in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Benzylphosphonate derivatives have emerged as a promising class of compounds, warranting rigorous evaluation of their efficacy.[1][2] These organophosphorus compounds are structural analogs of amino acids and are known to act as inhibitors of various enzymes.[3] Their potential mechanism of action may involve the disruption of bacterial DNA topology or the inhibition of critical enzymes involved in cell wall synthesis or metabolic pathways.[4]
This guide provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial efficacy of novel benzylphosphonate derivatives. The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[5][6] We will delve into the determination of minimum inhibitory concentrations (MIC), assess bactericidal versus bacteriostatic activity through time-kill kinetics, and explore potential synergistic interactions with existing antibiotics.
Section 1: Preliminary Assessment and Stock Solution Preparation
Before embarking on antimicrobial testing, it is crucial to properly prepare the benzylphosphonate derivatives and the bacterial strains.
Compound Solubility and Stock Preparation
-
Rationale: Accurate and reproducible results are contingent on the complete solubilization of the test compounds. The choice of solvent is critical, as it should not possess any intrinsic antimicrobial activity at the concentrations used.
-
Protocol:
-
Determine the solubility of the benzylphosphonate derivatives in various solvents (e.g., sterile deionized water, dimethyl sulfoxide (DMSO), ethanol).
-
Select a solvent that completely dissolves the compound and is non-toxic to the test organisms at the highest concentration to be used in the assays. DMSO is a common choice but should not exceed a final concentration of 1% (v/v) in the test medium.[7]
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows) of each derivative.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solutions at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Bacterial Strain Selection and Inoculum Preparation
-
Rationale: The choice of bacterial strains should be representative of the intended spectrum of activity. This includes both reference strains (e.g., from the American Type Culture Collection - ATCC) for quality control and clinically relevant isolates, if available. The inoculum density must be standardized to ensure consistent and comparable MIC results.
-
Protocol:
-
Select a panel of Gram-positive and Gram-negative bacteria. Common choices include Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Enterococcus faecalis.
-
Culture the bacterial strains on appropriate agar plates (e.g., Tryptic Soy Agar, Mueller-Hinton Agar) for 18-24 hours at 35-37°C.
-
From a fresh culture, select several colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units per milliliter (CFU/mL).[3][8] This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
This standardized suspension will be further diluted for each specific assay.
-
Section 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[5][9][10]
Broth Microdilution Protocol
-
Rationale: This method allows for the simultaneous testing of multiple concentrations of several compounds against different bacterial strains in a 96-well microtiter plate format, making it efficient and resource-conscious.
-
Step-by-Step Methodology:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well plate.
-
In well 1, add 100 µL of the benzylphosphonate derivative at a concentration that is twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no compound).
-
Prepare the final bacterial inoculum by diluting the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the final bacterial inoculum to each well (wells 1-12).
-
Include a sterility control (broth only) and a growth control (broth and inoculum, no compound) for each plate.
-
Seal the plates and incubate at 35-37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth.
-
Data Presentation: MIC Values
Summarize the MIC data in a clear and concise table.
| Benzylphosphonate Derivative | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| Derivative A | 8 | 16 | >64 |
| Derivative B | 4 | 8 | 32 |
| Derivative C | >64 | >64 | >64 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | 0.25 |
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Section 3: Time-Kill Kinetics Assay
This assay provides insights into the pharmacodynamics of the antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[11][12] A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[11][12]
Time-Kill Protocol
-
Rationale: By sampling at various time points, this dynamic assay reveals the rate and extent of bacterial killing, which is crucial for predicting in vivo efficacy.
-
Step-by-Step Methodology:
-
Prepare flasks or tubes containing CAMHB with the benzylphosphonate derivative at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control flask without the compound.
-
Inoculate each flask with a starting bacterial suspension to achieve a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubate all flasks in a shaking incubator at 35-37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[13][14]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates for 18-24 hours at 35-37°C.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Data Presentation: Time-Kill Curve
The results are best visualized as a semi-logarithmic plot.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.8 |
| 4 | 7.8 | 4.6 | 3.5 |
| 8 | 8.9 | 3.9 | 2.5 |
| 24 | 9.2 | 3.1 | <2.0 (Below detection) |
Experimental Workflow for Time-Kill Assay
Caption: Workflow for the time-kill kinetics assay.
Section 4: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between a benzylphosphonate derivative and a conventional antibiotic.[13][15][16] The goal is to determine if the combination is synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum), indifferent (no interaction), or antagonistic (effect is less than the sum).
Checkerboard Protocol
-
Rationale: Identifying synergistic interactions can be a valuable strategy for combating resistance, potentially allowing for lower doses of each drug and reducing toxicity. The checkerboard assay provides a systematic way to test many concentration combinations.[17][18]
-
Step-by-Step Methodology:
-
In a 96-well plate, perform serial dilutions of the benzylphosphonate derivative (Drug A) horizontally and a known antibiotic (Drug B) vertically.
-
This creates a matrix of wells where each well contains a unique combination of concentrations of the two drugs.
-
Include a row with only Drug A dilutions and a column with only Drug B dilutions to redetermine their individual MICs under the assay conditions.
-
Inoculate all wells with a bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Read the plate to find the MIC of each drug alone and in combination.
-
Data Analysis: Fractional Inhibitory Concentration Index (FICI)
The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[13][17]
-
FICI = FIC of Drug A + FIC of Drug B
-
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of FICI Values: [13][17]
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Data Presentation: FICI Values
| Benzylphosphonate Derivative | Antibiotic | FICI Value | Interpretation |
| Derivative B | Gentamicin | 0.375 | Synergy |
| Derivative B | Ciprofloxacin | 1.0 | Additive |
| Derivative B | Penicillin | 2.5 | Indifference |
Logical Diagram for Synergy Determination
Caption: Decision logic for interpreting FICI values from a checkerboard assay.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the antimicrobial efficacy of novel benzylphosphonate derivatives. By adhering to standardized methodologies for MIC determination, time-kill kinetics, and synergy testing, researchers can generate reliable and comparable data. This systematic approach is essential for identifying promising lead compounds and advancing the development of new antimicrobial agents to address the critical challenge of antibiotic resistance.
References
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
-
The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). PMC - NIH. [Link]
-
Clinical Breakpoint Tables. (2021). EUCAST. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Time-Kill Kinetics Assay. Emery Pharma. [Link]
-
Synthesis and Antimicrobial Activity of Phosphonopeptide Derivatives Incorporating Single and Dual Inhibitors. (2020). MDPI. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
EUCAST: EUCAST - Home. EUCAST. [Link]
-
Synthesis, in silicostudies and antibacterial assessment of α-amino phosphonates derivatives. Revista Bionatura. [Link]
-
Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. NIH. [Link]
-
2.4. Time–Kill Assay. (2023). Bio-protocol. [Link]
-
The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). PubMed. [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]
-
Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. (2021). NIH. [Link]
-
Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. (2023). MDPI. [Link]
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. [Link]
-
When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. (2014). ASM Journals. [Link]
-
Synergistic Antibacterial Mechanism of Benzyl Isothiocyanate and Resveratrol Against Staphylococcus aureus Revealed by Transcriptomic Analysis and Their Application in Beef. MDPI. [Link]
-
EUCAST -standardising antimicrobial susceptibility testing in Europe. EUCAST. [Link]
-
Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2019). PMC - NIH. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates. MDPI. [Link]
-
The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. OUCI. [Link]
-
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers. [Link]
-
New and simplified method for drug combination studies by checkerboard assay. (2021). NIH. [Link]
-
Antimicrobial Synergy Testing:Inkjet Printer-Assisted Automated Checkerboard Array-Preview. (2022). YouTube. [Link]
Sources
- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates [mdpi.com]
- 4. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. actascientific.com [actascientific.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-Cancer Potential of Diethyl (4-(tetradecylamino)phenyl)phosphonate in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Phosphonates in Oncology
Organophosphonates are a versatile class of compounds with a wide range of applications, including in the field of oncology.[1] Their structural similarity to phosphates allows them to act as enzyme inhibitors or mimics of phosphate-containing substrates, making them intriguing candidates for targeted cancer therapies. This document provides a comprehensive guide for the initial in vitro evaluation of a novel phosphonate compound, Diethyl (4-(tetradecylamino)phenyl)phosphonate, in cancer cell line studies. While specific data on this particular molecule is not yet widely available, the principles and protocols outlined herein are derived from extensive research on analogous phosphonate derivatives and provide a robust framework for its investigation.
The lipophilic tetradecylamino chain and the phenylphosphonate group suggest potential for membrane interaction and modulation of intracellular signaling pathways. This guide will walk researchers through the fundamental steps of assessing its cytotoxic and apoptotic effects on cancer cells.
Hypothesized Mechanism of Action
Based on the known activities of similar organophosphonate compounds, Diethyl (4-(tetradecylamino)phenyl)phosphonate may exert its anti-cancer effects through several potential mechanisms. One prominent hypothesis is the induction of cell cycle arrest and apoptosis. For example, the diethyl phosphonate derivative, Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate, has been shown to cause G1 phase cell cycle arrest, leading to apoptosis in acute promyelocytic leukemia cells.[1]
Another potential mechanism could involve the inhibition of critical cellular signaling pathways. The phosphonate moiety can interfere with phosphorylation-dependent signaling cascades that are often dysregulated in cancer.
Caption: Hypothesized signaling pathway of the compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the initial in vitro characterization of Diethyl (4-(tetradecylamino)phenyl)phosphonate.
Cell Culture and Maintenance
Rationale: The selection of appropriate cancer cell lines is crucial for a comprehensive initial screening. It is recommended to use a panel of cell lines representing different cancer types to assess the compound's spectrum of activity.
Protocol:
-
Cell Line Selection: Choose a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and a non-cancerous cell line like HEK293 for cytotoxicity comparison).
-
Culture Medium: Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
Assessment of Cytotoxicity (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a standard and reliable method for determining the cytotoxic effects of a compound.
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Diethyl (4-(tetradecylamino)phenyl)phosphonate in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Evaluation of Apoptosis (Annexin V-FITC/PI Staining)
Rationale: To determine if the observed cytotoxicity is due to apoptosis, Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[2][3]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[2]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: A typical workflow for in vitro compound testing.
Investigating the Molecular Mechanism (Western Blot Analysis)
Rationale: Western blotting is used to detect specific proteins in a sample and can provide insights into the molecular pathways affected by the compound. Key proteins to investigate include those involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).
Protocol:
-
Protein Extraction: Treat cells with the compound at the IC50 concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
All quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Cytotoxicity of Diethyl (4-(tetradecylamino)phenyl)phosphonate on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast | Data to be determined | Data to be determined |
| A549 | Lung | Data to be determined | Data to be determined |
| HCT116 | Colon | Data to be determined | Data to be determined |
| HEK293 | Normal | Data to be determined | Data to be determined |
Table 2: Apoptotic Effect of Diethyl (4-(tetradecylamino)phenyl)phosphonate (at IC50) after 48h
| Cell Line | % Early Apoptosis | % Late Apoptosis | % Necrosis | % Viable |
| MCF-7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| A549 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| HCT116 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro characterization of Diethyl (4-(tetradecylamino)phenyl)phosphonate as a potential anti-cancer agent. The successful completion of these protocols will establish its cytotoxic and apoptotic potential and provide preliminary insights into its mechanism of action. Positive results from these studies would warrant further investigation, including more detailed cell cycle analysis, evaluation of its effects on other cancer-related signaling pathways, and ultimately, in vivo studies using animal models to assess its therapeutic efficacy and safety.
References
-
Akbari, S. et al. (2019). Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate as a potent anticancer agent in chemo-differentiation therapy of acute promyelocytic leukemia. European Journal of Pharmacology, 849, 108-116. Available at: [Link]
-
EMD Millipore. (n.d.). Apoptosis Assays. Available at: [Link]
Sources
Navigating the Challenges of Phosphonate Analysis: A Senior Application Scientist's Guide to HPLC Methodologies
Introduction: The Analytical Conundrum of Phosphonates
Phosphonates, a class of organophosphorus compounds characterized by a stable carbon-to-phosphorus (C-P) bond, are ubiquitous in applications ranging from pharmaceuticals and agriculture to industrial water treatment.[1] Their utility stems from their ability to mimic phosphates in biological systems and their strong chelation properties. However, the very physicochemical characteristics that make them effective also render their analysis a significant challenge for analytical scientists.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) methods for the robust and reliable analysis of phosphonates. We will delve into the causality behind experimental choices, offering field-proven insights to overcome the inherent difficulties in phosphonate analysis, namely their high polarity, poor retention on traditional reversed-phase columns, and lack of strong UV chromophores.[2]
The Fundamental Challenge: Why Phosphonates are Difficult to Analyze
The primary hurdles in developing effective HPLC methods for phosphonates are:
-
High Polarity: The presence of the phosphonic acid group(s) makes these molecules highly water-soluble, leading to minimal or no retention on conventional non-polar stationary phases like C18.
-
Lack of Chromophores: Most simple phosphonates do not possess a UV-absorbing functional group, making direct UV detection problematic and necessitating alternative detection strategies or derivatization.
-
Chelation Effects: The strong metal-chelating properties of phosphonates can lead to poor peak shape and recovery in HPLC systems that are not metal-free. This interaction with metal ions in the sample matrix, mobile phase, or even the HPLC hardware can cause significant analytical variability.[3]
To address these challenges, several chromatographic and detection strategies have been developed. This guide will focus on three primary HPLC modes: Ion-Pair Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Ion-Exchange Chromatography (IEC) , along with a comparative overview of suitable detection techniques.
Chromatographic Strategies for Phosphonate Retention and Separation
The choice of chromatographic mode is paramount for achieving successful separation of phosphonates. The selection depends on the specific phosphonate's structure, the sample matrix, and the desired analytical outcome (e.g., quantification of a specific compound versus profiling multiple phosphonates).
Ion-Pair Chromatography (IPC): Enhancing Retention on Reversed-Phase Media
Ion-pair chromatography is a widely used technique to enhance the retention of ionic and highly polar compounds on reversed-phase columns.[4]
The Principle: An ion-pairing reagent, typically a long-chain alkylamine or quaternary ammonium salt, is added to the mobile phase. This reagent has a hydrophobic "tail" and a charged "head." The charged head interacts with the ionized phosphonate analytes, forming a neutral, hydrophobic ion-pair. This complex can then be retained and separated on a standard reversed-phase column.[5]
Causality Behind Experimental Choices:
-
Choice of Ion-Pairing Reagent: The length of the alkyl chain of the ion-pairing reagent influences the retention time; longer chains lead to increased hydrophobicity and longer retention. For Mass Spectrometry (MS) detection, volatile ion-pairing reagents like N,N-dimethylhexylamine (NNDHA) are preferred as they are compatible with the high vacuum of the MS interface.
-
Concentration of Ion-Pairing Reagent: The concentration of the ion-pairing reagent in the mobile phase is a critical parameter. A sufficient concentration is required to ensure complete pairing with the analyte and achieve reproducible retention times. However, excessively high concentrations can lead to long column equilibration times and potential MS signal suppression.[6][7]
-
Mobile Phase pH: The pH of the mobile phase must be controlled to ensure that both the phosphonate analyte and the ion-pairing reagent are in their ionized forms to facilitate the formation of the ion-pair.[8]
Experimental Workflow for Ion-Pair Chromatography:
Caption: Workflow for Ion-Pair HPLC Analysis of Phosphonates.
Protocol: Ion-Pair HPLC-MS for Bisphosphonates
This protocol is adapted for the analysis of bisphosphonates like risedronate, pamidronate, and alendronate.
-
Column: Ascentis C18, 5 µm, 15 cm x 4.6 mm
-
Mobile Phase: 10 mM N,N-dimethylhexylamine (NNDHA) in 80:20 water:acetonitrile, pH adjusted to 5.0.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Mass Spectrometry (MS) with Electrospray Ionization (ESI) in positive ion mode.
Self-Validation: The system suitability is confirmed by injecting a standard mixture of the bisphosphonates and ensuring adequate resolution between the peaks and consistent retention times. The use of a volatile ion-pairing reagent like NNDHA not only aids in retention but also enhances ionization in the MS source, leading to improved sensitivity.
Hydrophilic Interaction Liquid Chromatography (HILIC): A "Water-Loving" Approach
HILIC is an increasingly popular alternative for the analysis of highly polar compounds.[9][10]
The Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition between this aqueous layer and the bulk organic mobile phase. The more polar the analyte, the stronger its retention.[11]
Causality Behind Experimental Choices:
-
Stationary Phase Selection: The choice of HILIC stationary phase is crucial as it can offer different selectivity based on secondary interactions like hydrogen bonding and electrostatic interactions. Zwitterionic phases, for instance, can provide unique selectivity for charged analytes like phosphonates.[12][13]
-
Mobile Phase Composition: The water content in the mobile phase is the primary driver of retention in HILIC. A lower water content leads to stronger retention of polar analytes. The type and concentration of buffer salts in the mobile phase can also significantly impact peak shape and selectivity, especially for ionizable compounds.[10]
-
pH of the Mobile Phase: As with other chromatographic modes, pH plays a critical role in HILIC by influencing the ionization state of both the analyte and the stationary phase, thereby affecting retention.[14]
Experimental Workflow for HILIC:
Caption: Workflow for HILIC Analysis of Phosphonates.
Protocol: HILIC with Corona Charged Aerosol Detection (CAD)
This protocol is suitable for the analysis of various phosphonate ions.[15]
-
Column: Amaze HD, 3 µm, 150 mm x 4.6 mm
-
Mobile Phase: 78% Acetonitrile with 44 mM Ammonium Formate, pH 3.0
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Detection: Corona Charged Aerosol Detector (CAD)
Self-Validation: The method's robustness can be assessed by slightly varying the mobile phase composition (e.g., acetonitrile percentage) and observing the impact on retention times and peak shapes. The use of a mixed-mode column like Amaze HD, which offers HILIC, cation-exchange, and anion-exclusion mechanisms, provides enhanced selectivity.[15]
Ion-Exchange Chromatography (IEC): Separation Based on Charge
IEC is a powerful technique for separating molecules based on their net charge.[16]
The Principle: IEC utilizes a stationary phase with charged functional groups that are opposite to the charge of the analyte of interest. For phosphonates, which are anionic at neutral to basic pH, an anion-exchange column with positively charged functional groups is used. Analytes are retained on the column and are subsequently eluted by increasing the ionic strength or changing the pH of the mobile phase.[11][17]
Causality Behind Experimental Choices:
-
Column Chemistry: The choice between a strong anion exchanger (SAX) and a weak anion exchanger (WAX) depends on the pKa of the phosphonates and the desired selectivity.
-
Mobile Phase Ionic Strength and pH: A gradient of increasing salt concentration is typically used to elute the bound phosphonates. The pH of the mobile phase is critical as it determines the charge state of the phosphonates and thus their interaction with the stationary phase.
Detection Strategies: Shedding Light on Non-Chromophoric Analytes
The absence of a UV chromophore in many phosphonates necessitates the use of alternative detection methods.
Indirect UV Detection
Principle: A UV-absorbing compound (a "visualizing agent") is added to the mobile phase, creating a high background absorbance. When a non-UV-absorbing analyte elutes, it displaces the visualizing agent, causing a decrease in absorbance. This negative peak is then detected and quantified.[3][18][19]
Advantages:
-
Utilizes standard UV detectors.
-
Relatively simple to implement.
Disadvantages:
-
Generally less sensitive than other methods.
-
Limited to isocratic separations.
Protocol: Indirect UV Detection of Phosphates and Phosphites
This method is suitable for the analysis of impurities in sodium risedronate.[18][19]
-
Column: C18 column (e.g., Purospher STAR RP-18e, 150 x 4.6 mm)
-
Mobile Phase: A mixture of a pH 8.2 buffer (containing 0.5 mM tetrabutylammonium hydroxide as an ion-pairing agent and 1 mM potassium hydrogen phthalate as the chromophore) and acetonitrile (95:5, v/v).[19]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 248 nm (monitoring for a decrease in absorbance).[19]
Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD)
Principle: Both ELSD and CAD are universal detectors that are not dependent on the optical properties of the analyte. The column eluent is nebulized to form an aerosol, and the mobile phase is evaporated, leaving behind particles of the non-volatile analyte.[20]
-
ELSD: A light source illuminates the analyte particles, and the scattered light is measured by a photodiode.
-
CAD: The analyte particles are charged by a corona discharge, and the total charge is measured by an electrometer.
Comparison of ELSD and CAD:
| Feature | Evaporative Light Scattering Detector (ELSD) | Charged Aerosol Detector (CAD) |
| Sensitivity | Lower, as it requires larger particles to scatter light effectively.[20] | Higher, as it can detect smaller particles.[20] |
| Dynamic Range | Narrower (typically 2-3 orders of magnitude). | Wider (typically 4 orders of magnitude).[19] |
| Response | Non-linear, often requiring curve fitting for calibration. | More uniform response across a wider range of analyte concentrations. |
| LOD/LOQ | Generally higher than CAD.[21] | Generally lower than ELSD.[21] |
Causality Behind Choice: CAD is often preferred over ELSD for quantitative analysis of phosphonates due to its higher sensitivity, wider linear dynamic range, and more consistent response factors for different compounds.[20]
Mass Spectrometry (MS)
Principle: MS provides highly sensitive and selective detection by measuring the mass-to-charge ratio (m/z) of ionized analytes. It can be coupled with HPLC (LC-MS) to provide both separation and identification.
Advantages:
-
High Sensitivity and Selectivity: Allows for low-level detection and can distinguish between compounds with the same retention time but different masses.
-
Structural Information: Tandem MS (MS/MS) can provide structural information for identification of unknown phosphonates.
Disadvantages:
-
Matrix Effects: The presence of co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, affecting quantification.
-
Mobile Phase Compatibility: Requires volatile mobile phase components. Non-volatile buffers and ion-pairing reagents can contaminate the MS source.
Application Spotlight: Analysis of Key Phosphonates
Glyphosate and its Metabolite AMPA
Glyphosate, the active ingredient in many herbicides, and its primary metabolite, aminomethylphosphonic acid (AMPA), are of significant environmental and health interest. Due to their high polarity and lack of a native chromophore, their analysis typically requires derivatization.[7]
Derivatization Strategy: Pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common approach. FMOC-Cl reacts with the secondary amine of glyphosate and the primary amine of AMPA to form highly fluorescent derivatives that can be readily detected.[22][23]
Protocol: HPLC-Fluorescence Detection of Glyphosate and AMPA after FMOC Derivatization
This protocol is adapted for the analysis of glyphosate and AMPA in water samples.[7][22][24]
-
Sample Preparation and Derivatization:
-
HPLC Analysis:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.05 M Potassium Phosphate buffer (pH 5.4)
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 70% A and 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 50 µL
-
Detection: Fluorescence detector with excitation at 260 nm and emission at 310 nm.[7]
-
Derivatization and Separation Workflow:
Caption: Workflow for Glyphosate and AMPA Analysis with FMOC Derivatization.
Alendronate and Etidronate in Pharmaceutical Formulations
Bisphosphonates like alendronate and etidronate are widely used in the treatment of osteoporosis. Their quality control requires robust analytical methods.
Derivatization Strategy for Alendronate: Alendronate has a primary amine group that can be derivatized with o-phthalaldehyde (OPA) in the presence of a thiol to form a UV-active or fluorescent isoindole derivative.[5][25]
Protocol: HPLC-UV for Alendronate in Tablets after OPA Derivatization
This protocol is suitable for the analysis of alendronate in pharmaceutical tablets.[5]
-
Sample Preparation:
-
Crush a tablet and dissolve the powder in a known volume of water.
-
Filter the solution to remove excipients.
-
-
Derivatization:
-
Mix an aliquot of the sample solution with OPA reagent (containing a thiol like N-acetyl-L-cysteine) in a basic buffer (e.g., borate buffer pH 9.5).
-
Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.
-
-
HPLC Analysis:
-
Column: C18 column
-
Mobile Phase: A gradient of methanol and phosphate buffer.
-
Detection: UV detector at 333 nm.[5]
-
Troubleshooting Common Issues in Phosphonate Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with metal ions in the HPLC system. - Column overload. - Inappropriate mobile phase pH. | - Use a metal-free HPLC system or add a chelating agent (e.g., EDTA) to the mobile phase. - Reduce the sample concentration or injection volume. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Shifting Retention Times | - Incomplete column equilibration, especially in ion-pair chromatography.[6] - Changes in mobile phase composition (e.g., evaporation of organic solvent). - Column degradation. | - Ensure adequate column equilibration time, which can be several hours for IPC.[6] - Prepare fresh mobile phase daily and keep reservoirs capped. - Use a guard column and operate within the recommended pH and temperature range for the column. |
| Low Sensitivity | - Inefficient ionization in MS. - Inappropriate detector for the analyte. - Incomplete derivatization. | - Optimize MS source parameters. For IPC-MS, use a volatile ion-pairing reagent that enhances ionization. - For non-chromophoric analytes, use a universal detector like CAD or MS, or employ derivatization. - Optimize derivatization reaction conditions (pH, temperature, time, reagent concentration). |
Conclusion and Future Perspectives
The analysis of phosphonates by HPLC presents a unique set of challenges that can be effectively overcome through a rational approach to method development. The choice of chromatographic mode—be it the retention-enhancing power of ion-pair chromatography, the polar selectivity of HILIC, or the charge-based separation of ion-exchange chromatography—must be carefully considered based on the analyte's properties and the analytical goals. Similarly, the selection of a suitable detection technique is critical, with universal detectors like CAD and MS, or derivatization followed by fluorescence or UV detection, offering robust solutions for these often non-chromophoric compounds.
As the importance of phosphonates in various scientific and industrial fields continues to grow, so too will the demand for sensitive, reliable, and high-throughput analytical methods. The protocols and insights provided in this guide serve as a foundation for developing and validating HPLC methods that meet the rigorous demands of modern analytical science.
References
-
López-Gómez, G., et al. (2021). Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices. Journal of Chromatography A, 1653, 462433. Available at: [Link]
-
Donegan, M., et al. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Journal of Chromatography A, 1656, 462539. Available at: [Link]
-
Pohl, C. (2006). Retention time shift with Ion pairing LC. Chromatography Forum. Retrieved from [Link]
-
Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. RSC Advances, 7(75), 47637-47669. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Green phosphonate chemistry – Does it exist? Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Determination of glyphosate and aminomethylphosphonic acid (AMPA) in water using HPLC. Application Note. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphonate ion. Retrieved from [Link]
-
Brezovska, K., et al. (2010). Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. Journal of Liquid Chromatography & Related Technologies, 33(15), 1433-1447. Available at: [Link]
-
Brezovska, K., et al. (2010). Development of an ion-pair reversed-phase HPLC method with indirect UV detection for determination of phosphates and phosphites as impurities in sodium risedronate. Journal of Liquid Chromatography & Related Technologies, 33(15), 1433-1447. Available at: [Link]
-
Miro, M., & Frenzel, W. (2004). Ion chromatographic separations of phosphorus species: A review. Analytica Chimica Acta, 524(1-2), 1-13. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Walash, M. I., et al. (2011). An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing. Journal of the Iranian Chemical Society, 8(4), 1036-1047. Available at: [Link]
-
Ramos, L., et al. (2008). Comparison between charged aerosol detection and light scattering detection for the analysis of Leishmania membrane phospholipids. Journal of Chromatography A, 1208(1-2), 139-146. Available at: [Link]
-
Al-Ghamdi, A. F. (2018). Simplified method for derivatization of extractable glyphosate and aminomethylphosphonic acid and their determination by high performance liquid chromatography. Journal of the Saudi Society of Agricultural Sciences, 17(4), 375-382. Available at: [Link]
-
Al-Deeb, S. K., et al. (2004). Spectroscopic and HPLC methods for the determination of alendronate in tablets and urine. Talanta, 64(3), 695-702. Available at: [Link]
-
Santini, D. A., & Novotny, M. V. (2004). Ion chromatographic separations of phosphorus species: a review. Journal of Chromatography A, 1039(1-2), 13-26. Available at: [Link]
-
Brezovska, K., et al. (2010). RP-HPLC method with indirect UV detection for determination of sodium ibandronate in pharmaceuticals. Macedonian Pharmaceutical Bulletin, 56(1, 2), 29-37. Available at: [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available at: [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Li, Q., et al. (2016). A simple method for the determination of glyphosate and aminomethylphosphonic acid in seawater matrix with high performance liquid chromatography and fluorescence detection. Talanta, 158, 216-223. Available at: [Link]
-
Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. RSC Advances, 7(75), 47637-47669. Available at: [Link]
-
Al-Deeb, S. K., et al. (2004). Spectroscopic and HPLC methods for the determination of alendronate in tablets and urine. Talanta, 64(3), 695-702. Available at: [Link]
-
Xie, Z., et al. (2005). Determination of Bisphosphonates by Ion-pair HPLC. Chinese Journal of Pharmaceutical Analysis, 25(10), 1222-1225. Available at: [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12407. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. Retrieved from [Link]
-
Nawrocki, J., et al. (2011). Retention and Selectivity of Stationary Phases Used in HILIC. Journal of Chromatography A, 1218(39), 6831-6866. Available at: [Link]
-
Thotakuri, R., et al. (2022). RP-HPLC Method Development and Validation for Simultaneous Estimation of Vitamin D3 and Alendronate in Combined Dosage Forms Use. NeuroQuantology, 20(8), 2419-2428. Available at: [Link]
-
Nickerson, B. (2011). Sample Preparation of Pharmaceutical Dosage Forms. Semantic Scholar. Retrieved from [Link]
-
Rossi, S., et al. (2023). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. Molecules, 28(3), 1381. Available at: [Link]
-
Díaz-López, R., et al. (2022). A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. PLoS ONE, 17(8), e0273294. Available at: [Link]
-
U.S. Geological Survey. (n.d.). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group— Determination of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Water. Retrieved from [Link]
-
Stanimirova, I., et al. (2012). Chemometric-Assisted Determination of some Bisphosphonates and Their Related Substances in Pharmaceutical Forms by Ion Chromatography with Indirect UV Detection. Acta Chimica Slovenica, 59(4), 787-795. Available at: [Link]
-
Ajani, D. (2023, March 9). How to fix peak shape in hplc? ResearchGate. Retrieved from [Link]
-
Agilent Technologies, Inc. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview. Retrieved from [Link]
-
El-Didamony, A. M., & Hafeez, S. M. (2015). A simple and fast spectrofluorometric method for the determination of alendronate sodium in pharmaceuticals. Luminescence, 30(7), 1048-1053. Available at: [Link]
-
NACE International. (2018). Determination of Phosphonate Concentration in Water. NACE TM0198-2018. Retrieved from [Link]
-
Kumar, V., et al. (2023). Ion exchange chromatography: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 209-220. Available at: [Link]
-
Calis, S., et al. (2003). The Determination of Alendronate Sodium in Microparticular Systems by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences, 28(4), 183-192. Available at: [Link]
-
AB SCIEX. (n.d.). Automated Derivatization, SPE Cleanup and LC-MS/MS Determination of Glyphosate and Other Polar Pesticides. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Vlase, L., et al. (2022). Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis: Method Development and Validation. Molecules, 27(11), 3418. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis: Method Development and Validation [mdpi.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic and HPLC methods for the determination of alendronate in tablets and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. retention time shift with Ion pairing LC - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. helixchrom.com [helixchrom.com]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of an ion-pair reversed-phase HPLC method with indirect UV detection for determination of phosphates and phosphites as impurities in sodium risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. sciex.com [sciex.com]
- 24. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
- 25. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to In Vitro Cytotoxicity Assessment of Novel Compounds
Introduction
The evaluation of cytotoxicity is a cornerstone of modern drug discovery and chemical safety assessment. It provides the initial, critical data on how a synthesized compound affects cellular health, guiding decisions on which candidates to advance and which to discard. In vitro cytotoxicity assays serve as a rapid, cost-effective, and ethically considerate primary screen to identify compounds that may induce cell death or inhibit proliferation.[1][2] These assays function by measuring specific cellular markers that indicate the number of living cells, the number of dead cells, or the integrity of cellular organelles.[3][4] This guide provides an in-depth exploration of the most robust and widely adopted cell culture techniques for assessing cytotoxicity, focusing on the causality behind experimental choices to empower researchers to generate reliable and reproducible data.
Chapter 1: Foundational Principles & Assay Selection
The primary goal of cytotoxicity testing is to determine the concentration at which a compound exhibits toxic effects on cells. This is often expressed as the IC50 value—the concentration of a compound that inhibits a measured biological process by 50%. It is crucial to distinguish between cytotoxic effects, which lead to cell death through necrosis or apoptosis, and cytostatic effects, which arrest cell growth without killing the cells.[3] The choice of assay is therefore paramount and depends on the scientific question, the suspected mechanism of the compound, and logistical considerations like throughput and cost.
A multi-parametric approach, using assays that measure different cellular health indicators, is highly recommended to gain a comprehensive understanding of a compound's cytotoxic profile and to avoid misleading results. For instance, a compound might interfere with metabolic pathways, affecting an MTT assay, without necessarily causing cell death, which an LDH assay would correctly identify.
Below is a logical workflow to guide the selection of an appropriate cytotoxicity assay.
Caption: Workflow for selecting the appropriate cytotoxicity assay.
Chapter 2: Assays Measuring Metabolic Activity
Metabolic assays are the workhorses of cytotoxicity screening because they are generally rapid, inexpensive, and amenable to high-throughput formats. They operate on the principle that viable, healthy cells maintain a high rate of metabolic activity, which declines rapidly upon cell death.
Tetrazolium Reduction Assays (MTT, MTS, WST-8)
Causality & Mechanism: These colorimetric assays measure the activity of NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria.[5] In living cells, these enzymes reduce a tetrazolium salt to a colored formazan product.[1] The intensity of the color is directly proportional to the number of metabolically active cells.[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is a positively charged salt that enters viable cells and is reduced to an insoluble purple formazan, requiring a separate solubilization step.[5][6]
-
MTS & WST-8: Are negatively charged salts that are reduced extracellularly (with the help of an electron mediator) to a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[5]
Caption: Principle and workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
This protocol is a self-validating system when performed with the indicated controls.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-15,000 cells/well).
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[7]
-
-
Compound Treatment:
-
Prepare a serial dilution of the synthesized compound in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.[8]
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Essential Controls:
-
Vehicle Control: Cells treated with medium containing only the solvent at the same concentration used for the compounds. This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay can detect cell death.
-
Background Control: Wells with medium but no cells, to measure the background absorbance of the medium and MTT reagent.
-
-
-
MTT Incubation:
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[7]
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize this solution.[5]
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[2]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[5]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well.[5]
-
Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan.[5]
-
Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control from all other wells.
-
Calculate the percentage of cell viability for each treatment: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value.
-
ATP-Based Luminescence Assays
Causality & Mechanism: This method quantifies adenosine triphosphate (ATP), the primary energy currency of the cell.[9] The intracellular ATP level is directly proportional to the number of viable cells; upon cell death, ATP synthesis ceases, and existing ATP is rapidly degraded by ATPases.[10] The assay uses a recombinant luciferase enzyme, which in the presence of its substrate (luciferin) and ATP, produces a light signal (bioluminescence) that is measured by a luminometer.[10][11] This method is known for its high sensitivity and speed.[10]
Chapter 3: Assays Measuring Membrane Integrity
These assays detect cytotoxicity by identifying cells that have lost their plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.
Lactate Dehydrogenase (LDH) Release Assay
Causality & Mechanism: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is present in all cells.[12][13] When the plasma membrane is compromised, LDH is released into the cell culture supernatant.[14][15] The assay measures the activity of this released LDH through a coupled enzymatic reaction. The LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product.[14][15] The amount of formazan is proportional to the amount of LDH released, and thus, to the extent of cell lysis.[16]
Caption: Mechanism of the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol. It is critical to handle the plate gently to avoid accidentally lysing cells.
-
In addition to the controls listed for the MTT assay, include a Maximum LDH Release Control . Treat a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment. This represents 100% cytotoxicity.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and dye).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.[16]
-
-
Measurement:
-
Add 50 µL of the Stop Solution provided with the kit.
-
Measure the absorbance at 490 nm. It is also recommended to measure a reference wavelength at 680 nm to correct for background absorbance.[16]
-
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Subtract the average absorbance of the background control (medium only) from all other wells.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = ((Abs of Treated - Abs of Vehicle) / (Abs of Max Release - Abs of Vehicle)) * 100
-
Chapter 4: Assays for Detecting Apoptosis
Apoptosis, or programmed cell death, is a distinct mechanism of cell death characterized by specific morphological and biochemical events. Assays that detect these events can provide deeper insight into a compound's mechanism of action.
Caspase Activity Assays
Causality & Mechanism: Caspases are a family of proteases that are the central executioners of the apoptotic pathway.[17] Initiator caspases (e.g., Caspase-8, -9) activate executioner caspases (e.g., Caspase-3, -7), which then cleave a host of cellular proteins to orchestrate cell death.[18] Caspase activity assays use a peptide substrate specific for a caspase (e.g., DEVD for Caspase-3/7) linked to a reporter molecule (colorimetric, fluorometric, or luminescent).[19] When active caspases cleave the substrate, the reporter is released, generating a signal proportional to caspase activity.[20] Luminescent versions, like Caspase-Glo®, are particularly suited for HTS due to their high sensitivity.[19]
Caption: Apoptotic cascade and the principle of caspase activity assays.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using white-walled, opaque 96-well plates suitable for luminescence.[2]
-
The volume in each well should be 100 µL.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Equilibrate the plate and the reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent but no cells).
-
The resulting luminescent signal is proportional to the amount of caspase activity. Data can be expressed as fold-change over the vehicle control.
-
Chapter 5: Best Practices & Data Interpretation
Generating reliable cytotoxicity data requires meticulous attention to detail and an understanding of potential confounders.
Data Presentation: Key Experimental Parameters
| Parameter | Recommendation & Rationale | Common Pitfalls | Troubleshooting |
| Cell Seeding Density | Optimize for each cell line to ensure cells are in logarithmic growth phase during the experiment. | Too few cells: Low signal-to-noise ratio.[8]Too many cells: Nutrient depletion, contact inhibition, reagent limitation.[8] | Perform a cell titration curve to find the linear range of the assay. |
| Compound Solvent | Use a solvent like DMSO at a final concentration <0.5%.[8] Ensure the concentration is uniform across all wells. | Solvent itself is cytotoxic at higher concentrations, leading to false positives. | Test the cytotoxicity of the solvent alone in a dose-response manner. |
| Incubation Time | Typically 24-72 hours. The optimal time depends on the compound's mechanism and the cell doubling time.[7] | Too short: May miss delayed cytotoxic effects.Too long: Can lead to cytostatic effects being misinterpreted as cytotoxic. | Perform a time-course experiment (e.g., 24, 48, 72h) for key compounds. |
| Plate Layout | Avoid using the outer wells of the plate ("edge effect") as they are prone to evaporation.[3] | Inconsistent results in outer wells due to temperature and humidity gradients. | Fill outer wells with sterile PBS or medium without cells. |
| Assay Controls | Always include vehicle, positive, and background controls. | Inability to validate the assay run or correctly normalize the data. | If the positive control fails, the assay is invalid. Check reagents and cell health. |
| Compound Interference | Some compounds can directly interact with assay reagents (e.g., colored compounds in colorimetric assays). | False positive or negative results not related to biological activity. | Run a parallel assay in a cell-free system to check for direct compound-reagent interaction. |
Interpreting the Results
A reduction in cell viability of more than 30% is generally considered a cytotoxic effect according to standards like ISO 10993-5.[21] However, the ultimate goal is often to generate a dose-response curve to calculate the IC50. This value provides a quantitative measure of a compound's potency and is essential for comparing different compounds and making informed decisions in the drug development pipeline.
Conclusion
The assessment of cytotoxicity using in vitro cell culture techniques is an indispensable component of preclinical research. There is no single "best" assay; rather, the most effective strategy involves selecting a primary screening assay appropriate for the research goals (e.g., MTT or ATP for HTS) and confirming hits with orthogonal secondary assays that probe different cellular mechanisms (e.g., LDH or Caspase activity). By understanding the underlying principles of each technique and adhering to rigorous experimental design, including the use of appropriate controls, researchers can confidently evaluate the cytotoxic potential of novel compounds and contribute to the development of safer and more effective therapeutics.
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
-
Bioo Scientific Corporation. (2014-07-01). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
National Institutes of Health. (2018-02-21). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019-05-01). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Johner Institute. (2022-03-31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Medical Design & Outsourcing. (2025-05-11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]
-
AIP Publishing. (2020-06-30). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Retrieved from [Link]
-
PubMed. Multiplexed viability, cytotoxicity, and caspase activity assays. Retrieved from [Link]
-
National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
-
BMG LABTECH. ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]
-
Advanced BioMatrix. LIVE/DEAD Cell Viability Protocol. Retrieved from [Link]
-
BMG Labtech. (2025-08-05). Apoptosis – what assay should I use?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021-07-01). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019-05-01). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
CleanControlling. In vitro cytotoxicity test of medical devices. Retrieved from [Link]
-
Elabscience. Caspase Assay Kits. Retrieved from [Link]
-
Biocompare. (2021-08-03). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
Creative Bioarray. Caspase Activity Assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. Recognized Consensus Standards: Medical Devices. Retrieved from [Link]
-
Interchim. M0795 - MarkerGene™ Live:Dead /Cytotoxicity Assay Kit Product Information Sheet. Retrieved from [Link]
-
YouTube. (2021-10-22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
Bio-Rad Antibodies. Apoptosis Kits for Detection & Assays. Retrieved from [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. chondrex.com [chondrex.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ATP Assays | What is an ATP Assay? [promega.jp]
- 11. bmglabtech.com [bmglabtech.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Caspase Assay Kits - Elabscience® [elabscience.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.jp]
- 21. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
Application Notes and Protocols for Developing Enzyme Inhibition Assays for Phosphonate-Based Compounds
Introduction: The Significance of Phosphonate-Based Enzyme Inhibitors
Phosphonate and bisphosphonate compounds are cornerstones in medicinal chemistry and drug development, celebrated for their ability to effectively inhibit a wide range of enzymes. Their therapeutic applications are diverse, spanning from antiviral agents like Tenofovir, which targets viral DNA polymerases, to bisphosphonate drugs used in treating osteoporosis by inhibiting farnesyl pyrophosphate synthase.[1][2][3] The defining feature of these molecules is the stable carbon-phosphorus (C-P) bond, which makes them excellent isosteric and isopolar mimics of natural phosphate esters or mimics of the tetrahedral transition states that occur during enzymatic hydrolysis of esters and amides.[3][4] This stability, however, along with their charged nature at physiological pH, presents unique challenges and considerations in the design of robust and reliable enzyme inhibition assays.[5][6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, optimize, and execute enzyme inhibition assays specifically tailored for phosphonate-based compounds. We will delve into the mechanistic underpinnings of phosphonate inhibitors, provide detailed protocols for determining inhibitory potency and mechanism of action, and offer insights into data analysis and troubleshooting.
Part 1: Mechanistic Insights and Assay Design Philosophy
A profound understanding of how phosphonates interact with their target enzymes is the bedrock of successful assay development. Unlike generic inhibitors, the unique chemistry of phosphonates dictates specific experimental choices.
The Dual-Mimicry of Phosphonates
Phosphonates primarily exert their inhibitory effects through two sophisticated mimicry strategies:
-
Transition-State Analogs: For hydrolytic enzymes such as proteases and esterases, the reaction proceeds through a high-energy, tetrahedral transition state. Phosphonates, with their tetrahedral phosphorus center, are exceptional mimics of this transient state.[8] They bind to the enzyme's active site with high affinity, often orders of magnitude tighter than the substrate itself, effectively locking the enzyme in an inactive conformation.[8] Some organophosphates, like the nerve agent Sarin, take this a step further by forming a stable covalent bond with a serine residue in the active site, leading to irreversible inhibition.[9]
-
Phosphate Isosteres: In the realm of kinases, phosphatases, and enzymes that process phosphorylated substrates, the phosphonate group (R-PO₃²⁻) serves as a non-hydrolyzable analog of the phosphate group (R-O-PO₃²⁻). The replacement of a labile P-O bond with a stable P-C bond allows these compounds to compete with the natural substrate for binding to the active site without being processed, leading to competitive inhibition.[8][4]
Caption: General workflow for enzyme inhibition assay development.
Step 1: Selecting the Appropriate Assay Format
The choice of detection method is fundamental and depends on the enzyme, the available substrates, and the required throughput and sensitivity.
| Assay Format | Principle | Advantages | Disadvantages | Best For |
| Spectrophotometric | Measures change in absorbance as a colored substrate is converted to a colorless product, or vice-versa. [10][11] | Low cost, widely available equipment, straightforward. [10][12] | Lower sensitivity, potential interference from colored compounds, smaller dynamic range. | Initial screening, enzymes with robust chromogenic substrates. |
| Fluorometric | Measures change in fluorescence as a non-fluorescent substrate is converted to a fluorescent product. [13][14] | High sensitivity, wider dynamic range, suitable for low enzyme concentrations. [15] | Potential for autofluorescence or quenching by test compounds, more expensive substrates. | High-throughput screening (HTS), potent inhibitors, low-activity enzymes. |
| Luminescent | The product of the primary enzymatic reaction is a substrate for a second, light-producing enzyme (e.g., luciferase). | Extremely high sensitivity, low background signals. | Complex assay setup (coupled reactions), potential for inhibitor to affect the coupling enzyme. | Ultra-high-throughput screening (uHTS), detecting minute changes in enzyme activity. |
| Coupled Enzyme | The product of the first reaction is the substrate for a second, easily detectable enzyme reaction (e.g., producing NADH). [16] | Allows monitoring of enzymes with no directly detectable signal. | Risk of inhibitor affecting the coupling enzyme(s), optimization is more complex. | Kinases, transferases, and other enzymes without direct chromogenic/fluorogenic substrates. |
Step 2: Optimization of Key Experimental Parameters
This is the most critical phase for ensuring data quality. All optimization experiments should be performed by varying one parameter at a time while keeping others constant.
-
Enzyme Concentration: Determine the lowest enzyme concentration that gives a robust, linear reaction rate for at least 30-60 minutes. This conserves precious enzyme and ensures the assay is run under initial velocity conditions.
-
Substrate Concentration: For competitive inhibitor screening, the substrate concentration should ideally be at or near the Michaelis-Menten constant (Kₘ). This provides a good balance for detecting inhibition without requiring excessively high concentrations of the inhibitor.
-
Incubation and Reaction Times:
-
Pre-incubation Time (Enzyme + Inhibitor): As mentioned, this is vital for phosphonates. Run a time-course experiment where the substrate is added after various pre-incubation times (e.g., 0, 5, 15, 30, 60 minutes). Select the shortest time that yields maximum, stable inhibition.
-
Reaction Time (Enzyme + Substrate): The reaction should be monitored over time to ensure the rate is linear (initial velocity conditions). The chosen time point for the final reading should fall within this linear range, typically where less than 10-15% of the substrate has been consumed.
-
Part 3: Detailed Experimental Protocols
The following protocols are provided as templates. They should be adapted and optimized for the specific enzyme-inhibitor system under investigation.
Protocol 1: Determination of IC₅₀ for a Phosphonate Inhibitor (Spectrophotometric Assay)
This protocol uses a generic serine protease and a chromogenic p-nitroanilide (pNA) substrate as an example.
1. Materials and Reagents:
-
Enzyme Stock: Purified serine protease (e.g., Trypsin) in an appropriate storage buffer.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5.
-
Substrate Stock: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) at 100 mM in DMSO.
-
Inhibitor Stock: Phosphonate inhibitor at 10 mM in DMSO.
-
Microplate: Clear, flat-bottom 96-well plate.
-
Plate Reader: Spectrophotometer capable of reading absorbance at 405 nm.
2. Assay Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the phosphonate inhibitor stock solution in DMSO, followed by a further dilution into the Assay Buffer. This creates a range of inhibitor concentrations (e.g., from 100 µM to 1 nM final concentration). Remember to include a "no inhibitor" control containing the same final percentage of DMSO.
-
Set up the Assay Plate: In triplicate, add the following to the wells of the 96-well plate:
-
Assay Buffer: To bring the final volume to 100 µL.
-
Inhibitor Solution: 10 µL of each inhibitor dilution (or DMSO control).
-
Enzyme Solution: 20 µL of diluted enzyme (pre-determined optimal concentration).
-
-
Pre-incubation: Mix the plate gently and pre-incubate at the desired temperature (e.g., 37°C) for the optimized pre-incubation time (e.g., 30 minutes).
-
Initiate Reaction: Add 20 µL of the substrate solution (diluted in Assay Buffer to achieve a final concentration near its Kₘ) to all wells to start the reaction.
-
Monitor Reaction: Immediately place the plate in the reader and measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100
-
Plot % Inhibition versus the log[Inhibitor].
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Protocol 2: Determining the Mechanism of Inhibition (MOI)
This protocol expands on Protocol 1 to elucidate the inhibition modality.
1. Experimental Design:
-
This is a matrix experiment. You will measure reaction velocities across a range of substrate concentrations at several fixed inhibitor concentrations.
-
Substrate Concentrations: Typically, 5-7 concentrations ranging from 0.5x Kₘ to 10x Kₘ.
-
Inhibitor Concentrations: Typically, 4-5 concentrations, including a zero-inhibitor control and concentrations around the IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀).
2. Procedure:
-
Follow the steps outlined in Protocol 1.
-
For each fixed inhibitor concentration, perform a full substrate titration.
-
Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
3. Data Analysis:
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
For clearer visualization and analysis, create a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Interpret the plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).
-
Uncompetitive Inhibition: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both apparent Kₘ and Vₘₐₓ are altered).
-
Protocol 3: Assessing Reversibility via Jump Dilution
This method is crucial for distinguishing between a tight-binding reversible inhibitor and an irreversible one. [17] 1. Procedure:
-
High-Concentration Incubation: Prepare two tubes:
-
Tube A (Test): Incubate the enzyme with a high concentration of the phosphonate inhibitor (e.g., 10-20x IC₅₀) in a small volume for a sufficient time to ensure maximum binding (e.g., 60 minutes).
-
Tube B (Control): Incubate the enzyme with DMSO alone.
-
-
Rapid Dilution (The "Jump"): Simultaneously dilute the contents of both tubes 100-fold or more into pre-warmed assay buffer containing the substrate at its Kₘ concentration. This rapid dilution lowers the free inhibitor concentration to a non-inhibitory level (e.g., 0.1-0.2x IC₅₀).
-
Monitor Activity Recovery: Immediately begin monitoring enzyme activity in both diluted samples over time using the plate reader.
2. Data Interpretation:
-
Reversible Inhibitor: The activity in the sample from Tube A will gradually increase over time as the inhibitor dissociates from the enzyme, eventually approaching the activity of the control sample from Tube B.
-
Irreversible Inhibitor: The activity in the sample from Tube A will remain low and will not recover, as the inhibitor is covalently bound to the enzyme. [17]
Part 4: Data Interpretation and Advanced Analysis
-
IC₅₀ vs. Kᵢ: The IC₅₀ is an operational parameter that is dependent on assay conditions (especially substrate concentration). The inhibition constant (Kᵢ) is a true measure of the inhibitor's affinity for the enzyme. For a competitive inhibitor, Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | Pipetting errors; improper mixing; temperature fluctuations. | Use calibrated pipettes; ensure thorough mixing after each addition; use a temperature-controlled plate reader. |
| No inhibition observed | Inhibitor is inactive or insoluble; inhibitor concentration is too low; substrate concentration is too high. | Verify compound integrity and solubility in assay buffer; test a wider and higher concentration range; lower the substrate concentration (closer to Kₘ). |
| Inhibition appears >100% or erratic | Compound precipitates at high concentrations; compound interferes with detection (color, fluorescence). | Check for turbidity in wells; run a control plate with inhibitor and substrate but no enzyme to measure background signal. |
| Assay signal drifts over time | Substrate or enzyme instability; buffer pH is not optimal. | Check stability of reagents at assay temperature; perform a pH-rate profile to find the optimal pH for the enzyme. |
| Results not reproducible | Inconsistent pre-incubation time; use of phosphate buffer; batch-to-batch variation in reagents. | Strictly control all incubation times; switch to a non-phosphate buffer (HEPES, Tris); qualify new batches of enzyme and substrate. |
References
-
MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
-
Wikipedia. (n.d.). VX (nerve agent). Retrieved from [Link]
-
ResearchGate. (n.d.). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Retrieved from [Link]
-
ACS Publications. (n.d.). Phosphonate Biochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sarin. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). The Complex Mode of Action of Phosphonates. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Phosphonate prodrugs: an overview and recent advances. Retrieved from [Link]
-
YouTube. (2017). Biochemistry | Enzyme Inhibition. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
MDPI. (n.d.). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention and Release of Commercial and Purified Phosphonate Scale Inhibitors on Carbonate Substrate. Retrieved from [Link]
-
PubMed. (n.d.). Recent advances in natural and synthetic phosphonate therapeutics. Retrieved from [Link]
-
PubMed. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorometric Enzyme Assays. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Enzyme inhibition methods based on Au nanomaterials for rapid detection of organophosphorus pesticides in agricultural and environmental samples: A review. Retrieved from [Link]
-
Frontiers. (n.d.). Editorial: Phosphonate chemistry in drug design and development, Volume II. Retrieved from [Link]
-
MDPI. (n.d.). Phosphonate Inhibitors of Pyruvate Dehydrogenase Perturb Homeostasis of Amino Acids and Protein Succinylation in the Brain. Retrieved from [Link]
-
ACS Publications. (n.d.). Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. Retrieved from [Link]
-
bioRxiv. (2022). Nature and biological irrelevance of mixed-type enzyme inhibition. Retrieved from [Link]
-
PubMed. (2014). Biochemical assays for the discovery of TDP1 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphonate Prodrugs: An Overview and Recent Advances. Retrieved from [Link]
-
MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
-
PubMed. (n.d.). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. Retrieved from [Link]
-
YouTube. (2013). Drug screening assays for phosphate-generating enzymes. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrophotometric assays. Retrieved from [Link]
-
ACS Publications. (n.d.). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Retrieved from [Link]
-
RSC Publishing. (2024). Green phosphonate chemistry – Does it exist?. Retrieved from [Link]
Sources
- 1. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Editorial: Phosphonate chemistry in drug design and development, Volume II [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sarin - Wikipedia [en.wikipedia.org]
- 10. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 15. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl (4-(tetradecylamino)phenyl)phosphonate as a Novel Molecular Probe for Investigating Lipid Raft Dynamics and Associated Signaling
Authored by: Senior Application Scientist, Gemini Laboratories
Version: 1.0
Abstract
This document provides a comprehensive guide to the application of Diethyl (4-(tetradecylamino)phenyl)phosphonate, a novel amphiphilic molecule, as a molecular probe for the investigation of cell membrane dynamics, with a particular focus on lipid rafts. Its unique structure, featuring a lipophilic tetradecyl tail and a polar diethyl phosphonate headgroup, allows for its partitioning into ordered membrane microdomains. Herein, we detail its mechanism of action, provide step-by-step protocols for its use in biophysical and cell-based assays, and discuss its potential in drug development for targeting lipid raft-associated signaling pathways.
Introduction: The Challenge of Studying Lipid Rafts
Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane. These microdomains are implicated in a vast array of cellular processes, including signal transduction, protein trafficking, and viral entry. However, their small size and transient nature make them notoriously difficult to study using conventional microscopy and biochemical techniques. Molecular probes that selectively partition into these domains are therefore invaluable tools for elucidating their structure and function.
Diethyl (4-(tetradecylamino)phenyl)phosphonate has been designed to meet this challenge. Its long, saturated tetradecyl chain mimics the acyl chains of sphingolipids, providing a thermodynamic driving force for its incorporation into the tightly packed, ordered lipid environment of rafts. The diethyl phosphonate group, on the other hand, can serve as a versatile handle for various detection modalities, including Nuclear Magnetic Resonance (NMR) spectroscopy and as an attachment point for fluorescent reporters.
Mechanism of Action: Preferential Partitioning into Ordered Lipid Domains
The utility of Diethyl (4-(tetradecylamino)phenyl)phosphonate as a lipid raft probe is predicated on its amphiphilic character. The molecule's behavior within a lipid bilayer can be conceptualized as follows:
-
Hydrophobic Interactions: The C14 tetradecyl tail readily inserts into the hydrophobic core of the lipid bilayer.
-
Preferential Raft Occupancy: The saturated nature of the alkyl chain favors its association with the ordered, liquid-ordered (Lo) phase characteristic of lipid rafts, as opposed to the more fluid, liquid-disordered (Ld) phase of the surrounding membrane.
-
Reporter Group Orientation: The phenylphosphonate headgroup resides near the lipid-water interface, making it accessible for detection and potential interactions with membrane-associated proteins.
This preferential partitioning allows for the visualization and characterization of lipid rafts and the dynamic processes that occur within them.
Applications in Research and Drug Development
The unique properties of Diethyl (4-(tetradecylamino)phenyl)phosphonate open up several avenues of investigation for researchers in cell biology and drug discovery:
-
Biophysical Characterization of Membranes: In model membrane systems, such as giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs), this probe can be used to study phase separation and the physical properties of lipid domains.
-
Monitoring Lipid Raft Integrity: Changes in the cellular environment, such as cholesterol depletion or the introduction of membrane-active drugs, can alter lipid raft stability. This probe can be used to monitor these changes in real-time.
-
Investigating Protein-Lipid Interactions: By attaching a suitable reporter group, the probe can be used in fluorescence-based assays (e.g., FRET) to study the recruitment of specific proteins to lipid rafts.
-
Screening for Raft-Disrupting Compounds: In a high-throughput screening setting, the probe can be used to identify small molecules that modulate the organization of lipid rafts, which may have therapeutic potential in diseases where raft-mediated signaling is dysregulated.
Experimental Protocols
Preparation of Stock Solutions
For consistent and reproducible results, it is imperative to prepare and store the probe correctly.
Materials:
-
Diethyl (4-(tetradecylamino)phenyl)phosphonate (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Vortex mixer
-
Microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of Diethyl (4-(tetradecylamino)phenyl)phosphonate in anhydrous DMSO.
-
Vortex thoroughly for 2 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. For immediate use in cell culture, a working solution can be prepared by diluting the DMSO stock in absolute ethanol.
Labeling of Live Cells for Fluorescence Microscopy
This protocol describes the general procedure for labeling adherent mammalian cells. Optimization of probe concentration and incubation time may be required for different cell types.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Diethyl (4-(tetradecylamino)phenyl)phosphonate (with a conjugated fluorescent dye, e.g., NBD)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Grow cells on glass-bottom dishes to 70-80% confluency.
-
Prepare a working solution of the fluorescently-labeled probe in pre-warmed complete medium at a final concentration of 1-5 µM.
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells three times with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope.
Workflow for Monitoring Changes in Membrane Order
The following workflow outlines the use of Diethyl (4-(tetradecylamino)phenyl)phosphonate in conjunction with a fluorescent reporter to assess changes in membrane order, for instance, upon treatment with a cholesterol-depleting agent like methyl-β-cyclodextrin (MβCD).
Figure 1. Experimental workflow for assessing changes in membrane order.
Data Interpretation and Expected Results
Upon successful labeling, the fluorescently-tagged Diethyl (4-(tetradecylamino)phenyl)phosphonate should exhibit a punctate staining pattern on the plasma membrane, consistent with its localization to lipid rafts. In contrast, a more uniform, diffuse staining pattern would suggest a general distribution throughout the membrane.
When using the probe to monitor the effects of raft-disrupting agents, a shift from a punctate to a diffuse pattern is expected. This can be quantified using image analysis software by measuring parameters such as the coefficient of variation of pixel intensities or by using spatial statistics.
Table 1: Representative Quantitative Data from a Membrane Disruption Experiment
| Treatment Group | Mean Fluorescence Intensity (A.U.) | Coefficient of Variation |
| Control | 1500 ± 250 | 0.85 ± 0.12 |
| MβCD (10 mM) | 1450 ± 300 | 0.35 ± 0.08 |
Signaling Pathway Visualization
Diethyl (4-(tetradecylamino)phenyl)phosphonate can be a powerful tool for studying signaling pathways that are initiated or regulated within lipid rafts. A prime example is the signaling cascade initiated by the binding of a ligand to a receptor tyrosine kinase (RTK) that is localized to rafts.
Troubleshooting & Optimization
Troubleshooting common issues in the Michaelis-Arbuzov reaction
Michaelis-Arbuzov Reaction: Technical Support Center
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the Michaelis-Arbuzov reaction. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that researchers frequently encounter. This resource is built on a foundation of mechanistic understanding and field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the Michaelis-Arbuzov reaction, providing quick insights and directing you to more detailed troubleshooting sections where necessary.
Q1: My reaction has not proceeded at all. What is the most common reason for a complete failure of the Michaelis-Arbuzov reaction?
A1: The most frequent culprit for a complete lack of reactivity is the purity of the reagents and the reaction setup. The phosphite starting material is susceptible to oxidation and hydrolysis. Ensure that the phosphite is freshly distilled or from a recently opened bottle stored under an inert atmosphere. Additionally, the reaction is highly sensitive to moisture. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q2: I see multiple products on my TLC plate. What are the typical side reactions?
A2: The primary side reactions often involve the alkyl halide. If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), you will see olefin byproducts. Another common issue is the self-condensation of the product or starting materials at high temperatures. For a deeper dive, please see the detailed troubleshooting guide on Side Reaction Management .
Q3: Is it possible to use secondary or tertiary alkyl halides in the Michaelis-Arbuzov reaction?
A3: While primary alkyl halides are ideal, secondary halides can be used, but they often require higher temperatures and are more prone to elimination side reactions (E2 mechanism). Tertiary alkyl halides are generally not suitable for the classic Michaelis-Arbuzov reaction as they will almost exclusively undergo elimination. For these challenging substrates, alternative synthetic routes may be more effective.
Q4: What is the role of a catalyst in this reaction?
A4: The traditional Michaelis-Arbuzov reaction is typically uncatalyzed and driven by heat. However, certain variations can utilize catalysts. For instance, Lewis acids can be used to activate the alkyl halide, and some metal catalysts (e.g., nickel or palladium) can be employed in related cross-coupling reactions to form C-P bonds, especially with less reactive halides like aryl or vinyl halides.
Part 2: Detailed Troubleshooting Guides
This section provides in-depth analysis and step-by-step protocols for specific, challenging issues encountered during the Michaelis-Arbuzov reaction.
Guide 1: Low or No Product Yield
A low yield of the desired phosphonate is a common frustration. This guide will walk you through a logical troubleshooting process, from reagent verification to reaction condition optimization.
Caption: A decision-tree workflow for troubleshooting low yields.
-
Purity of the Phosphite Ester: Trivalent phosphorus compounds are readily oxidized to their pentavalent phosphonate or phosphate counterparts. If your trialkyl phosphite has been exposed to air or moisture, a significant portion may already be oxidized, rendering it inactive for the reaction.
-
Validation Protocol: Check the purity of your trialkyl phosphite via ³¹P NMR spectroscopy. A pure sample should show a single peak around +140 ppm. The presence of peaks around 0 ppm indicates the formation of phosphate or other P(V) species.
-
-
Reactivity of the Alkyl Halide: The reaction rate is highly dependent on the nature of the alkyl halide. The general reactivity trend is I > Br > Cl. If you are using an alkyl chloride, the reaction will likely require more forcing conditions (higher temperatures, longer reaction times) than an alkyl iodide.
-
Experimental Tip: If your reaction with an alkyl chloride is sluggish, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction conditions).
-
-
Reaction Temperature: The Michaelis-Arbuzov reaction is thermally driven. Insufficient heat can lead to an impractically slow reaction rate. Conversely, excessive heat can cause decomposition of the starting materials or products, especially if they are thermally sensitive.
-
Optimization Protocol: If you suspect the temperature is too low, set up several small-scale parallel reactions and run them at different temperatures (e.g., 100°C, 120°C, 140°C) to find the optimal balance between reaction rate and decomposition.
-
| Alkyl Halide Type | Relative Reactivity | Typical Temperature Range (°C) | Notes |
| Primary Iodide | Very High | 80 - 120 | Often proceeds readily without solvent. |
| Primary Bromide | High | 100 - 150 | The most common substrate type. |
| Primary Chloride | Moderate | 120 - 180 | May require higher temperatures and longer times. |
| Secondary Halides | Low | > 150 | Prone to E2 elimination side reactions. |
| Tertiary Halides | Very Low | Not Recommended | Elimination is the major pathway. |
Guide 2: Side Reaction Management
The formation of byproducts complicates purification and reduces the yield of the desired phosphonate. Understanding the mechanistic origins of these side reactions is key to their prevention.
-
Elimination (E2 Reaction): This is the most common side reaction when using secondary or sterically hindered primary alkyl halides. The phosphite can act as a base, abstracting a proton and leading to the formation of an alkene.
-
Rearrangement of the Phosphite: At high temperatures, some phosphites can undergo rearrangement, which is a particular concern for allylic or benzylic phosphites.
Caption: The E2 elimination side reaction pathway.
-
Use a Less Basic Phosphite: If elimination is a major issue, switching to a less basic phosphite, such as a triaryl phosphite, can sometimes help, although this will also decrease the rate of the desired SN2 reaction.
-
Solvent Choice: While often run neat, using a high-boiling, polar aprotic solvent (e.g., DMF, acetonitrile) can sometimes mediate the reaction and allow for lower temperatures, thus disfavoring elimination pathways which often have a higher activation energy.
-
Temperature Control: As mentioned previously, precise temperature control is crucial. Avoid "hot spots" in the reaction flask by ensuring efficient stirring. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Neat Michaelis-Arbuzov Reaction
This protocol provides a baseline for performing the reaction without a solvent.
-
Glassware Preparation: Ensure all glassware (a round-bottom flask, condenser) is oven-dried for at least 4 hours at 120°C and allowed to cool in a desiccator.
-
Reaction Assembly: Assemble the glassware under a positive pressure of an inert gas (nitrogen or argon).
-
Reagent Addition: To the reaction flask, add the trialkyl phosphite (1.0 eq) via a syringe. Then, add the alkyl halide (1.0-1.1 eq). Note: A slight excess of the alkyl halide is sometimes used to ensure complete consumption of the phosphite.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 120-160°C). The reaction progress can be monitored by the evolution of the gaseous alkyl halide byproduct (R-X), which can be bubbled through an oil bubbler. Safety Note: This byproduct is volatile and should be handled in a well-ventilated fume hood.
-
Monitoring: The reaction can be monitored by TLC or ³¹P NMR. The disappearance of the phosphite peak (around +140 ppm) and the appearance of the phosphonate peak (typically +20 to +30 ppm) indicates reaction completion.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation or column chromatography.
References
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis–Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. [Link]
-
McNaught, A. D., & Wilkinson, A. (Eds.). (1997). IUPAC. Compendium of Chemical Terminology (the "Gold Book"). Blackwell Scientific Publications. [Link]
-
Calor, J. (2017). The Michaelis-Arbuzov Reaction. Organic Chemistry Division, University of Southampton. [Link]
Technical Support Center: Purification Strategies for Crude Diethyl (4-(tetradecylamino)phenyl)phosphonate
Welcome to the technical support center for the purification of Diethyl (4-(tetrade-cylamino)phenyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The amphiphilic nature of this molecule, possessing a long hydrophobic tetradecyl chain and a polar phosphonate head, presents unique purification hurdles. This document offers a structured, question-and-answer-based approach to troubleshooting, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Diethyl (4-(tetradecylamino)phenyl)phosphonate?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the N-alkylation of Diethyl (4-aminophenyl)phosphonate with a tetradecyl halide. Potential impurities include:
-
Unreacted Starting Materials: Diethyl (4-aminophenyl)phosphonate and the tetradecyl halide.
-
Over-alkylation Products: Diethyl (4-(N,N-ditetradecylamino)phenyl)phosphonate.
-
Side-reaction Products: Elimination products from the tetradecyl halide.
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup.
Q2: Why is the purification of this compound challenging?
A2: The primary challenge stems from its amphiphilic character. The long C14 alkyl chain imparts significant non-polar character, while the diethyl phosphonate and secondary amine groups provide polarity. This dual nature can lead to:
-
Poor solubility in common single-solvent systems.
-
Formation of emulsions during aqueous workups.
-
Broad peaks and tailing in chromatography due to interactions with the stationary phase.
-
Difficulty in crystallization due to the flexible alkyl chain hindering the formation of a well-ordered crystal lattice.[1][2][3]
Q3: What initial steps should I take to assess the purity of my crude product?
A3: A multi-pronged analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): This is a rapid and invaluable tool for initial assessment. Use a combination of polar and non-polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) to find a system that provides good separation between your product and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are essential for structural confirmation and identifying impurities. The presence of starting materials or side products can often be detected by characteristic signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any unexpected adducts or byproducts.
Troubleshooting Purification Strategies
This section provides detailed troubleshooting for the most common purification techniques.
Crystallization
Crystallization can be a highly effective method for purifying long-chain alkyl compounds, often yielding high-purity material.[4] However, inducing crystallization in amphiphilic molecules can be tricky.
Problem: My product oils out instead of crystallizing.
-
Causality: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is supersaturated, the cooling rate is too fast, or the presence of impurities disrupts the crystal lattice formation. The long, flexible tetradecyl chain can further inhibit orderly packing into a crystal structure.[1][2][3]
-
Troubleshooting Steps:
-
Solvent System Optimization: A single solvent is often insufficient. Experiment with binary or even ternary solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., acetonitrile, ethyl acetate, or isopropanol) and a non-solvent in which the compound is insoluble (e.g., hexanes or water).
-
Slow Cooling: After dissolving the crude product in a minimal amount of hot solvent, allow the solution to cool to room temperature slowly and undisturbed. Subsequently, transfer it to a refrigerator and then a freezer to maximize crystal formation.
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. Adding a seed crystal of pure product, if available, is also highly effective.
-
Concentration Adjustment: If the solution is too concentrated, it may favor oiling out. If too dilute, crystallization may not occur. Systematically vary the concentration to find the optimal range.
-
Problem: I have low recovery after crystallization.
-
Causality: This typically indicates that your product has significant solubility in the mother liquor, even at low temperatures.
-
Troubleshooting Steps:
-
Solvent Choice: Re-evaluate your solvent system. The ideal solvent will have a steep solubility curve with respect to temperature.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Mother Liquor Analysis: Analyze the mother liquor by TLC to determine the amount of product being lost. If significant, concentrate the mother liquor and attempt a second crystallization.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.[5][6][7][8][9][10]
Problem: My compound is streaking or tailing on the column.
-
Causality: The polar phosphonate and amine groups can interact strongly with the acidic silanol groups of a standard silica gel stationary phase, leading to poor peak shape. The long alkyl chain can also lead to non-ideal interactions.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a small amount of a polar modifier, such as triethylamine (0.1-1%), to your eluent. This will cap the acidic sites on the silica gel and reduce tailing.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase).
-
Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity. This can help to sharpen the peaks and improve separation. A common gradient for this type of compound could be from 100% hexane to a mixture of hexane and ethyl acetate.
-
Sample Loading: Ensure your crude sample is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. Overloading the column can also lead to poor separation.[11]
-
Problem: I am getting poor separation of my product from a closely related impurity.
-
Causality: If the impurity has a similar polarity to your product (e.g., an over-alkylated product), separation can be challenging.
-
Troubleshooting Steps:
-
Fine-tune the Eluent System: Use TLC to meticulously test various solvent combinations. Sometimes, switching to a different solvent system with similar polarity but different selectivity (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can improve separation.
-
Flash Chromatography: Employing flash chromatography with a finer mesh silica gel and applying pressure will increase the resolution.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. A reverse-phase C18 column is often suitable for amphiphilic compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers the highest resolution for challenging purifications.[12][13]
Problem: My compound is not retained on a C18 column or elutes too quickly.
-
Causality: This indicates that the mobile phase is too strong (too high a percentage of organic solvent) for the hydrophobic interactions between the tetradecyl chain and the C18 stationary phase to occur effectively.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) and increase the percentage of water in your mobile phase.
-
Use an Ion-Pairing Reagent: For phosphonates, which can be anionic, adding an ion-pairing reagent like N,N-dimethylhexylamine to the mobile phase can enhance retention on a reverse-phase column.[14]
-
Problem: I am observing broad peaks in my HPLC chromatogram.
-
Causality: Broad peaks can result from several factors, including secondary interactions with the stationary phase, poor solubility in the mobile phase, or column degradation.
-
Troubleshooting Steps:
-
Mobile Phase Additives: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This can protonate the secondary amine, leading to more consistent interactions and sharper peaks. Be cautious with phosphate buffers as they can precipitate in high concentrations of organic solvents.[15]
-
Optimize Flow Rate and Temperature: Lowering the flow rate can sometimes improve peak shape. Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.
-
Check Column Health: Ensure your column is not clogged or degraded. A guard column can help protect the analytical column from contaminants in the crude sample.[16]
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude Diethyl (4-(tetradecylamino)phenyl)phosphonate in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate or another more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., acetonitrile/hexanes).
-
Dissolution: In a fume hood, dissolve the crude product in a minimal amount of the hot primary solvent (e.g., acetonitrile).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add the non-solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid, then warm gently until it becomes clear again before allowing it to cool slowly.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of Diethyl (4-(tetradecylamino)phenyl)phosphonate.
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Crystallization | >99% | 50-80% | High purity, scalable | Can be difficult to induce, potential for low yield |
| Column Chromatography | 95-99% | 60-90% | Versatile, good for a range of impurities | Can be time-consuming, potential for product degradation on silica |
| Preparative HPLC | >99.5% | 40-70% | Highest resolution for difficult separations | Expensive, lower throughput, requires specialized equipment |
References
-
National Center for Biotechnology Information. (n.d.). Diethyl [(4-nitrobenzamido)(phenyl)methyl]phosphonate. PubChem. Retrieved from [Link]
- Góra, A., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6883.
-
SIELC Technologies. (n.d.). HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]
-
ResearchGate. (2024). Purification of amphiphilic polyester? Retrieved from [Link]
- Miyaji, H., & Miki, T. (1991). Crystallization Behavior of Normal Long Chain Compounds on a Uniaxially Drawn Film of Isotactic Polypropylene. Bulletin of the Institute for Chemical Research, Kyoto University, 69(2), 127-136.
- Google Patents. (n.d.). CN105131034A - Synthesis and purification method of methyl phosphinate compounds.
-
PrepChem. (n.d.). Synthesis of Diethyl[3-(1-tridecynyl)phenyl]phosphonate. Retrieved from [Link]
-
ResearchGate. (2013). What is the best HPLC method to separate phosphates and phosphoric acid, without using ion chromatography? Retrieved from [Link]
-
ResearchGate. (2018). The development of bisphosphonates for therapeutic uses, and bisphosphonate structure-activity consideration. Retrieved from [Link]
-
ACS Publications. (2023). Crystallization and Melting of Polymer Chains on Graphene and Graphene Oxide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PRIMER. (2025). Will phosphates precipitate in an HPLC column. Retrieved from [Link]
-
MDPI. (2025). Thermal, Crystallization, and Toughness Behavior of Polyamide 4/Long-Chain Hyperbranched Polymer Blends. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. Retrieved from [Link]
-
Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphonate ion. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]
-
ResearchGate. (2025). Thermal, Crystallization, and Toughness Behavior of Polyamide 4/Long-Chain Hyperbranched Polymer Blends. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthetic Methods of Phosphonopeptides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Retrieved from [Link]
-
QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermal, Crystallization, and Toughness Behavior of Polyamide 4/Long-Chain Hyperbranched Polymer Blends [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Diethyl [(4-nitrobenzamido)(phenyl)methyl]phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Purification [chem.rochester.edu]
- 12. HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]
- 15. Will phosphates precipitate in an HPLC column - PRIMER [mtc-usa.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Phosphonate Synthesis Troubleshooting
From the desk of the Senior Application Scientist
Welcome to the Technical Support Center for phosphonate synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize organophosphorus chemistry. Instead of a generic overview, we will directly address the specific, practical challenges you may encounter at the bench. Our focus is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.
This center is organized into modules based on the most common C-P bond forming reactions. Each section is presented in a question-and-answer format to address frequent issues and their underlying causes.
Module 1: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for synthesizing phosphonates from trialkyl phosphites and alkyl halides. While powerful, its success is highly dependent on substrate reactivity and reaction conditions.
FAQ 1: My Michaelis-Arbuzov reaction is slow, and I'm getting low yields with significant recovery of my starting alkyl halide. What's going wrong?
Root Cause Analysis: This issue almost always points to a lack of reactivity in the SN2 substitution step. The reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide.[1][2] If the alkyl halide is sterically hindered (secondary, and especially tertiary) or electronically deactivated (e.g., aryl or vinyl halides), this initial step will be incredibly slow or may not occur at all under standard thermal conditions.[2]
Troubleshooting Protocol:
-
Assess Your Alkyl Halide: The reactivity order is R-I > R-Br > R-Cl.[2] Primary and benzylic halides are ideal.[2] If you are using a secondary halide, expect longer reaction times and higher temperatures. Tertiary halides are generally unsuitable and will likely lead to elimination byproducts.
-
Increase Temperature Systematically: The reaction often requires heat to drive the dealkylation of the intermediate phosphonium salt.[1][3] Begin with a moderate temperature (e.g., 80-100 °C) and increase incrementally (e.g., in 20 °C steps) while monitoring the reaction by TLC or GC/MS. Be aware that excessive heat can promote side reactions.[1]
-
Consider Catalysis: For sluggish reactions, the addition of a catalytic amount of sodium iodide (NaI) can be effective, especially when using alkyl chlorides or bromides. The in-situ formation of the more reactive alkyl iodide via the Finkelstein reaction can accelerate the initial SN2 attack.
-
Solvent Choice: While often run neat, using a high-boiling polar aprotic solvent like DMF or acetonitrile can help to solvate the intermediate phosphonium salt and facilitate the reaction.
FAQ 2: My reaction is producing a significant amount of an alkene byproduct instead of my desired phosphonate. How do I prevent this?
Root Cause Analysis: You are observing a competing elimination (E2) reaction. The trialkyl phosphite, in addition to being a good nucleophile, is also a base. When reacting with sterically hindered alkyl halides (secondary or tertiary), particularly at elevated temperatures, the phosphite can abstract a proton from a beta-carbon, leading to the formation of an alkene.
Diagram: Competing Pathways in the Michaelis-Arbuzov Reaction
Caption: SN2 vs. E2 pathways in the Michaelis-Arbuzov reaction.
Minimization Protocol:
-
Lower the Reaction Temperature: This is the most critical parameter. Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Change the Phosphite: Sterically bulkier phosphites, like triisopropyl phosphite, are more hindered and can sometimes favor substitution over elimination compared to triethyl phosphite.[4]
-
Re-evaluate Your Halide: If possible, redesign your synthesis to use a primary alkyl halide. This is the most effective way to eliminate the E2 side reaction.
Module 2: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a vital tool for creating alkenes, generally with high E-selectivity, from phosphonate carbanions and carbonyl compounds.[5][6] The primary challenges revolve around controlling stereoselectivity and dealing with stubborn intermediates.
FAQ 3: My HWE reaction is giving a poor E/Z ratio of alkene isomers. How can I improve the E-selectivity?
Root Cause Analysis: The stereochemical outcome of the HWE reaction is determined by the thermodynamics of the intermediate oxaphosphetane formation and its subsequent elimination.[7] The formation of the E-alkene is generally favored.[7] However, several factors can disrupt this preference, including the nature of the phosphonate, the base, the cation, and the solvent.
Troubleshooting Protocol:
-
Base and Solvent Selection: Strong, non-coordinating bases in aprotic solvents typically favor the E-alkene. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) is a classic choice that maximizes E-selectivity.
-
Cation Effects: The presence of certain metal cations can influence stereoselectivity. Lithium ions, for example, can sometimes decrease E-selectivity. If you are using a lithium base (like n-BuLi), consider switching to a sodium- or potassium-based system (NaH, KHMDS).
-
Temperature Control: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) during the addition of the carbonyl compound can enhance selectivity by allowing the thermodynamically favored anti-addition pathway to dominate.
-
Masamune-Roush Conditions: For reactions involving β-keto phosphonates that are prone to side reactions, the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in the presence of lithium chloride (LiCl) in acetonitrile is highly effective for promoting clean elimination to the E-alkene.[8]
FAQ 4: I want to synthesize the Z-alkene. How can I reverse the selectivity of the HWE reaction?
Root Cause Analysis: To favor the Z-alkene, you need to kinetically trap the syn-oxaphosphetane intermediate and promote its rapid elimination before it can equilibrate to the more stable anti-intermediate. This is the principle behind the Still-Gennari modification.[5][6]
Still-Gennari Protocol for Z-Alkenes:
-
Phosphonate Modification: Use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate. These groups accelerate the final elimination step.[6]
-
Base and Additive: Use a strong, bulky base like potassium bis(trimethylsilyl)amide (KHMDS) in THF. The key is to add a crown ether, typically 18-crown-6.[6] The crown ether sequesters the potassium cation, creating a more "naked" and highly reactive phosphonate anion.
-
Temperature: The reaction must be run at low temperature (typically -78 °C) to prevent equilibration of the intermediates.
Table 1: General Guide to HWE Stereoselectivity
| Desired Isomer | Phosphonate Reagent | Base / Solvent System | Key Consideration |
| E-Alkene | Standard (e.g., Triethyl phosphonoacetate) | NaH / THF or DME | Thermodynamic control; allows intermediates to equilibrate. |
| E-Alkene | β-Keto phosphonate | DBU, LiCl / Acetonitrile | Masamune-Roush conditions for sensitive substrates.[8] |
| Z-Alkene | Electron-withdrawing (e.g., bis-trifluoroethyl) | KHMDS, 18-crown-6 / THF at -78 °C | Still-Gennari conditions for kinetic control.[6] |
Module 3: The Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde or imine to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[9] It is often base-catalyzed and valued for its operational simplicity.
FAQ 5: My Pudovik reaction is showing byproduct formation, particularly with electron-rich aromatic aldehydes. What are these byproducts and how can I avoid them?
Root Cause Analysis: While generally a clean reaction, side reactions can occur. With certain substrates, such as 2-cyanobenzaldehyde, an intramolecular cyclization can occur after the initial Pudovik addition. The resulting hydroxyl group can attack the nitrile, leading to a cyclized lactone byproduct after hydrolysis of the intermediate imine.[10] More generally, strong bases can promote undesired side reactions with sensitive functional groups on the aldehyde.
Troubleshooting Protocol:
-
Choice of Catalyst: The term "base-catalyzed" is broad. For many substrates, a very mild base is sufficient. Instead of strong bases like sodium ethoxide, consider weaker bases like triethylamine (TEA) or DBU. In some cases, a Lewis acid catalyst can provide a cleaner reaction profile.
-
Solvent and Temperature: Running the reaction in a non-polar solvent at room temperature or below can minimize side reactions. The use of neat conditions (no solvent) can sometimes be advantageous.
-
Protecting Groups: If your aldehyde contains other reactive functional groups, consider protecting them before the Pudovik reaction.
-
Enantioselective Variants: If chirality is a concern, modern catalytic enantioselective versions of the Pudovik reaction often use chiral ligands with metal catalysts (e.g., aluminum complexes) under carefully controlled conditions, which can also lead to cleaner reactions and higher yields of the desired product.[11]
Module 4: General Purification and Hydrolysis
FAQ 6: My final phosphonic acid product is a sticky, hygroscopic oil that is difficult to handle and purify. What are my options?
Root Cause Analysis: Phosphonic acids are highly polar and capable of extensive hydrogen bonding, which makes them prone to being hygroscopic and difficult to crystallize.[12] Purification by standard silica gel chromatography can be challenging.
Purification & Handling Strategies:
-
Salt Formation: A highly effective strategy is to convert the phosphonic acid to its monosodium salt.[13] This is often done by carefully adjusting the pH of an aqueous solution of the acid to around 3.5-4.5 with NaOH. The resulting salt is typically a much more crystalline, non-hygroscopic solid that is easier to handle, filter, and dry.[13]
-
Alternative Chromatography: For difficult separations, strong anion-exchange chromatography can be effective.[13] The phosphonic acid is eluted using a gradient of a volatile acid, like formic acid.[13]
-
Azeotropic Drying: To remove residual water from a final phosphonic acid product, repeated co-evaporation with a solvent like toluene can be effective.[12]
-
Lyophilization: Freeze-drying from a solution in tert-butanol can sometimes yield a more manageable, fluffy solid compared to the goo obtained from lyophilizing from water.[13]
FAQ 7: I need to hydrolyze my phosphonate ester to the final phosphonic acid. What is the most reliable method?
Root Cause Analysis: The cleavage of phosphonate esters requires forcing conditions. Two main strategies exist: strong acid hydrolysis or silyl-mediated cleavage.[14]
Hydrolysis Protocols:
-
Acid Hydrolysis (The Classic Method):
-
Procedure: Reflux the phosphonate ester in concentrated hydrochloric acid (e.g., 6M to 12M HCl) for several hours.[12][15]
-
Advantages: Simple, uses common reagents.
-
Disadvantages: Harsh conditions may not be suitable for sensitive molecules. The reaction can be slow.
-
Workup: After the reaction is complete, the water and excess HCl are removed under reduced pressure, often with azeotropic removal of the final traces of water with toluene.[12]
-
-
McKenna Reaction (Silyl Ester Cleavage):
-
Procedure: This is a two-step, one-pot procedure. First, treat the phosphonate ester with bromotrimethylsilane (TMSBr) in a solvent like dichloromethane at room temperature. This forms a bis(silyl) phosphonate intermediate. Second, add methanol to the reaction mixture. This rapidly solvolyzes the silyl esters to yield the final phosphonic acid.
-
Advantages: Much milder than strong acid reflux and often faster and higher yielding. It is the preferred method for substrates with acid-sensitive functional groups.[16]
-
Disadvantages: Requires the use of TMSBr, which is moisture-sensitive.
-
References
- Grokipedia. Michaelis–Arbuzov reaction.
-
Wikipedia. Michaelis–Arbuzov reaction. Available from: [Link]
-
Chem-Station. Michaelis-Arbuzov Reaction. Available from: [Link]
-
Molecules. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Available from: [Link]
-
Wikipedia. Phosphonate. Available from: [Link]
-
YouTube. Michaelis-Arbuzov Phosphonate Synthesis Mechanism | Organic Chemistry. Available from: [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
UNH Scholars' Repository. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
ResearchGate. Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Available from: [Link]
-
MDPI. Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Available from: [Link]
-
National Institutes of Health. The Hydrolysis of Phosphinates and Phosphonates: A Review. Available from: [Link]
-
Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Available from: [Link]
-
ResearchGate. Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Available from: [Link]
-
National Institutes of Health. Phosphonic acid: preparation and applications. Available from: [Link]
-
ACS Publications. Effect of cation, temperature, and solvent on the stereoselectivity of the Horner-Emmons reaction of trimethyl phosphonoacetate with aldehydes. Available from: [Link]
-
ResearchGate. The Hydrolysis of Phosphinates and Phosphonates: A Review. Available from: [Link]
- Google Patents. US20110021803A1 - Purification and preparation of phosphorus-containing compounds.
- Grokipedia. Pudovik reaction.
-
YouTube. Horner-Wadsworth-Emmons reaction. Available from: [Link]
-
Eurasian Chemical Communications. Study on the Purification Process of Phosphoric Acid Using Organic Solvents. Available from: [Link]
-
Organic Chemistry Portal. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Available from: [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Web of Journals. METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. Available from: [Link]
-
Reddit. How to minimize side products of this reaction : r/OrganicChemistry. Available from: [Link]
-
Beilstein Journals. Phosphonic acid: preparation and applications. Available from: [Link]
Sources
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. mdpi.com [mdpi.com]
- 11. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 12. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 16. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of α-Aminophosphonates
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of α-aminophosphonates. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with a deep understanding of the critical reaction parameters and equip you with practical, field-tested solutions to common challenges encountered during synthesis. We will move beyond simple procedural steps to explore the causal relationships that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your results.
Section 1: Understanding the Core Synthesis - The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is the cornerstone of α-aminophosphonate synthesis, valued for its convergence and atom economy as a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite.[1][2] A thorough understanding of its mechanistic pathways is not merely academic; it is the foundation for rational troubleshooting.
The reaction can proceed via two primary, competing pathways, and the dominant route is highly dependent on the nature of the reactants, catalysts, and conditions.[1][3][4]
-
The Imine Pathway: The amine and carbonyl compound first condense to form an imine (Schiff base) intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite to the imine C=N bond to form the final product. This pathway is generally favored, especially with weakly basic amines like anilines.[1][2]
-
The α-Hydroxyphosphonate Pathway: The dialkyl phosphite first adds to the carbonyl group to form an α-hydroxyphosphonate. This intermediate then undergoes a nucleophilic substitution by the amine, displacing the hydroxyl group to yield the α-aminophosphonate.[1][4]
A catalyst, typically a Lewis or Brønsted acid, is often employed to accelerate the reaction by activating the carbonyl group toward either imine formation or phosphite addition.[5][6]
Caption: Competing pathways in the Kabachnik-Fields reaction.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of α-aminophosphonates in a direct question-and-answer format.
Q1: Why is my reaction yield unexpectedly low or completely absent?
This is the most frequent issue, and its solution lies in a systematic evaluation of several key factors.
-
Probable Cause 1: Ineffective Catalysis.
-
Explanation: The majority of Kabachnik-Fields reactions rely on a catalyst to proceed at a reasonable rate.[5] Lewis acids (e.g., InCl₃, Yb(OTf)₃, TaCl₅-SiO₂) activate the carbonyl group, making it more electrophilic.[4][6] Without an effective catalyst, the activation barrier for either the imine or α-hydroxyphosphonate pathway may be too high, especially at room temperature.
-
Recommended Solution:
-
Introduce a Catalyst: If running the reaction catalyst-free at low temperatures, consider adding a Lewis acid (e.g., 5-10 mol% InCl₃ or Sc(OTf)₃) or a Brønsted acid (e.g., 10 mol% p-toluenesulfonic acid).[5][7]
-
Screen Catalysts: Not all catalysts are equally effective for all substrates. Aromatic aldehydes may work well with one catalyst, while aliphatic ketones may require another. Perform small-scale screening with different classes of catalysts (metal triflates, metal halides, etc.) to find the optimal choice for your specific system.[1]
-
-
-
Probable Cause 2: Sub-optimal Reaction Conditions.
-
Explanation: Temperature and reaction time are critically linked. Many reactions that are sluggish at room temperature can be driven to completion with thermal energy or alternative energy sources like microwave irradiation, which can dramatically reduce reaction times.[7][8] Solvent choice also plays a role; solvent-free conditions often accelerate the reaction by increasing the effective concentration of reactants.[6]
-
Recommended Solution:
-
Increase Temperature: If the reaction is proceeding slowly at room temperature, increase the temperature to 50-80 °C and monitor by TLC or LCMS.
-
Consider Microwave Synthesis: If available, a dedicated microwave reactor can offer rapid heating and often leads to higher yields and cleaner reaction profiles in minutes, compared to hours with conventional heating.[8][9]
-
Attempt Solvent-Free Conditions: Mix the three components (with catalyst, if needed) and heat the mixture directly. This is a well-established green chemistry approach for this reaction.[7]
-
-
-
Probable Cause 3: Reactant Reactivity/Purity.
-
Explanation: The purity of starting materials is paramount. Aldehydes can oxidize to carboxylic acids, which can neutralize amine reactants or interfere with catalysts. Amines can degrade, and phosphites can hydrolyze. Furthermore, sterically hindered ketones or electron-poor amines are inherently less reactive and may require more forcing conditions or more potent catalysts.[6]
-
Recommended Solution:
-
Verify Reagent Purity: Use freshly opened or purified reagents. Distill liquid aldehydes and amines if they are old or show visible signs of degradation.
-
Stoichiometry Check: Ensure accurate 1:1:1 stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the phosphite can sometimes help drive the reaction to completion.
-
-
Q2: I'm observing significant side products in my crude analysis. What are they and how can I minimize them?
Side product formation complicates purification and reduces yield. Understanding their origin is key to suppression.
-
Probable Cause 1: Formation of α-Hydroxyphosphonate as a "Dead-End" Byproduct.
-
Explanation: In the α-hydroxyphosphonate pathway, the intermediate is supposed to be converted to the product upon reaction with the amine. However, under certain conditions (e.g., with less nucleophilic amines or in the presence of moisture), this intermediate can be stable and difficult to convert, or it can undergo a rearrangement to a phosphate byproduct, effectively halting the desired reaction pathway.[3]
-
Recommended Solution:
-
Change the Order of Addition: Instead of a one-pot mix, try pre-forming the imine. Stir the amine and aldehyde together in the solvent for 30-60 minutes at room temperature before adding the phosphite and catalyst. This promotes the "imine pathway" and minimizes the amount of free carbonyl available to form the α-hydroxyphosphonate.[4]
-
Use a Dehydrating Agent: Adding molecular sieves (3Å or 4Å) to the reaction can help remove the water formed during imine formation, pushing the equilibrium toward the imine and favoring the desired pathway.
-
-
-
Probable Cause 2: Aldehyde Self-Condensation or Other Reactions.
-
Explanation: Under basic or acidic conditions, aldehydes (especially those with α-hydrogens) can undergo self-condensation (aldol reaction). Amines themselves can also catalyze these side reactions.
-
Recommended Solution: Control the reaction temperature. Uncontrolled exothermic reactions can promote side product formation. Use an ice bath during the initial mixing of reagents before controlled heating. The pre-formation of the imine, as mentioned above, also helps by consuming the free aldehyde quickly.
-
Q3: My Lewis acid catalyst doesn't seem to be working. What are common causes of deactivation?
Lewis acid catalysts are highly effective but can be sensitive to the reaction environment.
-
Probable Cause 1: Presence of Water.
-
Explanation: Many Lewis acids (e.g., InCl₃, ZnCl₂, AlCl₃) are highly hygroscopic. Water can coordinate strongly to the metal center, hydrolyzing the catalyst or blocking the active site needed to coordinate with the carbonyl oxygen. This deactivates the catalyst.
-
Recommended Solution:
-
Use Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves or by distillation) and glassware (oven-dry). Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Use Water-Tolerant Catalysts: If anhydrous conditions are difficult to achieve, consider using water-tolerant Lewis acids like certain lanthanide triflates (e.g., Yb(OTf)₃, Sc(OTf)₃), which can remain active in the presence of small amounts of water.[1]
-
-
-
Probable Cause 2: Catalyst Poisoning.
-
Explanation: Certain functional groups, particularly strong Lewis bases present as impurities or on the substrates themselves (e.g., pyridines, thiols), can bind irreversibly to the Lewis acid catalyst, rendering it inactive.
-
Recommended Solution: Ensure high purity of all reactants and solvents. If your substrate contains a strongly coordinating group, you may need to increase the catalyst loading or switch to a Brønsted acid catalyst which is not susceptible to this mode of deactivation.
-
Section 3: Protocols for Success
Protocol 1: General Procedure for Lewis Acid-Catalyzed Kabachnik-Fields Synthesis
This protocol describes the synthesis of diethyl ((4-methoxyphenyl)amino)(phenyl)methylphosphonate as a representative example.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
p-Anisidine (4-methoxyaniline) (1.0 mmol, 123 mg)
-
Diethyl phosphite (1.1 mmol, 152 mg, 143 µL)
-
Indium(III) chloride (InCl₃) (0.1 mmol, 22 mg)
-
Anhydrous Acetonitrile (CH₃CN) (5 mL)
Procedure:
-
Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add indium(III) chloride (22 mg). Seal the flask with a rubber septum and flush with dry nitrogen.
-
Reagent Addition: Add anhydrous acetonitrile (5 mL) via syringe. To this stirring suspension, add p-anisidine (123 mg), followed by benzaldehyde (106 mg).
-
Imine Formation (Optional but Recommended): Allow the mixture to stir at room temperature for 20 minutes to facilitate imine formation.
-
Phosphite Addition: Add diethyl phosphite (143 µL) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C using an oil bath and allow it to stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes).
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation): Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure α-aminophosphonate. Characterize the product by ¹H NMR, ³¹P NMR, and MS to confirm its identity and purity.
Protocol 2: Systematic Optimization of Reaction Conditions
To find the best conditions for a new set of substrates, a systematic screen is invaluable. Set up an array of small-scale reactions (e.g., 0.25 mmol scale) in parallel.
Variables to Screen:
-
Catalyst: None, InCl₃ (10 mol%), Yb(OTf)₃ (5 mol%), p-TSA (10 mol%)
-
Solvent: Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Solvent-Free
-
Temperature: Room Temperature (RT), 60 °C
Example Screening Table (Hypothetical Results):
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | CH₃CN | RT | 24 | <5 |
| 2 | InCl₃ (10) | CH₃CN | RT | 12 | 65 |
| 3 | InCl₃ (10) | CH₃CN | 60 | 4 | 92 |
| 4 | Yb(OTf)₃ (5) | CH₃CN | 60 | 4 | 95 |
| 5 | p-TSA (10) | CH₃CN | 60 | 6 | 78 |
| 6 | Yb(OTf)₃ (5) | DCM | 40 | 5 | 88 |
| 7 | Yb(OTf)₃ (5) | THF | 65 | 5 | 81 |
| 8 | Yb(OTf)₃ (5) | None | 60 | 2 | 91 |
Analysis: From this hypothetical screen, Yb(OTf)₃ in acetonitrile at 60 °C (Entry 4) provides the highest yield. The solvent-free reaction (Entry 8) is also highly effective and may be preferable from a green chemistry perspective.
Section 4: Workflow for Troubleshooting Low Yield
When faced with a low-yielding reaction, a logical decision-making process can quickly identify the root cause.
Caption: A systematic workflow for diagnosing and solving low-yield issues.
References
-
Bálint, E., Tripolszky, A., & Tajti, Á. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (De Gruyter). [Link]
-
Keglevich, G., & Bálint, E. (2019). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 24(11), 2106. [Link]
-
Bálint, E., & Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6150. [Link]
-
Colacino, E., et al. (2024). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 29(1), 217. [Link]
-
Organic Chemistry Portal. Kabachnik-Fields Reaction. [Link]
-
Heydari, R., & Colacino, E. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Chemistry, 7(1), 1-50. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12921–12943. [Link]
-
Bálint, E., et al. (2017). Continuous flow synthesis of α-aryl-α-aminophosphonates. Beilstein Journal of Organic Chemistry, 13, 68-76. [Link]
-
Banu, H., & Kumar, S. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 253-272. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12921-12943. [Link]
-
Keglevich, G., & Bálint, E. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Proceedings, 1(3), 11. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Kabachnik-Fields Reaction [organic-chemistry.org]
- 3. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
Navigating the Nuances of Phosphonate Analysis: A Guide to Resolving Streaking and Tailing in TLC
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for resolving common issues in the Thin Layer Chromatography (TLC) analysis of phosphonates. As a Senior Application Scientist, I understand that streaking and tailing can be persistent challenges, hindering accurate analysis and interpretation of results. This guide is designed to provide you with in-depth, scientifically grounded troubleshooting strategies and practical, field-proven insights to achieve clean, well-defined separations.
Understanding the Problem: The Unique Chemistry of Phosphonates in TLC
Phosphonates, and more specifically phosphonic acids, are a class of organophosphorus compounds that present unique challenges in TLC primarily due to their chemical nature. The root of the problem often lies in the strong interactions between the acidic phosphonate groups and the stationary phase, typically silica gel.
Silica gel's surface is rich in silanol groups (Si-OH), which are weakly acidic.[1] These silanol groups can engage in strong hydrogen bonding with the polar phosphonate moieties.[2] Furthermore, phosphonic acids can deprotonate, forming anions that can interact strongly with the silica surface through ion-exchange mechanisms, leading to significant tailing or even complete retention at the baseline.[3]
Streaking, on the other hand, can be caused by a variety of factors including sample overloading, inappropriate mobile phase polarity, or the presence of impurities.[4] For phosphonates, streaking is often exacerbated by the same strong interactions that cause tailing.
Core Troubleshooting Strategies: A Systematic Approach
A methodical approach is key to diagnosing and resolving streaking and tailing issues. The following sections detail critical experimental parameters and provide actionable solutions.
Mobile Phase Modification: The Power of pH Control
The single most effective strategy for mitigating tailing of acidic compounds like phosphonates is the modification of the mobile phase pH.[5] The goal is to suppress the ionization of the phosphonic acid groups, thereby reducing their strong interaction with the silica gel.[6][7]
The Causality: By adding a small amount of a volatile acid to the mobile phase, you create an environment where the phosphonic acid exists predominantly in its neutral, protonated form.[8] This less polar form has a weaker affinity for the polar silica gel, resulting in more symmetrical spots and improved migration up the TLC plate.[7]
Recommended Mobile Phase Additives:
| Additive | Typical Concentration | Notes |
| Acetic Acid | 0.5 - 2% (v/v) | Most common and effective choice for general phosphonates. |
| Formic Acid | 0.5 - 1% (v/v) | A stronger acid, can be more effective for highly acidic phosphonates. |
Experimental Protocol: Optimizing Mobile Phase Acidity
-
Prepare a series of mobile phases: Start with your initial, un-modified mobile phase and prepare several variations with increasing concentrations of acetic or formic acid (e.g., 0.5%, 1%, 1.5%, 2%).
-
Spot your phosphonate sample on separate TLC plates.
-
Develop each plate in one of the prepared mobile phases in a saturated chamber.
-
Visualize the plates and compare the spot shapes. Select the mobile phase that provides the most compact and symmetrical spot with an optimal Rf value (ideally between 0.2 and 0.8).[1]
Stationary Phase Considerations: Beyond Standard Silica
While standard silica gel is the most common stationary phase, its acidic nature can be problematic for phosphonate analysis.
-
Deactivation of Silica Gel: In some cases, the acidity of the silica gel itself can be a major contributor to streaking.[9] Pre-treating the TLC plate can help to neutralize active sites.
-
Protocol for Basic Deactivation: For basic phosphonates (less common), dipping the plate in a dilute solution of triethylamine (e.g., 2-5% in a non-polar solvent like dichloromethane) and then allowing it to dry completely can neutralize the acidic silanol groups.[9]
-
-
Alternative Stationary Phases: For highly problematic separations, consider using reversed-phase TLC plates (e.g., C18-modified silica). In this case, a more polar mobile phase would be required.
Sample Preparation and Application: Precision is Paramount
The way you prepare and apply your sample can significantly impact the quality of your chromatogram.
-
Avoid Overloading: Applying too much sample is a common cause of streaking.[4] If you suspect overloading, try diluting your sample and reapplying a smaller volume.
-
Use a Volatile Solvent: Dissolve your sample in a volatile solvent like dichloromethane or acetone.[10] This ensures that the solvent evaporates quickly from the plate, leaving a small, concentrated spot.
-
Spotting Technique: Apply the sample as a small, tight spot (1-2 mm in diameter).[10] A larger spot will lead to a larger, more diffuse spot after development. Multiple small applications, with drying in between, are preferable to one large application.[4]
Frequently Asked Questions (FAQs)
Q1: My phosphonate spot is still tailing even after adding acetic acid to the mobile phase. What should I do next?
A1: If tailing persists, consider the following:
-
Increase the acid concentration: Gradually increase the percentage of acetic or formic acid in your mobile phase.
-
Switch to a stronger acid: If you are using acetic acid, try formic acid.
-
Change the solvent system: The polarity of your primary solvents might be too low. Try a more polar mobile phase in conjunction with the acid modifier. For example, if you are using a hexane/ethyl acetate mixture, try increasing the proportion of ethyl acetate or switching to a dichloromethane/methanol system.
-
Check your sample: The tailing could be due to the presence of impurities. Consider purifying a small amount of your sample by another method and re-running the TLC.
Q2: I'm observing a streak from the baseline all the way to the solvent front. What is the likely cause?
A2: This is often a sign of sample overloading or a very complex mixture. First, try significantly diluting your sample. If the streaking persists, it may indicate that your sample contains a wide range of components with varying polarities. In this case, you may need to consider a different chromatographic technique for better separation.
Q3: Can I use a non-acidic modifier in the mobile phase?
A3: For acidic phosphonates, an acidic modifier is generally necessary to suppress ionization. Using a basic modifier, like ammonia or triethylamine, would deprotonate the phosphonic acid, increasing its polarity and causing it to stick even more strongly to the silica gel, likely remaining at the baseline.
Q4: How do I visualize my phosphonate spots on the TLC plate?
A4: Many phosphonates are not UV-active. A common visualization method is to use a molybdate-based stain.
Protocol for Molybdate Staining: [11]
-
Prepare the staining solution: There are several recipes available. A common one involves a solution of ammonium molybdate and perchloric acid.
-
Dry the developed TLC plate thoroughly to remove all traces of the mobile phase.[12]
-
Spray or dip the plate in the molybdate solution.[12]
-
Gently heat the plate with a heat gun or on a hot plate.[13] Phosphates and phosphonates will appear as blue to blue-green spots.[11]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting streaking and tailing in phosphonate TLC analysis.
Caption: A decision-making flowchart for troubleshooting phosphonate TLC.
By systematically addressing these key experimental parameters, you can effectively overcome the challenges of streaking and tailing in the TLC analysis of phosphonates, leading to more reliable and reproducible results in your research and development endeavors.
References
-
Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Available at: [Link]
-
Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group. Available at: [Link]
-
Optimization of TLC detection by phosphomolybdic acid staining for robust quantification of cholesterol and bile acids. ResearchGate. Available at: [Link]
-
Chemical Warfare Agents: TLC Analysis. ResearchGate. Available at: [Link]
-
[Ion exchange interactions on silica gel in thin-layer chromatography. IV. Plate investigations by UV spectroscopy]. PubMed. Available at: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
High-performance thin-layer chromatographic analysis of selected organophosphorous pesticide residues in tea. PubMed. Available at: [Link]
-
TLC Visualization Reagents. EPFL. Available at: [Link]
-
Silica Gel Desiccants in Thin Layer Chromatography. Interra Global. Available at: [Link]
-
TLC troubleshooting. ChemBAM. Available at: [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Quantification of the organophosphorus pesticide profenofos in soils by Thin Layer Chromatography using image processing in Imag. LACCEI.org. Available at: [Link]
-
2.3D: Separation Theory. Chemistry LibreTexts. Available at: [Link]
-
organic acids by HPLC?. Chromatography Forum. Available at: [Link]
-
In which pH range are silica-based TLC plates stable?. Chemistry Stack Exchange. Available at: [Link]
-
2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Determination of Organophosphorus Pesticides in Rice by TLC. Asian Publication Corporation. Available at: [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available at: [Link]
-
Is Silica Gel Polar TLC?. YouTube. Available at: [Link]
-
When should I use a pH modifier in flash column chromatography gradient?. Biotage. Available at: [Link]
-
The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society (RSC Publishing). Available at: [Link]
-
Thin-Layer Chromatography of Phospholipids. PubMed Central (PMC). Available at: [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available at: [Link]
-
Simultaneous Determination of Organophosphorus Pesticides by Thin-Layer Chromatography. J-Stage. Available at: [Link]
-
Why does tailing happen in TLC?. Reddit. Available at: [Link]
-
Chromatography: How to Run a Prep TLC. University of Rochester Department of Chemistry. Available at: [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. AZoM.com. Available at: [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [Ion exchange interactions on silica gel in thin-layer chromatography. IV. Plate investigations by UV spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. epfl.ch [epfl.ch]
- 12. sarponggroup.com [sarponggroup.com]
- 13. researchgate.net [researchgate.net]
Overcoming poor separation in column chromatography of phosphonate derivatives
Technical Support Center: Phosphonate Derivative Chromatography
A Guide to Overcoming Poor Separation in Column Chromatography
Welcome to the technical support center for phosphonate derivative chromatography. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical solutions for common separation challenges encountered with these highly polar compounds. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to help you achieve optimal purification of your phosphonate derivatives.
Understanding the Challenge: The Nature of Phosphonates
Phosphonate derivatives are characterized by their highly polar nature, primarily due to the presence of the phosphonic acid group (-PO(OH)₂). This high polarity makes them notoriously difficult to analyze and purify using standard reversed-phase column chromatography, as they exhibit poor retention on nonpolar stationary phases. Common issues include co-elution with the solvent front, poor peak shape, and inadequate separation from impurities.
This guide will walk you through a systematic approach to troubleshooting and optimizing your chromatographic separations of phosphonate derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My phosphonate compound is not retained on my C18 column. What are my options?
This is the most common issue faced by researchers working with phosphonates. When a highly polar analyte like a phosphonate shows little to no retention on a nonpolar stationary phase (like C18), you have several avenues to explore:
-
A. Switch to a More Polar Stationary Phase: Consider using a polar-embedded reversed-phase column or switching to an entirely different chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3]
-
B. Employ Ion-Pair Chromatography: Introduce an ion-pairing reagent to the mobile phase. This reagent forms a neutral complex with the charged phosphonate, increasing its hydrophobicity and thus its retention on a reversed-phase column.[4]
-
C. Consider Derivatization: While often a last resort due to the additional reaction steps, derivatizing the phosphonic acid group to a less polar ester can significantly improve retention in reversed-phase chromatography.[1]
Below is a decision-making workflow to guide your next steps.
Caption: Initial troubleshooting workflow for poor retention.
How do I choose the right HILIC column for my phosphonate derivative?
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds.[1][3] The separation is based on the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high organic solvent concentration.[1]
There are several types of HILIC stationary phases, each offering different selectivity:
| Stationary Phase Type | Description | Best Suited For |
| Bare Silica | The original HILIC phase, offering strong hydrogen bonding interactions. | General purpose for highly polar compounds. |
| Amide-Bonded | Less acidic than bare silica, providing different selectivity. | Good for a wide range of polar analytes. |
| Zwitterionic | Contains both positive and negative charges, offering unique electrostatic interactions. | Highly charged compounds like phosphonates.[1] |
| Diol-Bonded | Offers weaker hydrogen bonding than silica, useful for less polar HILIC analytes. | Can provide alternative selectivity. |
Expert Insight: For many phosphonate applications, zwitterionic columns have shown excellent performance due to their mixed-mode retention mechanisms, which include both hydrophilic partitioning and electrostatic interactions.[1]
I'm seeing significant peak tailing. What's causing this and how can I fix it?
Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase. For phosphonates, this can be due to strong interactions with active sites on the silica backbone of the column.
Here’s a systematic approach to addressing peak tailing:
-
A. Adjust Mobile Phase pH: The charge state of both your phosphonate and the stationary phase is pH-dependent. Adjusting the pH can minimize secondary interactions. For silica-based columns, operating at a lower pH (e.g., pH 3-5) can suppress the ionization of surface silanol groups, reducing peak tailing.
-
B. Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask residual active sites on the stationary phase and improve peak shape.[5]
-
C. Use a Mobile Phase Additive: Small amounts of a chelating agent, like medronic acid or EDTA, can be added to the mobile phase to bind trace metals in the HPLC system that can cause peak tailing with phosphorylated compounds.[6] However, be mindful that some additives like EDTA can persist in the system.[6]
-
D. Consider a Different Stationary Phase: If peak tailing persists, an alternative stationary phase may be necessary. For example, a column with a different bonding chemistry or a base-deactivated silica may provide better peak symmetry.
Caption: Stepwise approach to troubleshooting peak tailing.
Experimental Protocols
Protocol 1: Setting Up Ion-Pair Reversed-Phase Chromatography
This protocol provides a starting point for developing an ion-pair chromatography method for phosphonate derivatives on a C18 column.
Objective: To increase the retention of a phosphonate analyte on a reversed-phase column.
Materials:
-
Reversed-phase C18 column
-
HPLC-grade acetonitrile and water
-
Ion-pairing reagent (e.g., N,N-dimethylhexylamine (NNDHA) or tetrabutylammonium hydroxide)[7]
-
pH-adjusting acid/base (e.g., formic acid, ammonium hydroxide)
Procedure:
-
Prepare the Aqueous Mobile Phase:
-
Start with a 10 mM concentration of the ion-pairing reagent in HPLC-grade water. For example, to prepare a 10 mM solution of NNDHA, add the appropriate amount to your aqueous mobile phase reservoir.
-
Adjust the pH of the aqueous mobile phase to a level where the phosphonate is ionized and the ion-pairing reagent is charged. A starting pH of around 5.0 can be effective for NNDHA.
-
-
Prepare the Organic Mobile Phase: The organic mobile phase is typically 100% acetonitrile.
-
Equilibrate the Column:
-
Flush the column with a high percentage of the organic mobile phase (e.g., 95% acetonitrile) for 10-15 column volumes.
-
Gradually introduce the aqueous mobile phase containing the ion-pairing reagent.
-
Equilibrate the column with your starting mobile phase conditions (e.g., 95% aqueous, 5% organic) for at least 20-30 column volumes. This is a critical step to ensure the stationary phase is saturated with the ion-pairing reagent.
-
-
Perform the Chromatographic Run:
-
Inject your sample.
-
Run a gradient from a high aqueous percentage to a high organic percentage to elute your compound.
-
A typical gradient might be 5% to 95% acetonitrile over 20-30 minutes.
-
-
Optimize the Separation:
-
Adjust the concentration of the ion-pairing reagent. Higher concentrations can lead to increased retention.
-
Modify the pH to fine-tune the interaction between the analyte and the ion-pairing reagent.
-
Alter the gradient slope to improve the resolution between your compound of interest and any impurities.
-
Protocol 2: Dry Loading a Sample for Column Chromatography
If your phosphonate derivative has poor solubility in the mobile phase, dry loading can prevent precipitation at the top of the column and improve separation.[8]
Objective: To load a sample with poor solubility onto a column for purification.
Materials:
-
Crude sample
-
Silica gel (or the same stationary phase as in the column)
-
A solvent in which the sample is fully soluble (e.g., methanol, dichloromethane)
-
Rotary evaporator
Procedure:
-
Dissolve the Sample: Dissolve your crude sample completely in a minimal amount of a suitable solvent.[8]
-
Add Silica Gel: In a round-bottom flask, add dry silica gel to the dissolved sample. A general guideline is to use 10-20 times the mass of your sample.[8]
-
Create a Slurry: Gently swirl the flask to create a uniform slurry of the silica and the dissolved sample.[8]
-
Evaporate the Solvent: Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. If the result is oily, add more silica and repeat the evaporation.[8]
-
Load the Column:
-
Carefully add the sample-impregnated silica to the top of your packed column.
-
Gently tap the side of the column to ensure the sample layer is flat and even.
-
Add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the mobile phase.
-
-
Begin Elution: Carefully add your mobile phase and begin the chromatography process as usual.
References
-
HELIX Chromatography. HPLC Methods for analysis of Phosphonate ion. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
-
Hsiao, J.J., Staples, G.O., & Stoll, D.R. (2020). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC North America, 38(5), 268-273. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Herrera, S., et al. (2020). Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices. Journal of Separation Science, 43(9-10), 1964-1976. [Link]
-
Arora, R., et al. Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides. Varian, Inc.[Link]
-
Montchamp, J.L. (2014). Challenges and solutions in phosphinate chemistry. ResearchGate. [Link]
-
Agilent Technologies. HPLC Column and Separation and Separation Troubleshooting. [Link]
-
Savignac, P., & Jaouen, G. (2000). Phosphonic acid: preparation and applications. PMC. [Link]
-
Waters Corporation. Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. [Link]
-
ResearchGate. Chiral Separation of Organic Phosphonate Compounds on Polysaccharide-Based Chiral Stationary Phases. [Link]
-
ACS Publications. Micromachined GC Columns for Fast Separation of Organophosphonate and Organosulfur Compounds. [Link]
-
PubMed. Determination of phosphonates in natural waters by ion-pair high-performance liquid chromatography. [Link]
-
NIH. Advances and Challenges in the Creation of Porous Metal Phosphonates. [Link]
-
ResearchGate. Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]
-
ResearchGate. Hydrophilic-Interaction Liquid Chromatography (HILIC) with DAD and Mass Spectroscopic Detection for Direct Analysis of Glyphosate and Glufosinate Residues and for Product Quality Control. [Link]
-
Reddit. Improving signal response for Phosphonate on -ESI in Hilic mode chromatography. [Link]
-
MDPI. Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. [Link]
- Google Patents.
-
YouTube. How To Improve Column Chromatography Separation?. [Link]
-
Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
The Royal Society of Chemistry. Complexes of phosphonate and phosphinate derivatives of dipicolylamine. [Link]
-
NIH. Phosphodiester Stationary Phases as Universal Chromatographic Materials for Separation in RP LC, HILIC, and Pure Aqueous Mobile Phase. [Link]
-
ResearchGate. Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. [Link]
-
Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. [Link]
-
ACS Publications. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. [Link]
Sources
- 1. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Determination of phosphonates in natural waters by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistryviews.org [chemistryviews.org]
Preventing Phospha-Brook rearrangement during α-hydroxy phosphonate synthesis
A Guide to Preventing the Phospha-Brook Rearrangement
Welcome to the technical support center for the synthesis of α-hydroxy phosphonates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges, particularly the unwanted Phospha-Brook rearrangement. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to make informed decisions in your research.
Introduction: The Challenge of the Phospha-Brook Rearrangement
The synthesis of α-hydroxy phosphonates, often achieved through the Pudovik or Abramov reactions, is a cornerstone of organophosphorus chemistry. These compounds are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. However, a frequent and often frustrating side reaction that plagues these syntheses is the Phospha-Brook rearrangement. This intramolecular migration of the phosphonyl group from carbon to oxygen leads to the formation of a thermodynamically more stable phosphate ester, diminishing the yield of the desired α-hydroxy phosphonate. Understanding the mechanism and the factors that drive this rearrangement is the first step toward preventing it.
Mechanism of the Phospha-Brook Rearrangement
The Phospha-Brook rearrangement is typically initiated by a base, which deprotonates the hydroxyl group of the α-hydroxy phosphonate. The resulting alkoxide then attacks the electrophilic phosphorus atom, leading to a pentacoordinate phosphorus intermediate. This intermediate subsequently collapses, with the P-C bond cleaving and a new P-O bond forming, to yield the phosphate ester.
Caption: Mechanism of the Phospha-Brook Rearrangement.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during α-hydroxy phosphonate synthesis and provide practical solutions.
Q1: I'm observing a significant amount of a phosphate byproduct in my Pudovik reaction. How can I confirm it's from a Phospha-Brook rearrangement and what are the initial steps to suppress it?
A1: The formation of a phosphate byproduct is a classic indicator of the Phospha-Brook rearrangement. Confirmation can be achieved using spectroscopic methods. In ³¹P NMR, the phosphate ester will have a distinct chemical shift compared to the α-hydroxy phosphonate.
To suppress this rearrangement, consider the following initial steps:
-
Choice of Base: Strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), and butyllithium (BuLi) are known to promote the rearrangement.[1] Switching to a milder organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) can significantly reduce the formation of the phosphate byproduct.[1][2]
-
Temperature Control: The rearrangement is often accelerated at higher temperatures.[2][3] Running the reaction at a lower temperature (e.g., room temperature or below) can minimize the byproduct formation.[2]
-
Reaction Time: Prolonged reaction times, especially in the presence of a base, can lead to increased rearrangement.[2] It is crucial to monitor the reaction's progress using techniques like TLC or NMR and to quench the reaction as soon as the starting material is consumed.[2]
Q2: I've switched to a milder base, but I'm still seeing the rearranged product. What other catalytic systems can I explore?
A2: If milder bases are insufficient, employing a Lewis acid-catalyzed system can be an effective strategy. Lewis acids can activate the carbonyl group of the aldehyde or ketone, facilitating the Pudovik reaction without the need for a strong base that would induce the rearrangement.
A notable example is the use of copper(II) trifluoromethanesulfonate (Cu(OTf)₂).[3][4] This catalyst has been shown to promote the Pudovik reaction and subsequent Phospha-Brook rearrangement to intentionally form phosphoric esters, but by carefully controlling the reaction conditions, one can favor the formation of the α-hydroxy phosphonate intermediate. In the absence of the catalyst, the Pudovik adduct is the sole product.[3][4]
Q3: Can the solvent choice influence the extent of the Phospha-Brook rearrangement?
A3: Yes, the solvent can play a role. While polar aprotic solvents are generally effective for the Pudovik reaction, their ability to solvate ions can influence the reactivity of the base and the stability of the intermediates. In some cases, running the reaction under solvent-free ("neat") conditions has been shown to be effective and can offer a more environmentally friendly approach.[2]
Q4: Are there any substrate-specific considerations I should be aware of?
A4: The electronic nature of your carbonyl compound can influence the propensity for the Phospha-Brook rearrangement. Aldehydes and ketones with electron-withdrawing groups can stabilize the resulting alkoxide, potentially favoring the rearrangement. Conversely, sterically hindered substrates may react slower, requiring more forcing conditions that could inadvertently promote the rearrangement.[2] For such cases, careful optimization of catalyst loading and reaction time is critical.
Experimental Protocols
Below are detailed protocols for synthesizing α-hydroxy phosphonates with a focus on minimizing the Phospha-Brook rearrangement.
Protocol 1: DBN-Catalyzed Pudovik Reaction
This protocol utilizes a mild organic base to minimize the Phospha-Brook rearrangement.
Materials:
-
Aldehyde or ketone
-
Dialkyl phosphite (e.g., diethyl phosphite)
-
1,5-diazabicyclo(4.3.0)non-5-ene (DBN)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried flask under an inert atmosphere, add the aldehyde or ketone (1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Add the dialkyl phosphite (1.2 mmol, 1.2 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of DBN (0.1 mmol, 0.1 equivalents) in anhydrous acetonitrile (1 mL).
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or ¹H NMR.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for DBN-Catalyzed Pudovik Reaction.
Protocol 2: Lewis Acid-Catalyzed Pudovik Reaction (Suppression of Rearrangement)
This protocol uses a Lewis acid to promote the Pudovik reaction while avoiding basic conditions that favor the rearrangement. By keeping the temperature low and reaction time short, the formation of the rearranged phosphate ester is minimized.
Materials:
-
α-Pyridinealdehyde
-
Diarylphosphonate or -phosphinate
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous THF
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Cu(OTf)₂ (0.02 mmol, 10 mol%).
-
Add the diarylphosphonate or -phosphinate (0.2 mmol) and the α-pyridinealdehyde (0.3 mmol).
-
Add anhydrous THF (2 mL) via syringe.
-
Stir the reaction mixture at a temperature below 80°C and monitor the formation of the α-hydroxy phosphonate by TLC or NMR.[3][4] Note that higher temperatures will promote the rearrangement to the phosphate ester.[3][4]
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient catalyst. | Use a fresh, anhydrous catalyst. Consider increasing the catalyst loading.[2] |
| Sterically hindered substrates. | Increase reaction temperature and/or time cautiously. Use a less hindered phosphite.[2] | |
| Significant Phosphate Byproduct | Base is too strong. | Switch to a milder base like DBU or DBN.[1][2] |
| High reaction temperature. | Perform the reaction at a lower temperature.[2][3] | |
| Prolonged reaction time. | Monitor the reaction and work it up as soon as the starting material is consumed.[2] | |
| Formation of α-Ketophosphonate | Oxidative conditions. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Hydrolysis of Phosphonate Esters | Harsh acidic or basic work-up. | Use mild work-up and purification conditions. Neutralize the reaction mixture carefully.[2] |
References
-
Recent Developments in the[3][5]-Phospha-Brook Rearrangement Reaction. MDPI. Available at: [Link]
-
Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Recent Developments in the[3][5]-Phospha-Brook Rearrangement Reaction. ResearchGate. Available at: [Link]
-
Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. PMC - NIH. Available at: [Link]
-
Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. MDPI. Available at: [Link]
-
Deciphering Asymmetric Brønsted Base-Aminocatalytic Mode in Pudovik/[3][5]-Phospha-Brook Rearrangement/Michael Cascade Reaction. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of Diethyl (4-(tetradecylamino)phenyl)phosphonate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Diethyl (4-(tetradecylamino)phenyl)phosphonate. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize and scale up this molecule. We provide in-depth, field-proven insights into the common synthetic routes, potential challenges, and robust troubleshooting strategies to ensure a successful and efficient scale-up process.
Synthetic Overview
The synthesis of Diethyl (4-(tetradecylamino)phenyl)phosphonate typically commences with the precursor, Diethyl (4-aminophenyl)phosphonate. The introduction of the C14 alkyl chain is the critical step and is generally achieved via one of two primary pathways: Direct N-Alkylation or Reductive Amination. The choice between these routes depends on factors such as reagent availability, desired selectivity, and scalability.
Below is a diagram illustrating the two divergent synthetic pathways from the key intermediate.
Caption: Divergent pathways for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route?
A: For scalability and product purity, Reductive Amination is generally the superior method.[1] It is a highly selective reaction that minimizes the formation of the tertiary amine (dialkylated) byproduct, which is a common issue in direct N-alkylation reactions.[1][2] This simplifies purification, a critical consideration during scale-up.
Q2: What are the essential starting materials and their purity requirements?
A: The key precursors are:
-
Diethyl (4-aminophenyl)phosphonate: Purity of >95% is recommended. Impurities can interfere with the reaction and complicate purification. It is commercially available or can be synthesized.[3]
-
For N-Alkylation: 1-Bromotetradecane or another tetradecyl halide. Ensure it is free from significant amounts of shorter or longer chain alkyl halides.
-
For Reductive Amination: Tetradecanal. The aldehyde should be of high purity, as impurities can lead to side reactions. It's advisable to use freshly distilled or recently purchased aldehyde to avoid oxidized (carboxylic acid) impurities.
-
Reducing Agents: For reductive amination, common choices include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4] NaBH(OAc)₃ is often preferred as it is milder and less toxic.
Q3: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a solvent system that provides good separation between the starting amine, the intermediate (if any), and the final product (e.g., ethyl acetate/hexanes). Staining with potassium permanganate or ninhydrin (for the starting amine) can aid visualization. For more quantitative analysis during process development, HPLC or LC-MS can be employed.
Q4: What are the typical yields and common impurities?
A:
-
Reductive Amination: Well-optimized reactions can achieve yields of 80-95%. The primary impurity is often unreacted starting amine if the reaction does not go to completion.
-
Direct N-Alkylation: Yields are typically more variable, often in the 45-70% range. The most significant impurity is the N,N-bis(tetradecyl)ated product, which can be challenging to separate from the desired secondary amine.[5] Unreacted starting material is also common.
Troubleshooting Guide
Scenario 1: Low or No Product Yield
| Question | Potential Cause & Explanation | Recommended Solution |
| My direct N-alkylation reaction is not proceeding to completion. | Low Reactivity: The SN2 reaction may be sluggish. This can be due to insufficient temperature, a weak base, or poor solvent choice. The base is required to neutralize the HBr formed, which would otherwise protonate and deactivate the starting amine.[6] | 1. Increase Temperature: Refluxing in a suitable solvent like acetonitrile or DMF can increase the reaction rate.[5] 2. Change Solvent: Switch to a polar aprotic solvent like DMF or DMSO to better solvate the reagents.[7] 3. Add a Catalyst: For alkyl bromides, adding a catalytic amount of potassium iodide (KI) can facilitate the reaction by in-situ formation of the more reactive alkyl iodide.[5] |
| My reductive amination is giving a low yield. | Inefficient Imine Formation: The initial condensation between the amine and aldehyde to form the imine is a reversible equilibrium. The presence of water can inhibit this step.[4] | 1. Remove Water: If the solvent and reagents are not anhydrous, consider adding a dehydrating agent like magnesium sulfate or using a Dean-Stark apparatus for reactions at elevated temperatures. 2. pH Control: Imine formation is often acid-catalyzed. A small amount of acetic acid can be beneficial. |
| Inactive Reducing Agent: Hydride reducing agents can degrade upon exposure to moisture or air. | 1. Use Fresh Reagent: Ensure your sodium triacetoxyborohydride or other reducing agent is fresh and has been stored properly. 2. Staggered Addition: Add the reducing agent after allowing sufficient time for imine formation to occur (typically 30-60 minutes). |
Scenario 2: Purification Challenges
| Question | Potential Cause & Explanation | Recommended Solution |
| My final product is an oil or sticky solid that is difficult to handle and purify. | Long Alkyl Chain: The C14 chain imparts a waxy or oily character to the molecule, making crystallization difficult and chromatography prone to streaking. This is a common issue with long-chain phosphonic acids and their esters.[8] | 1. Crystallization: Attempt crystallization from non-polar solvents at low temperatures (e.g., hexane or ether in a freezer).[8] 2. Chromatography: If column chromatography is necessary, use a high-quality silica gel and consider adding a small percentage of a more polar solvent (like methanol) or triethylamine to the eluent to reduce tailing. 3. Salt Formation: Consider converting the product to a salt (e.g., hydrochloride salt) which may be more crystalline and easier to handle.[8] |
| I can't separate my product from the dialkylated impurity. | Similar Polarity: The desired secondary amine and the tertiary (dialkylated) amine often have very similar polarities, making them co-elute during column chromatography. | 1. Optimize Chromatography: Use a very shallow solvent gradient during column chromatography to improve separation. 2. Switch to Reductive Amination: This is the most effective solution. By avoiding the formation of the dialkylated product altogether, purification is significantly simplified.[1][9] |
Scenario 3: Scale-Up Issues
| Question | Potential Cause & Explanation | Recommended Solution |
| The reaction works on a small scale, but fails or gives poor results at a larger scale. | Heat Transfer: Some steps, particularly if using a highly reactive alkylating agent, can be exothermic. Poor heat dissipation in a large reactor can lead to side reactions or decomposition.[10] | 1. Controlled Addition: Add the limiting reagent slowly to the reaction mixture to control the exotherm. 2. Efficient Cooling: Ensure the reactor has adequate cooling capacity and efficient stirring to maintain a consistent internal temperature. |
| Mixing: Inadequate mixing in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions. | 1. Use Appropriate Stirring: Employ mechanical stirring and ensure the impeller is correctly sized and positioned for the reactor volume. 2. Dilution: While it impacts throughput, running the reaction at a slightly lower concentration can sometimes improve consistency by aiding mass and heat transfer. |
Detailed Experimental Protocols
Method A: Reductive Amination (Recommended for Scale-Up)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add Diethyl (4-aminophenyl)phosphonate (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add tetradecanal (1.05 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.
Method B: Direct N-Alkylation
-
Setup: In a round-bottom flask, combine Diethyl (4-aminophenyl)phosphonate (1.0 eq), anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq), and a polar aprotic solvent such as acetonitrile or DMF.
-
Alkyl Halide Addition: Add 1-bromotetradecane (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to 80 °C (or reflux) and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product will likely require extensive purification by flash column chromatography to separate the desired product from unreacted starting material and the dialkylated byproduct.
Quantitative Data Summary
| Parameter | Method A: Reductive Amination | Method B: Direct N-Alkylation |
| Typical Yield | 80 - 95% | 45 - 70% |
| Selectivity | High (for secondary amine) | Moderate to Low (risk of over-alkylation) |
| Reaction Time | 12 - 24 hours | 24 - 48 hours |
| Reaction Temp. | Room Temperature | 80 °C - Reflux |
| Key Byproducts | Minimal; unreacted starting materials | N,N-bis(tetradecyl)ated amine |
| Purification | Generally straightforward chromatography | Challenging chromatography |
| Scalability | Excellent | Moderate; requires careful control |
References
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Diethylphosphite. Retrieved from [Link]
- Google Patents. (2001). WO2002062808A1 - Process for purification of phosphate esters.
-
Ma, D., et al. (2020). Advances and Challenges in the Creation of Porous Metal Phosphonates. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (2023). CN115925543A - Synthesis method of diethyl phenylethylmalonate.
-
Hajipour, A. R., et al. (2018). The synthesis of diethyl phenyl phosphonate (3 a) as a model reaction... ResearchGate. Retrieved from [Link]
-
Torbati, M., et al. (2019). N-Dealkylation of Amines. PMC - NIH. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Ma, D., et al. (2020). Advances and Challenges in the Creation of Porous Metal Phosphonates. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]
-
Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. NIH. Retrieved from [Link]
-
Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
ChemBK. (2024). Phosphonic acid, [(4-aminophenyl)methyl]-, diethyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]
-
FEECO International. (n.d.). Challenges in Processing Phosphates. Retrieved from [Link]
- Google Patents. (1995). US5473093A - Process for the synthesis of diethyl ethylphosphonate.
-
Kumar, A., et al. (2013). Cross-Hetero-Dehydrogenative Coupling Reaction of Phosphites: A Catalytic Metal-Free Phosphorylation of Amines and Alcohols. ACS Publications. Retrieved from [Link]
-
LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
-
Demetriou, D., et al. (2024). Green phosphonate chemistry – Does it exist?. RSC Publishing. Retrieved from [Link]
-
Drag, M., et al. (2018). Selective Esterification of Phosphonic Acids. PMC. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of diethyl [4-(3-methyl-2-thienyl)phenyl]malonate. Retrieved from [Link]
-
Ghorbani, F., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. PMC - NIH. Retrieved from [Link]
-
ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Kaboudin, B., et al. (2017). Treatment of diethyl phosphite with a mixture of alcohol (1 equiv) and... ResearchGate. Retrieved from [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
McKenna, C. E., et al. (1977). The dealkylation of phosphate and phosphonate esters by iodotrimethylsilane : a mild and selective procedure. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Reddy, V. S., et al. (2007). SYNTHESIS OF SYMMETRICAL METHYLENEBIS(ALKYL HYDROGEN PHOSPHONATES) BY SELECTIVE CLEAVAGE OF METHYLENEBIS(DIALKYL PHOSPHONATES) WITH MORPHOLINE. PubMed Central. Retrieved from [Link]
-
PubChem. (2026). Phosphonic acid, phenyl-, diethyl ester. Retrieved from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diethyl (4-aminophenyl)phosphonate , 95% , 42822-57-1 - CookeChem [cookechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Phosphonate Compounds in Solution
Welcome to the technical support center for phosphonate compound stability. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for maintaining the integrity of phosphonate compounds in solution. Here, you will find a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My phosphonate compound is degrading in aqueous solution. What is the most likely cause?
The most common cause of degradation for phosphonate compounds in aqueous solution is hydrolysis of the phosphonate ester bond. This reaction is highly dependent on the pH and temperature of the solution. Both acidic and basic conditions can catalyze the cleavage of the P-O-C bond, leading to the formation of the corresponding phosphonic acid and alcohol.[1][2][3]
Q2: How does pH affect the stability of my phosphonate compound?
The rate of hydrolysis of phosphonate esters is significantly influenced by pH. Generally, phosphonates exhibit a U-shaped stability profile with respect to pH, with the maximum stability often observed in the neutral to slightly alkaline pH range.[1] Extreme acidic or alkaline conditions typically accelerate degradation. For instance, maintaining an alkaline pH is often an effective way to stabilize phosphonate compounds.[1] The optimal pH for stability is compound-specific and should be determined experimentally.
Q3: Can trace metal ions in my buffer affect the stability of my phosphonate compound?
Yes, trace metal ions can significantly impact the stability of phosphonate compounds. Phosphonates are potent chelating agents that can bind to di- and trivalent metal ions.[4][5] This chelation can, in some cases, catalyze the degradation of the phosphonate. Therefore, it is crucial to use high-purity water and reagents to minimize the presence of metal ion contaminants.
Q4: I suspect my phosphonate compound is susceptible to oxidation. What can I do to prevent this?
Oxidative degradation can occur, particularly if the phosphonate compound has other functional groups that are sensitive to oxidation. To mitigate this, you can consider the following:
-
Use of Antioxidants: The addition of antioxidants can help protect against oxidative degradation. Phosphite antioxidants are a class of auxiliary antioxidants that can decompose hydroperoxides into less reactive molecules.[6]
-
Inert Atmosphere: Working under an inert atmosphere, such as nitrogen or argon, can minimize contact with oxygen and reduce the rate of oxidation.
-
Light Protection: Storing solutions in amber vials or protecting them from light can prevent photo-oxidation.
Q5: What are the best practices for storing phosphonate compound solutions?
Proper storage is critical for maintaining the stability of phosphonate solutions. Here are some general guidelines:
-
Temperature Control: Store solutions at recommended low temperatures, such as 2-8°C, to slow down the rate of hydrolysis and other degradation reactions.[1]
-
pH Control: If the optimal pH for stability is known, store the compound in a buffered solution at that pH.
-
Container Selection: Use high-quality, inert containers to prevent leaching of contaminants. For long-term storage, consider sealed ampules under an inert atmosphere.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and storage conditions.[7]
Troubleshooting Guides
Issue 1: Rapid Degradation of Phosphonate Compound in Solution
Symptoms:
-
Inconsistent results in bioassays.
-
Appearance of new peaks in HPLC analysis over a short period.
-
Changes in the physical appearance of the solution (e.g., precipitation, color change).
Root Cause Analysis and Solutions:
-
Hydrolysis due to Inappropriate pH:
-
Explanation: As previously mentioned, pH is a critical factor in phosphonate stability. The pH of your solution may be in a range that promotes rapid hydrolysis.
-
Solution: Conduct a pH stability study to identify the optimal pH for your compound. This involves preparing the phosphonate solution in a series of buffers covering a wide pH range (e.g., pH 3-10) and monitoring the degradation over time using a suitable analytical method like HPLC.
-
-
Temperature-Induced Degradation:
-
Explanation: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[1]
-
Solution: Ensure that all experimental steps are carried out at controlled and, if possible, reduced temperatures. Store stock solutions and experimental samples at 2-8°C or frozen if the compound's solubility permits.
-
-
Presence of Catalytic Impurities:
-
Explanation: Metal ions or other impurities in your reagents or solvents can catalyze degradation.
-
Solution: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents. Consider treating your buffers with a chelating resin to remove trace metal contaminants.
-
Experimental Protocols
Protocol 1: pH Stability Profiling of a Phosphonate Compound
Objective: To determine the optimal pH for the stability of a phosphonate compound in an aqueous solution.
Materials:
-
Phosphonate compound of interest
-
Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10
-
High-purity water
-
HPLC system with a suitable column and detector
-
pH meter
-
Incubators or water baths set at desired temperatures (e.g., 25°C and 40°C for accelerated stability testing)[8]
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0). Ensure the buffer system used is appropriate for the desired pH range and does not interfere with the analytical method.
-
Prepare Phosphonate Stock Solution: Prepare a concentrated stock solution of the phosphonate compound in a suitable solvent in which it is known to be stable.
-
Prepare Test Solutions: Dilute the stock solution with each buffer to a final concentration suitable for analysis.
-
Initial Analysis (T=0): Immediately analyze each test solution by HPLC to determine the initial concentration of the phosphonate compound and to check for any initial degradation.
-
Incubation: Store aliquots of each test solution at the selected temperatures (e.g., 25°C and 40°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week, 2 weeks), remove an aliquot from each condition and analyze by HPLC.
-
Data Analysis: Plot the percentage of the remaining phosphonate compound against time for each pH and temperature. The pH at which the degradation rate is the lowest is the optimal pH for stability under those conditions.
Data Presentation:
| pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) |
| 3.0 | 25 | Value | Value |
| 3.0 | 40 | Value | Value |
| 5.0 | 25 | Value | Value |
| 5.0 | 40 | Value | Value |
| 7.0 | 25 | Value | Value |
| 7.0 | 40 | Value | Value |
| 9.0 | 25 | Value | Value |
| 9.0 | 40 | Value | Value |
Visualization of Key Concepts
Diagram 1: Factors Influencing Phosphonate Stability
Caption: Key factors affecting phosphonate stability and corresponding stabilization strategies.
Diagram 2: Troubleshooting Workflow for Phosphonate Instability
Caption: A logical workflow for troubleshooting phosphonate instability issues.
References
-
Avantor. (n.d.). Buffer Optimization Strategies. Retrieved from [Link]
-
Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. PMC. Retrieved from [Link]
-
Waterline. (2023, October 8). Chelants in water treatment: An overview. Retrieved from [Link]
-
Phosphonate inhibitors: Types, solution chemistry, and applications. ResearchGate. Retrieved from [Link]
-
Saraiva, R. (n.d.). Formulation Approaches for Biologics: Strategies to Enhance Stability and Bioavailability. LinkedIn. Retrieved from [Link]
-
Phosphorous Antioxidants Against Polypropylene Thermal Degradation During Rotational Molding-Kinetic Modeling. ResearchGate. Retrieved from [Link]
-
Oxidative degradation pathways for phosphonates catalyzed by (a) PhnY*/PhnZ, substrate. ResearchGate. Retrieved from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Retrieved from [Link]
-
TZ Group. (2025, April 21). The critical role of Phosphonates in water treatment. Retrieved from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]
-
Step-by-Step Guide to Better Laboratory Management Practices. Lab Manager. Retrieved from [Link]
-
Novel formulations of oral bisphosphonates in the treatment of osteoporosis. PMC - NIH. Retrieved from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. Retrieved from [Link]
-
Effects of pharmaceutical excipients on the chemical stability of therapeutic proteins in a parenteral formulation. Lund University Publications. Retrieved from [Link]
-
Speciation and Chemical Reactions of Phosphonate Chelating Agents in Aqueous Media. ACS Publications. Retrieved from [Link]
-
Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. Retrieved from [Link]
-
(PDF) Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. ResearchGate. Retrieved from [Link]
-
Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. NIH. Retrieved from [Link]
-
Investigating the Role of Excipients on the Physical Stability of Directly Compressed Tablets. ScienceDirect. Retrieved from [Link]
-
From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. PubMed Central. Retrieved from [Link]
-
Exploring the Role of Phosphonic Acid Chelating Agents in Modern Chemical Applications and Research. LinkedIn. Retrieved from [Link]
-
Effects of excipients on the stability of medicinal products. ResearchGate. Retrieved from [Link]
-
The Microbial Degradation of Natural and Anthropogenic Phosphonates. MDPI. Retrieved from [Link]
-
Stability Testing of Pharmaceutical Products. ResearchGate. Retrieved from [Link]
-
Guidelines for Chemical Storage and Management. UGA Research. Retrieved from [Link]
-
(PDF) Buffers and pH Adjusting Agents. ResearchGate. Retrieved from [Link]
-
Bisphosphonates: Synthesis, structures, properties, medical and industrial applications. ScienceDirect. Retrieved from [Link]
-
Excipients Impact Stability in mRNA-LNP Formulations. Pharmaceutical Technology. Retrieved from [Link]
-
(PDF) Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. ResearchGate. Retrieved from [Link]
-
Bisphosphonates: Mechanism of Action and Role in Clinical Practice. PubMed Central. Retrieved from [Link]
-
Natural Degradation of Phosphonates. ROPUR | Toray Membrane Europe. Retrieved from [Link]
-
Volume 5 Phosphonate Testing. Scribd. Retrieved from [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Retrieved from [Link]
-
Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers. Retrieved from [Link]
-
Impact of excipient interactions on solid dosage form stability. PubMed. Retrieved from [Link]
-
Phosphonate Chemistry, Technology, and Applications. Elsevier. Retrieved from [Link]
-
An Introduction to the Accelerated Stability Assessment Program. Contract Pharma. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Role of Phosphonic Acid Chelating Agents in Modern Chemical Applications and Research [thinkdochemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. research.uga.edu [research.uga.edu]
- 8. japsonline.com [japsonline.com]
Technical Support Center: Method Refinement for Consistent Results in Biological Assays
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals to achieve highly consistent and reproducible results in their biological assays. Inconsistency in experimental outcomes can lead to significant delays and increased costs in research and development. This guide provides a structured approach to troubleshooting and refining your assay methodologies, moving beyond simple checklists to explain the underlying scientific principles.
Our philosophy is rooted in building self-validating systems for every protocol. By understanding the "why" behind each step, you can proactively identify potential sources of variability and implement robust solutions. This resource is designed to be a dynamic tool, offering both high-level guidance and in-depth, assay-specific troubleshooting.
Section 1: Frequently Asked Questions (FAQs) - The Foundations of Assay Consistency
This section addresses common overarching questions related to achieving reproducibility in biological assays. Understanding these core concepts is the first step toward refining your experimental techniques.
Q1: What are the most common sources of variability in biological assays?
A1: Variability in biological assays can be broadly categorized into three main areas: biological, technical, and analytical.[1][2][3]
-
Biological Variability: This is inherent to the biological systems being studied. It includes differences between cell lines, primary cell donors, passage numbers, and the natural heterogeneity of biological samples.[4][5] For instance, even cells from the same flask can exhibit phenotypic drift over several passages, leading to altered responses.[6]
-
Technical Variability: This arises from the experimental process itself. Key contributors include operator-dependent differences in technique (e.g., pipetting), environmental fluctuations (temperature, humidity), and inconsistencies in reagents and instrumentation.[1][7][8]
-
Analytical Variability: This relates to the data acquisition and analysis phase. It can be influenced by the choice of statistical methods, incorrect background subtraction, or subjective data interpretation.
Q2: How can I minimize operator-dependent variability?
A2: Minimizing variability between different users, or even between experiments run by the same user, is critical.[7][9] Key strategies include:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for every protocol. This ensures that all steps are performed consistently.
-
Training and Competency: Ensure all personnel are thoroughly trained on the specific techniques and instrumentation. Regular competency assessments can help maintain a high standard.
-
Automation: Where possible, utilize automated liquid handlers and plate readers to reduce manual steps that are prone to human error, such as pipetting and timing.[2][10]
Q3: What is the "edge effect" in plate-based assays and how can I prevent it?
A3: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the inner wells.[11] This is primarily due to increased evaporation and temperature gradients at the edges, which can alter media concentration and cell viability.[12][11]
Here are several methods to mitigate the edge effect:
-
Plate Hydration: Fill the outer wells with sterile water or PBS to create a humidity buffer.[12]
-
Proper Incubation: Avoid stacking plates in the incubator and ensure even temperature distribution.[13] Allow plates to equilibrate to room temperature before starting an assay.[14]
-
Sealing: Use plate sealers or low-evaporation lids to minimize fluid loss.[11][15][16] For cell-based assays, breathable seals are available that allow for gas exchange.[11][16]
-
Workflow Efficiency: Reduce the time plates are outside of a controlled environment.[11][15]
Q4: How important is reagent stability and how should I manage it?
A4: Reagent stability is a cornerstone of reproducible assays.[8][17] Improperly stored or handled reagents can lead to a gradual or sudden loss of activity, causing inconsistent results.[18]
Best Practices for Reagent Management:
| Reagent Type | Storage & Handling Recommendations | Rationale |
| Antibodies | Aliquot upon arrival to avoid multiple freeze-thaw cycles. Store at recommended temperatures (typically -20°C or -80°C). Avoid prolonged exposure to light, especially for fluorescently conjugated antibodies. | Repeated freeze-thaw cycles can denature the antibody, reducing its binding affinity.[19] Light exposure can photobleach fluorophores. |
| Enzymes (e.g., HRP) | Store in a non-frost-free freezer to avoid temperature cycling. Keep on ice when in use. Do not use sodium azide as a preservative for HRP-conjugated antibodies.[20] | Enzymes are sensitive to temperature fluctuations which can lead to loss of activity. Sodium azide inhibits HRP activity.[20] |
| Substrates | Store protected from light.[13] Allow to come to room temperature before use. | Many enzyme substrates are light-sensitive and can degrade upon exposure. Temperature can affect the kinetics of the enzymatic reaction. |
| Buffers & Media | Prepare fresh or store in appropriate, sterile containers at the recommended temperature. Check for signs of contamination (e.g., cloudiness) before use. | Contaminated buffers can introduce interfering substances or proteases that degrade target analytes. |
Section 2: Troubleshooting Guides for Specific Assays
This section provides detailed troubleshooting advice for common biological assays. Each guide follows a question-and-answer format to directly address specific issues you may encounter.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are highly sensitive but can be prone to variability. Here’s how to troubleshoot common problems.
Q: I'm seeing weak or no signal in my ELISA. What could be the cause?
A: A weak or absent signal can stem from several factors throughout the ELISA workflow.
-
Reagent Issues:
-
Expired or Improperly Stored Reagents: Always check the expiration dates and storage conditions of your kit components.[13]
-
Incorrect Reagent Preparation: Double-check all dilution calculations and ensure reagents were added in the correct order as specified in the protocol.[13]
-
Reagents Not at Room Temperature: Cold reagents can slow down enzymatic reactions and binding kinetics. Allow all components to equilibrate to room temperature for 15-20 minutes before use.[13]
-
-
Protocol Errors:
-
Insufficient Incubation Times: Ensure that all incubation steps are timed correctly.[13]
-
Inadequate Washing: Insufficient washing can leave behind unbound reagents, leading to high background and potentially masking a weak signal.
-
-
Antibody Problems:
-
Low Antibody Affinity: The antibody may not have a high enough affinity for the target antigen.[21]
-
Incorrect Antibody Concentration: The concentration of the capture or detection antibody may be too low.
-
Troubleshooting Workflow for Weak/No ELISA Signal
Caption: Troubleshooting flowchart for weak or no ELISA signal.
Q: My ELISA has high background. How can I reduce it?
A: High background can obscure the specific signal and reduce the dynamic range of your assay.[22]
-
Insufficient Blocking: Ensure the blocking buffer is incubated for the recommended time and covers the entire well surface.
-
Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in the sample or with the blocking agent.[22] Consider trying a different blocking buffer (e.g., BSA vs. non-fat milk).
-
Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.[22]
-
Inadequate Washing: Increase the number and vigor of wash steps to remove unbound antibodies.
-
Contaminated Reagents: Buffers or substrates could be contaminated.[18]
Western Blot
Western blotting is a powerful technique for protein detection, but it involves many steps where issues can arise.
Q: I'm not seeing any bands on my Western blot. What should I check?
A: A complete lack of signal is a common frustration. Here's a systematic approach to troubleshooting.
-
Transfer Issues:
-
Inefficient Transfer: Verify that your transfer was successful by staining the membrane with Ponceau S before blocking. This will show if the protein has transferred from the gel to the membrane.
-
Incorrect Transfer Setup: Ensure the gel and membrane are correctly oriented in the transfer sandwich ("sandwich" order is critical).
-
-
Antibody Problems:
-
Primary Antibody Not Working: The primary antibody may not be suitable for Western blotting or may have lost activity.[20] Test the antibody with a positive control lysate.
-
Incorrect Secondary Antibody: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., anti-mouse secondary for a mouse primary).
-
-
Detection Issues:
Q: I have non-specific bands on my Western blot. How can I get a cleaner result?
A: Non-specific bands can make data interpretation difficult.
-
Optimize Blocking: Increase the blocking time or try a different blocking agent.[23]
-
Adjust Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing non-specific binding.[23]
-
Increase Washing Stringency: Increase the duration and number of wash steps. You can also add a detergent like Tween-20 to your wash buffer to help remove non-specifically bound antibodies.[23]
-
Sample Preparation: Ensure your protein samples are properly prepared and that you are loading an appropriate amount of protein onto the gel.[23]
Cell-Based Assays
The inherent variability of living cells makes consistency in these assays particularly challenging.[4][24]
Q: I'm seeing high variability between replicate wells in my cell-based assay. What are the likely causes?
A: High variability can invalidate your results. Here are the most common culprits:
-
Inconsistent Cell Seeding: Uneven cell distribution during plating is a major source of variability.[25] Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: As discussed in the FAQ section, evaporation and temperature gradients can significantly impact cells in the outer wells.[14]
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic changes.[4] Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
Pipetting Inaccuracy: Small variations in the volumes of reagents or compounds added to wells can lead to large differences in results.[2] Use calibrated pipettes and proper technique.
Workflow for Improving Cell-Based Assay Consistency
Caption: Key steps to improve consistency in cell-based assays.
Q: My cells are not responding as expected to a known positive control compound. Why might this be?
A: A lack of response from a positive control is a critical issue that points to a fundamental problem with the assay system.
-
Cell Line Integrity: Verify the identity of your cell line (e.g., by STR profiling) and test for mycoplasma contamination.
-
Compound Potency: Ensure the positive control compound has not degraded. Use a fresh, validated stock.
-
Assay Window: The timing of your measurement may be off. For example, you may be measuring a response too early or too late. Perform a time-course experiment to determine the optimal endpoint.
-
Receptor Expression: If the compound targets a specific receptor, confirm that your cells are expressing that receptor at sufficient levels.
Section 3: The Role of Quality Control and Assay Validation
A robust quality control (QC) program is essential for ensuring the reliability of your data over time.[1][26]
Q: What are the essential controls I should include in my assays?
A: The specific controls will vary by assay, but some are universally applicable.[21][27]
-
Negative/Blank Control: A sample that does not contain the analyte of interest. This helps determine the baseline and background signal.
-
Positive Control: A sample known to contain the analyte of interest. This confirms that the assay is working correctly.[28]
-
Internal Control: A control that is run with every sample to account for variations in sample preparation or assay performance.[28][29]
-
Standard Curve: For quantitative assays, a standard curve generated from a series of known analyte concentrations is essential for accurate quantification.[13]
Q: How do I establish a robust assay?
A: A robust assay is one that is not significantly affected by small variations in the experimental procedure.[9][30] This is achieved through a process of assay development and validation.[31] Key validation parameters include:
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[21]
References
-
Importance of QC. QIAGEN. [Link]
-
Immunoassay Troubleshooting. (2022, October 18). Biocompare. [Link]
-
Variability of laboratory test results. (2025, August 8). ResearchGate. [Link]
-
Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020, February 7). BioProcess International. [Link]
-
Effective Calibration Methods for Biochemistry Analyzers. (2025, May 6). AELAB. [Link]
-
Factors affecting test reproducibility among laboratories. WOAH. [Link]
-
Troubleshooting Western Blots with the Western Blot Doctor™. Bio-Rad. [Link]
-
What Causes High Background in ELISA Tests? Surmodics. [Link]
-
Calibration of a bioassay instrument using I-131 standards. Journal of Nuclear Medicine. [Link]
-
Reporting biological assay screening results for maximum impact. (2011). PMC. [Link]
-
Three Ways To Reduce Microplate Edge Effect. (2014, March 25). WellPlate.com. [Link]
-
Immunoassay Methods. (2012, May 1). NCBI Bookshelf. [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
Up to Par: The Necessity of Quality Assurance and Quality Control for Biologics Research. Beckman Coulter. [Link]
-
Sources of Variability in Cell Based Assays. Mettler Toledo. [Link]
-
Preventing edge effect in microplates. (2013, October 30). YouTube. [Link]
-
Variability of Laboratory Test Results. American Association for Clinical Chemistry. [Link]
-
Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. [Link]
-
Why do I get variation in ELISA (sandwich) results? (2018, March 3). ResearchGate. [Link]
-
QUALITY CONTROL TESTING OF BIOLOGICAL AND BIOTHERAPEUTICS. Cosmos Journal. [Link]
-
What is Effective Calibration of Biochemistry Analyzers? Drawell. [Link]
-
Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. (2019, May 30). Agilent. [Link]
-
Assay Troubleshooting. MB-About. [Link]
-
A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
-
Variation in Laboratory Reports: Causes other than Laboratory Error. (2022, February 28). PMC. [Link]
-
How To Calibrate Biochemistry Analyzer? (2025, February 6). YouTube. [Link]
-
Global Quality Control (QC) Assay List. WuXi Biologics. [Link]
-
Western Blot Troubleshooting Guide. TotalLab. [Link]
-
How to Reduce Cell Culture Variability. (2018, March 23). Promega Connections. [Link]
-
The edge effect in microplate assays. (2023, December 16). Wako Automation. [Link]
-
The Focus of Laboratory Quality Control. Bio-Rad. [Link]
-
Analysis of the inter-operator variability and effect of the user... ResearchGate. [Link]
-
Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. (2015). NIH. [Link]
-
Western Blot Troubleshooting Guide. Bio-Techne. [Link]
-
Step-by-Step Calibration for Blood Chemistry Analyzers: Best Practices. Prism Pharmatech. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
Sources
- 1. Importance of QC [qiagen.com]
- 2. mt.com [mt.com]
- 3. Variation in Laboratory Reports: Causes other than Laboratory Error - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. beckman.com [beckman.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. biosynth.com [biosynth.com]
- 9. woah.org [woah.org]
- 10. sptlabtech.com [sptlabtech.com]
- 11. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 12. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. The edge effect in microplate assays [wakoautomation.com]
- 16. youtube.com [youtube.com]
- 17. biosynth.com [biosynth.com]
- 18. mybiosource.com [mybiosource.com]
- 19. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 21. biocompare.com [biocompare.com]
- 22. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 23. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 24. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 25. marinbio.com [marinbio.com]
- 26. cosmosjournal.in [cosmosjournal.in]
- 27. Reporting biological assay screening results for maximum impact - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 29. tandfonline.com [tandfonline.com]
- 30. bioprocessintl.com [bioprocessintl.com]
- 31. edraservices.nl [edraservices.nl]
Validation & Comparative
A Comparative Guide to the Purity Assessment of Synthesized Diethyl (4-(tetradecylamino)phenyl)phosphonate by High-Performance Liquid Chromatography
Introduction: The Need for Rigorous Purity Analysis
Diethyl (4-(tetradecylamino)phenyl)phosphonate is a molecule of significant interest in drug development and material science, combining a polar phosphonate head with a long, nonpolar alkyl tail and a rigid phenyl linker. Its amphiphilic nature suggests potential applications as a surfactant, a component in drug delivery systems, or a specialty membrane-active agent. The synthesis of such molecules, typically via a multicomponent reaction like the Kabachnik-Fields reaction, can often lead to a mixture of products, including unreacted starting materials and various side products.[1][2]
For researchers in drug development, ensuring the purity of a lead compound is paramount. Impurities can confound biological assays, introduce toxicity, and compromise the integrity of structure-activity relationship (SAR) studies. Therefore, a robust, reliable, and validated analytical method for purity determination is not just a quality control measure but a fundamental necessity for advancing research.
This guide provides an in-depth comparison of a newly synthesized batch of Diethyl (4-(tetradecylamino)phenyl)phosphonate against a certified reference standard. We will detail a validated High-Performance Liquid Chromatography (HPLC) method, explaining the rationale behind the chromatographic choices and demonstrating how this self-validating system provides trustworthy and reproducible purity data.
Synthesis Overview and Potential Impurities
The target compound is typically synthesized through a one-pot, three-component Kabachnik-Fields reaction.[2][3] This involves the condensation of an amine (tetradecylamine), an aldehyde (diethyl 4-formylphenylphosphonate, or a related precursor), and a hydrophosphoryl compound (diethyl phosphite).
Caption: A simplified reaction scheme for the synthesis of the target compound, highlighting the key reactants and potential impurities.
Given this pathway, the primary impurities expected in the crude product are:
-
Unreacted Starting Materials: Residual diethyl 4-aminophenylphosphonate and tetradecanal.
-
Incomplete Reaction Products: The intermediate imine may persist if the reduction step is inefficient.
-
Side-Reaction Products: Over-alkylation or degradation products, depending on the reaction conditions.
A successful HPLC method must be able to resolve the main product peak from these potential contaminants.
HPLC Method Development: A Rationale-Driven Approach
The selection of HPLC parameters was guided by the physicochemical properties of the analyte. With its long C14 alkyl chain and aromatic core, the molecule is predominantly nonpolar, making Reversed-Phase HPLC (RP-HPLC) the logical choice.
-
Column Selection: A C18 (octadecylsilyl) stationary phase is ideal. The long alkyl chains of the stationary phase provide strong hydrophobic interactions with the tetradecyl tail of the analyte, ensuring adequate retention and separation from more polar impurities. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm offers a good balance between resolution, backpressure, and analysis time.
-
Mobile Phase: A gradient elution is necessary to resolve compounds with a wide range of polarities.
-
Solvent A (Aqueous): Water with 0.1% Formic Acid. The acid serves two crucial purposes: it protonates the tertiary amine on the analyte, reducing peak tailing by minimizing interaction with residual silanols on the silica backbone, and it provides protons for efficient ionization in mass spectrometry (LC-MS) if used for peak identification.
-
Solvent B (Organic): Acetonitrile with 0.1% Formic Acid. Acetonitrile is chosen for its low viscosity and UV transparency.
-
-
Detection: The phenyl group in the molecule contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV-Vis detector set to a wavelength of 254 nm provides excellent sensitivity and selectivity for the analyte and related aromatic impurities.
This combination of column, mobile phase, and detector creates a robust system capable of separating the highly retained target compound from earlier-eluting polar impurities and closely related nonpolar byproducts.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the complete workflow for sample analysis, from preparation to data acquisition.
Caption: The complete analytical workflow for HPLC purity assessment, from sample preparation to final reporting.
Detailed Methodology:
-
Reagent and Sample Preparation:
-
Use HPLC-grade acetonitrile, water, and formic acid.[4]
-
Diluent: Prepare a solution of 90:10 (v/v) acetonitrile:water.
-
Reference Standard Stock (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask and dissolve in the diluent.
-
Synthesized Sample Stock (1 mg/mL): Prepare the synthesized batch in the same manner as the reference standard.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the diluent.
-
Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, and photodiode array detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
Gradient Program:
-
0.0 to 2.0 min: 70% B
-
2.0 to 15.0 min: Linear ramp from 70% to 100% B
-
15.0 to 20.0 min: Hold at 100% B
-
20.1 to 25.0 min: Return to 70% B and equilibrate.
-
-
Results: A Comparative Purity Analysis
The trustworthiness of this protocol is established by running a known reference standard alongside the newly synthesized batch. The retention time of the main peak in the synthesized sample must match that of the reference standard. Purity is determined by the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
Caption: Logical flow for comparing the synthesized batch against a reference standard to determine purity.
Hypothetical Comparative Data:
| Peak ID | Analyte Description | Retention Time (min) - Reference Std. | Retention Time (min) - Synthesized Batch | Area % - Reference Std. | Area % - Synthesized Batch |
| 1 | Diethyl 4-aminophenylphosphonate | 3.52 | 3.51 | 0.15% | 1.85% |
| 2 | Imine Intermediate | 8.91 | 8.92 | Not Detected | 0.75% |
| 3 | Main Product | 14.25 | 14.25 | 99.75% | 97.10% |
| 4 | Unknown Impurity | 16.03 | 16.04 | 0.10% | 0.30% |
| Total | 100.00% | 100.00% |
Interpretation of Results:
-
Peak Identification: The main product in the synthesized batch eluted at 14.25 minutes, perfectly matching the retention time of the reference standard. This provides high confidence in the peak's identity.
-
Purity Assessment: The purity of the synthesized batch was determined to be 97.10% based on the relative peak area. This is significantly lower than the reference standard's purity of 99.75%.
-
Impurity Profiling: The primary contaminant in the synthesized batch is unreacted Diethyl 4-aminophenylphosphonate (1.85%), an early-eluting, more polar compound. A smaller amount of the imine intermediate (0.75%) is also present. This data provides crucial feedback to the synthetic chemist, suggesting that the reductive amination step may have been incomplete and that purification via column chromatography is necessary. The long hold at 100% Solvent B is designed to elute any highly nonpolar impurities, such as unreacted tetradecanal, which would appear very late in the chromatogram.
Conclusion
This guide has detailed a comprehensive, rationale-driven HPLC method for the purity assessment of Diethyl (4-(tetradecylamino)phenyl)phosphonate. By comparing the synthesized material against a known reference standard, the protocol functions as a self-validating system, providing trustworthy data on both the purity of the target compound and the profile of process-related impurities. This analytical rigor is essential for ensuring data integrity in subsequent biological or materials science applications, forming a critical pillar of sound scientific research in drug development and beyond.
References
-
Varga, P. R., & Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2444. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12860. [Link]
-
Ordóñez, M., et al. (2013). Common approaches to the synthesis of α-aminophosphonates. Tetrahedron, 69(40), 8537-8576. [Link]
-
Maleki, A., et al. (2020). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride. Molecules, 25(23), 5744. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphonate ion. [Link]
Sources
The Pivotal Role of N-Substitution in Phenylphosphonate Bioactivity: A Comparative Guide
In the landscape of medicinal chemistry, the phosphonate group stands as a versatile pharmacophore, integral to the design of a myriad of bioactive compounds. Among these, N-substituted phenylphosphonates have garnered significant attention due to their therapeutic potential across diverse disease areas, including neurodegenerative disorders and oncology. The nuanced interplay between the N-substituent, the phenyl ring, and the phosphonate moiety dictates the compound's biological activity, making the elucidation of their structure-activity relationships (SAR) a critical endeavor for drug development professionals.
This guide provides an in-depth comparison of the SAR of N-substituted phenylphosphonates, focusing on their application as acetylcholinesterase (AChE) inhibitors and anticancer agents. By synthesizing data from multiple studies, we aim to provide a comprehensive resource for researchers in the field, complete with experimental protocols and an analysis of the causal factors driving the observed biological activities.
Understanding the Core Structure: A Trio of Influence
The biological activity of an N-substituted phenylphosphonate is a composite of the contributions from its three primary components: the phenyl ring, the phosphonate group, and the N-substituent. Each of these can be systematically modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
Caption: Key structural components of N-substituted phenylphosphonates influencing biological activity.
Acetylcholinesterase Inhibition: A Key Strategy in Alzheimer's Disease
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone in the symptomatic treatment of Alzheimer's disease. N-substituted phenylphosphonates have emerged as a promising class of AChE inhibitors.
Structure-Activity Relationship Insights
The SAR studies of these compounds as AChE inhibitors reveal several key trends:
-
The N-Substituent: The nature of the N-substituent plays a critical role in determining the inhibitory potency. Generally, the presence of a benzyl group or other aromatic moieties on the nitrogen atom enhances activity. This is likely due to favorable π-π stacking interactions with aromatic residues in the active site gorge of AChE.
-
Phenyl Ring Substitution: Substitution on the phenyl ring can significantly modulate activity. Electron-withdrawing groups, such as halogens, at the meta or para positions often lead to increased potency. This can be attributed to the alteration of the electronic properties of the phenyl ring, which can influence its interaction with the enzyme's active site.
-
The Phosphonate Group: The phosphonate moiety is a crucial component for AChE inhibition, acting as a mimic of the transition state of acetylcholine hydrolysis. The tetrahedral geometry of the phosphonate allows it to interact with the serine residue in the catalytic triad of AChE, leading to reversible or irreversible inhibition.
Comparative Performance of N-Substituted Phenylphosphonates as AChE Inhibitors
The following table summarizes the AChE inhibitory activity of a selection of N-substituted phenylphosphonates, highlighting the impact of different substituents.
| Compound ID | N-Substituent | Phenyl Ring Substituent | AChE IC50 (µM) | Reference |
| 1a | Benzyl | Unsubstituted | 15.2 | Fictional Data for Illustration |
| 1b | Benzyl | 3-Chloro | 5.8 | Fictional Data for Illustration |
| 1c | Benzyl | 4-Chloro | 7.1 | Fictional Data for Illustration |
| 1d | Phenyl | Unsubstituted | 22.5 | Fictional Data for Illustration |
| 2a | Methyl | Unsubstituted | > 100 | Fictional Data for Illustration |
Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. For precise values, please refer to the cited literature.
Caption: A typical workflow for the development of N-substituted phenylphosphonate-based AChE inhibitors.
Anticancer Activity: Targeting Proliferative Pathways
Beyond their neuroprotective potential, N-substituted phenylphosphonates have also demonstrated significant promise as anticancer agents. Their mechanisms of action are varied and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.
Structure-Activity Relationship Insights
The SAR for the anticancer activity of these compounds reveals distinct patterns:
-
N-Aryl Substitution: The presence of an aryl group directly attached to the nitrogen is often a key determinant of anticancer activity. The electronic nature and substitution pattern of this N-aryl group can profoundly influence cytotoxicity. For instance, the introduction of electron-withdrawing groups on the N-aryl ring has been shown to enhance anticancer potency in certain cell lines.
-
Phenyl Ring Modifications: Similar to their role in AChE inhibition, substituents on the phenylphosphonate ring can impact anticancer efficacy. Halogenation, in particular, has been a successful strategy to increase the cytotoxic effects of these compounds.
-
The Phosphonate Moiety: The phosphonate group's ability to mimic phosphate esters allows these compounds to interfere with various signaling pathways that are dysregulated in cancer. This can include the inhibition of protein tyrosine phosphatases or other enzymes that play a role in cell cycle progression and apoptosis.
Comparative Performance of N-Substituted Phenylphosphonates as Anticancer Agents
The following table presents the cytotoxic activity of representative N-substituted phenylphosphonates against different cancer cell lines.
| Compound ID | N-Substituent | Phenyl Ring Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | Phenyl | Unsubstituted | MCF-7 (Breast) | 25.1 | Fictional Data for Illustration |
| 3b | 4-Chlorophenyl | Unsubstituted | MCF-7 (Breast) | 12.8 | Fictional Data for Illustration |
| 3c | Phenyl | 4-Bromo | MCF-7 (Breast) | 9.5 | Fictional Data for Illustration |
| 4a | Phenyl | Unsubstituted | A549 (Lung) | 31.6 | Fictional Data for Illustration |
| 4b | 4-Chlorophenyl | 4-Bromo | A549 (Lung) | 7.2 | Fictional Data for Illustration |
Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. For precise values, please refer to the cited literature.
Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, we provide detailed, step-by-step methodologies for the synthesis of a representative N-substituted phenylphosphonate and for the evaluation of its biological activity.
Synthesis of Diethyl (N-benzylamino)(phenyl)methylphosphonate (A Kabachnik-Fields Reaction)
The Kabachnik-Fields reaction is a three-component condensation that provides a straightforward route to α-aminophosphonates.[1]
Materials:
-
Benzaldehyde
-
Benzylamine
-
Diethyl phosphite
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzaldehyde (1.0 eq), benzylamine (1.0 eq), and diethyl phosphite (1.1 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired diethyl (N-benzylamino)(phenyl)methylphosphonate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to determine AChE activity.[2]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (N-substituted phenylphosphonates)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB in phosphate buffer, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations to the respective wells.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (N-substituted phenylphosphonates)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Perspectives
The structure-activity relationship studies of N-substituted phenylphosphonates have provided invaluable insights into the design of potent and selective inhibitors of acetylcholinesterase and promising anticancer agents. The modular nature of their synthesis allows for systematic modifications, enabling a detailed exploration of the chemical space and the optimization of biological activity.
Future research in this area will likely focus on the development of compounds with improved pharmacokinetic profiles, including enhanced bioavailability and reduced off-target effects. The use of computational modeling and machine learning approaches will undoubtedly accelerate the design-synthesis-testing cycle, leading to the discovery of novel N-substituted phenylphosphonates with superior therapeutic potential. The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet medical needs in neurodegenerative diseases and oncology.
References
- Bhasin, D., Chettiar, S. N., Etter, J. P., Mok, M., & Li, P. K. (2013). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & medicinal chemistry, 21(15), 4662–4669.
- Rampa, A., Bisi, A., Belluti, F., Gobbi, S., Valenti, P., & Andrisano, V. (2000). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. Bioorganic & medicinal chemistry, 8(3), 497–506.
- BenchChem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
- Sravya, G., et al. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. RGM College Of Engineering and Technology.
- Sobkowski, M., Stawinski, J., & Kraszewski, A. (2001). Aryl H-phosphonates. Part 5. A simple method for the synthesis of aminoalkyl H-phosphonate monoesters via transesterification of diphenyl H-phosphonate with amino alcohols.
- Ma, W., & Wipf, P. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50731.
- Deng, B. L., et al. (2015). The para-substituted phenyl ring and its saturated bioisosteres. RSC Advances, 5(101), 83243-83250.
- Qin, C., et al. (2018). Effect of substituents at the N-phenyl group. Journal of Organometallic Chemistry, 867, 182-189.
- Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14.
- Das, D., et al. (2016). Role of para-substitution in controlling phosphatase activity of dinuclear NiII complexes of Mannich-base ligands: experimental and DFT studies. Dalton Transactions, 45(1), 224-234.
- Abcam. (n.d.). MTT assay protocol.
- Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of medicinal chemistry, 64(20), 15039–15111.
- Abdel-Wahab, B. F., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(16), 4930.
- Keglevich, G., & Szekrényi, A. (2018). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 135-164). De Gruyter.
- Mosey, R. A., et al. (2012). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors.
- Li, Y., et al. (2025).
- PharmaBlock. (2023). Aliphatic Rings as Bioisosteres of Phenyl Ring in Drug Discovery. PharmaBlock.
- Ordóñez, M., et al. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 27(3), 993.
- ResearchGate. (n.d.). AChE activity assay by Ellman method.
- ResearchGate. (n.d.). IC50 values for activities towards acetylcholinesterase and butyrylcholinesterase.
- Chen, M. S., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of organic chemistry, 78(17), 8824–8830.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- ResearchGate. (n.d.). Pharmacophore optimization of substituted N-phenyl-2,2-dichloroacetamide using molecular modelling studies, design, ADMET prediction, synthesis and evaluation of potential anti-cancer agents.
- Prasad, R. K., et al. (2009). QSAR analysis of novel N-alkyl substituted isatins derivatives as anticancer agents. Journal of Chemical and Pharmaceutical Research, 1(1), 199-206.
- ResearchGate. (n.d.). Influence of N- and P-substituents in N-aryl-phosphinoglycine ligands on selectivity of Ni-catalysed ethylene oligomerization.
- Protocols.io. (2025). MTT Assay.
- Abreo, M. A., et al. (2000). Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. Journal of medicinal chemistry, 43(6), 1177–1186.
- Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12935–12968.
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit.
- ResearchGate. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.
- Bhasin, D., Chettiar, S. N., Etter, J. P., Mok, M., & Li, P. K. (2013). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & medicinal chemistry, 21(15), 4662–4669.
- van der Vlugt, J. I., et al. (2004). Cooperative effects between nitrogen and phosphorus substituents on catalytic activity. Dalton transactions, (2), 261–268.
- ResearchGate. (n.d.). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use.
- ResearchGate. (n.d.). Solvent-Free Synthesis of Nano Zirconium Phenylphosphonates with Molten Phenylphosphonic Acid.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Sahu, R. K., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 045-048.
- Grygorenko, O. O., et al. (2021). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. MedChemComm, 12(12), 2266-2271.
- Gholamzadeh, M., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 969891.
Sources
The Definitive Guide to Validating Phosphonate Derivative Structures Using ¹H, ¹³C, and ³³P NMR Spectroscopy
Phosphonate derivatives are a cornerstone in medicinal chemistry and materials science, lauded for their unique physicochemical properties. However, their structural complexity, stemming from the pentavalent phosphorus center, presents a significant analytical challenge. This guide provides a comprehensive framework for the unambiguous structural elucidation of phosphonate derivatives by strategically employing a suite of Nuclear Magnetic Resonance (NMR) techniques: ¹H, ¹³C, and ³¹P NMR. We will explore the theoretical underpinnings, practical experimental design, and comparative analysis with alternative methods, empowering researchers to confidently validate their synthesized molecules.
The Central Role of Multinuclear NMR in Phosphonate Characterization
While techniques like mass spectrometry and X-ray crystallography provide valuable molecular weight and solid-state structural information, respectively, they often fall short in fully characterizing the nuanced covalent framework and solution-state conformation of phosphonate derivatives.[1][2] Multinuclear NMR spectroscopy, on the other hand, offers a powerful, non-invasive approach to probe the local chemical environment of ¹H, ¹³C, and ³¹P nuclei, providing definitive insights into bond connectivity and stereochemistry.[3]
The key to NMR's efficacy in this domain lies in the analysis of two fundamental parameters:
-
Chemical Shift (δ): This reflects the electronic environment of a nucleus. The δ value for a given nucleus is highly sensitive to the nature of neighboring atoms and functional groups, providing a fingerprint of its location within the molecule.
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of nuclear spins through the intervening bonding electrons. The magnitude of the J-coupling constant is dependent on the number and type of bonds separating the coupled nuclei, as well as their dihedral angle, offering invaluable information about molecular connectivity and conformation.
A Symphony of Nuclei: Harnessing the Power of ¹H, ¹³C, and ³¹P NMR
A truly robust structural validation of phosphonate derivatives necessitates a coordinated application of ¹H, ¹³C, and ³¹P NMR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.
³¹P NMR: The Direct Window into the Phosphorus Core
Given that phosphorus is the defining element of phosphonates, ³¹P NMR is the most direct and informative technique for characterizing these molecules.[4][5] The ³¹P nucleus boasts a 100% natural abundance and a spin of ½, resulting in high sensitivity and sharp NMR signals.[6][7]
Key Insights from ³¹P NMR:
-
Chemical Shift as a Diagnostic Tool: The chemical shift of the ³¹P nucleus is highly indicative of its oxidation state and the nature of the substituents attached to it. Phosphonates typically resonate in a characteristic region of the ³¹P NMR spectrum, allowing for straightforward identification.[8][9] The wide chemical shift range of ³¹P NMR (approximately 700 ppm) minimizes signal overlap, even in complex mixtures.[3][6]
-
Proton Coupling for Connectivity Mapping: When ³¹P NMR spectra are acquired without proton decoupling, the signals will be split by neighboring protons. The magnitude of the coupling constant (J_PH) is distance-dependent, providing crucial information about the proximity of protons to the phosphorus center.[6]
¹H NMR: Mapping the Proton Skeleton
¹H NMR is a fundamental technique for elucidating the proton framework of a molecule. In the context of phosphonates, it provides critical information about the organic moieties attached to the phosphorus atom.
Key Insights from ¹H NMR:
-
Phosphorus-Proton Coupling (J_HP): The presence of the phosphorus atom introduces characteristic splitting patterns in the ¹H NMR spectrum. Protons on carbons adjacent to the phosphorus atom (²J_HP) and those further removed (³J_HP, ⁴J_HP) will exhibit coupling to the ³¹P nucleus. The magnitude of these coupling constants can be used to assign protons relative to the phosphonate group.[10][11] For instance, ²J_HP couplings are typically in the range of 1-20 Hz.[11]
-
Dihedral Angle Dependence: The magnitude of vicinal ³J_HP coupling constants is often dependent on the dihedral angle between the P-C-C-H bonds, providing valuable insights into the molecule's conformation.[12]
¹³C NMR: Unveiling the Carbon Framework
¹³C NMR spectroscopy complements ¹H and ³¹P NMR by providing a detailed map of the carbon skeleton.
Key Insights from ¹³C NMR:
-
Phosphorus-Carbon Coupling (J_CP): Similar to ¹H NMR, the signals in a ¹³C NMR spectrum will be split by the neighboring ³¹P nucleus. The one-bond coupling constant (¹J_CP) is typically large (often exceeding 100 Hz) and is a definitive indicator of a direct carbon-phosphorus bond.[4] Two- and three-bond couplings (²J_CP and ³J_CP) are also observed and provide further structural information.
-
Decoupling Techniques for Spectral Simplification: In cases of complex spectra, ¹³C{¹H} and ¹³C{¹H, ³¹P} double and triple resonance experiments can be employed to simplify the spectrum by removing the coupling to protons and/or phosphorus, aiding in the assignment of carbon signals.[4]
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the cornerstone of phosphonate structural validation, other analytical techniques can provide complementary information.
| Technique | Strengths | Limitations | Application in Phosphonate Analysis |
| Multinuclear NMR | Provides detailed information on covalent structure, connectivity, and solution-state conformation. Non-destructive. | Lower sensitivity compared to mass spectrometry. Can be complex to interpret for large molecules. | The primary and most definitive method for structural elucidation. |
| Mass Spectrometry (MS) | High sensitivity, provides accurate molecular weight information and fragmentation patterns. | Provides limited information about bond connectivity and stereochemistry. | Confirmation of molecular formula and identification of known compounds.[1][2] |
| X-ray Crystallography | Provides the absolute, three-dimensional structure of a molecule in the solid state. | Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation. | Unambiguous determination of solid-state structure and stereochemistry when suitable crystals are available. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in a molecule. | Provides limited information about the overall molecular structure. | Confirmation of the presence of key functional groups such as P=O and P-O-C bonds. |
Experimental Protocol: A Step-by-Step Guide to NMR Analysis of a Phosphonate Derivative
This protocol outlines the key steps for acquiring and analyzing high-quality NMR data for a representative phosphonate derivative, diethyl benzylphosphonate.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the diethyl benzylphosphonate sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, 1-2 second relaxation delay.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be required.
-
-
³¹P NMR:
-
Acquire a proton-decoupled ³¹P{¹H} NMR spectrum.
-
³¹P NMR is relatively sensitive, so a moderate number of scans (e.g., 64-128) is often sufficient.
-
To observe P-H couplings, acquire a proton-coupled ³¹P NMR spectrum.
-
-
2D NMR (Optional but Recommended):
-
For more complex structures, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (¹H-¹³C long-range correlation) can be invaluable for unambiguous assignment of all signals.
-
¹H-³¹P HMBC can be particularly useful for identifying long-range couplings between protons and the phosphorus atom.
-
3. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation to convert the free induction decay (FID) into a frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Measure the chemical shifts and coupling constants for all signals in the ¹H, ¹³C, and ³¹P spectra.
-
Analyze the coupling patterns to establish the connectivity between different parts of the molecule.
Visualizing the Workflow and Key Interactions
The following diagrams illustrate the logical workflow for NMR-based structural validation and the key coupling relationships in a typical phosphonate derivative.
Caption: Key J-coupling relationships in phosphonates.
Conclusion: A Self-Validating System for Structural Integrity
By systematically applying ¹H, ¹³C, and ³¹P NMR spectroscopy, researchers can create a self-validating system for the structural elucidation of phosphonate derivatives. The congruence of data from these three complementary techniques provides an unparalleled level of confidence in the assigned structure. The chemical shifts offer a fingerprint of the electronic environment of each nucleus, while the intricate network of spin-spin couplings provides a detailed roadmap of the covalent framework. This integrated NMR approach is not merely a set of experiments but a logical and robust strategy for ensuring the structural integrity of these vital chemical entities, thereby accelerating the pace of discovery and development in the fields of medicine and materials science.
References
-
ResearchGate. (n.d.). 31 P NMR spectroscopy resonance shifts of the phosphonate groups of... [Download Scientific Diagram]. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures | Applications Notes. Retrieved from [Link]
-
JEOL. (n.d.). NM230005E. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, February 27). Coupling constant in 1H NMR with phosphorus. Retrieved from [Link]
- Bakhmutov, V. I., & Clearfield, A. (2023). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31 P NMR experimental study. Magnetic Resonance in Chemistry, 61(1), 33-38.
-
ResearchGate. (n.d.). The 31 P NMR chemical shifts of different types of phosphorus species... [Download Scientific Diagram]. Retrieved from [Link]
-
University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
- Abou-Kandil, R. A., El-Gamal, M. I., Abdel-Maksoud, M. S., Oh, C. H., & Abdel-Gawad, H. (2017). ³¹P-NMR Evaluation of Organophosphorus Pesticides Degradation Through Metal Ion Promoted Hydrolysis. Applied Magnetic Resonance, 48(10), 1015–1025.
- Zhang, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(3), 693.
- Sheikh, J. A., Bakhmutov, V. I., & Clearfield, A. (2018). Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry, 56(4), 276–284.
-
ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Retrieved from [Link]
- Turner, B. L., Mahieu, N., & Condron, L. M. (2003). Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. Soil Science Society of America Journal, 67(2), 497-510.
- ACS Publications. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters.
-
OSTI.GOV. (n.d.). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Retrieved from [Link]
- Bentrude, W. G., Tan, H. W. (1973). NMR of phosphonates. VI. Variation of vicinal phosphorus-31-carbon-carbon-proton couplings with dihedral angle in phosphonates. Journal of the American Chemical Society, 95(14), 4666-4671.
- MDPI. (2023). Modern Quantum Chemistry Methodology for Predicting 31 P Nuclear Magnetic Resonance Chemical Shifts.
- Deslauriers, R., Byrd, R. A., Blackwell, B., & Smith, I. C. (1982). A 31P-NMR study of structural and functional aspects of phosphate and phosphonate distribution in Tetrahymena. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 720(3), 236-245.
-
ResearchGate. (n.d.). Layered metal(IV) phosphonate materials: Solid-state 1H, 13C, 31P NMR spectra and NMR relaxation. Retrieved from [Link]
- Evans, B. S., et al. (2013). Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection. Journal of the American Chemical Society, 135(40), 15185–15192.
-
Purdue University. (n.d.). assignment of the 13c nmr resonances in trialkyl- phosphines from spin-lattice relax. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. Retrieved from [Link]
-
National Institutes of Health. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. Retrieved from [Link]
- Harvey, D. J. (1980). Analysis of compounds containing phosphate and phosphonate by gas-liquid chromatography and mass spectrometry.
Sources
- 1. Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of compounds containing phosphate and phosphonate by gas-liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 5. jeol.com [jeol.com]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. mdpi.com [mdpi.com]
- 8. On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31 P NMR experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
The Influence of Alkyl Chain Length on the Biological Activity of Phosphonate Analogs: A Comparative Guide
In the landscape of contemporary drug discovery, the rational design of enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of molecular scaffolds utilized, phosphonate analogs have emerged as a particularly versatile class of compounds. Their intrinsic stability, owing to the robust phosphorus-carbon bond, and their ability to mimic the transition states of phosphate--containing substrates, make them compelling candidates for targeting a diverse range of enzymes.[1] This guide provides a comprehensive comparison of the biological activity of phosphonate analogs, with a specific focus on the impact of varying alkyl chain lengths on their efficacy. Through an in-depth analysis of experimental data, detailed protocols, and mechanistic insights, we will elucidate the critical role that this seemingly simple structural modification plays in modulating biological function.
The Phosphonate Moiety: A Stable Mimic in a Dynamic Biological Environment
Phosphonates are structural analogs of phosphates where a metabolically labile P-O bond is replaced by a stable P-C bond. This fundamental difference confers significant resistance to enzymatic hydrolysis, a critical attribute for any potential therapeutic agent.[2] Furthermore, the tetrahedral geometry of the phosphonate group allows it to act as an effective mimic of the transition state of phosphate ester hydrolysis, a common biochemical transformation. This mimicry enables phosphonates to bind with high affinity to the active sites of enzymes that process phosphate-containing substrates, leading to potent and often irreversible inhibition.[3]
The Critical Role of the Alkyl Chain: A Handle for Modulating Potency and Specificity
While the phosphonate group provides the core inhibitory function, the substituents attached to the phosphorus atom play a crucial role in determining the potency and selectivity of the analog. The alkyl chain, in particular, serves as a key determinant of the molecule's interaction with the target enzyme. Variations in the length and branching of the alkyl chain can profoundly influence the compound's lipophilicity, steric interactions within the enzyme's active site, and overall binding affinity.[4]
Comparative Analysis of Biological Activity: A Case Study in Anticancer Agents
To quantitatively assess the impact of alkyl chain length on biological activity, we will examine a series of novel 3-alkylpyridine marine alkaloid analogs. These compounds, which incorporate a phosphonate moiety, have been synthesized and evaluated for their cytotoxic effects against two human cancer cell lines: colorectal carcinoma (RKO-AS-45-1) and cervical cancer (HeLa).[5]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) for two series of phosphonate analogs (Series A and Series B) with varying alkyl chain lengths.
| Compound ID | Alkyl Chain Length (Number of Carbons) | RKO-AS-45-1 IC50 (µM) | HeLa IC50 (µM) |
| Series A | |||
| 4a | 6 | > 100 | > 100 |
| 4b | 8 | 58.3 ± 4.1 | 65.2 ± 3.7 |
| 4c | 10 | 25.1 ± 2.9 | 33.4 ± 2.1 |
| 4d | 12 | 42.7 ± 3.5 | 51.9 ± 3.2 |
| Series B | |||
| 5a | 6 | > 100 | > 100 |
| 5b | 8 | 49.6 ± 3.8 | 55.1 ± 3.3 |
| 5c | 10 | 18.9 ± 2.5 | 22.7 ± 1.9 |
| 5d | 12 | 35.4 ± 3.1 | 43.8 ± 2.8 |
Data extracted from Gonçalves et al., 2014.[5]
Interpretation of Results
The data clearly demonstrates a structure-activity relationship wherein the length of the alkyl chain significantly influences the cytotoxic activity of these phosphonate analogs.[5] For both series of compounds, the highest potency (lowest IC50 value) is observed with an alkyl chain length of ten carbon atoms (compounds 4c and 5c ). Shorter (6 and 8 carbons) and longer (12 carbons) alkyl chains result in diminished activity. This parabolic relationship suggests an optimal lipophilicity and/or steric fit within the binding pocket of the molecular target for the C10 analog.
Mechanistic Insights: Targeting Farnesyl Pyrophosphate Synthase
While the direct cellular targets of the 3-alkylpyridine analogs are under investigation, the broader class of nitrogen-containing bisphosphonates are well-established inhibitors of farnesyl pyrophosphate synthase (FPPS).[6] FPPS is a key enzyme in the mevalonate pathway, which is responsible for the synthesis of isoprenoids, molecules essential for various cellular processes including protein prenylation.[6] Inhibition of FPPS disrupts these processes, leading to apoptosis in cancer cells.
The binding of bisphosphonates to FPPS involves interactions with a hydrophobic pocket. It is plausible that the alkyl chains of the 3-alkylpyridine analogs engage with a similar hydrophobic region within their target protein, with the C10 chain providing the most favorable interactions for potent inhibition.
Experimental Methodologies
To ensure scientific rigor and reproducibility, it is imperative to employ standardized and well-validated experimental protocols. The following sections detail the key methodologies used to generate the data presented in this guide.
Synthesis of Phosphonate Analogs with Varying Alkyl Chains
The synthesis of the 3-alkylpyridine phosphonate analogs is a multi-step process that can be adapted to introduce alkyl chains of different lengths. A general synthetic scheme is outlined below.
Caption: Generalized synthetic workflow for 3-alkylpyridine phosphonate analogs.
Step-by-Step Protocol:
-
Williamson Ether Synthesis: React the starting pyridyl alcohol with an appropriate alkyl halide (e.g., 1-bromohexane, 1-bromooctane, 1-bromodecane, 1-bromododecane) under basic conditions to introduce the desired alkyl chain.[5]
-
Oxidation: Oxidize the resulting ether to the corresponding aldehyde.
-
Phosphonylation: React the aldehyde with a phosphite reagent, such as diethyl phosphite, via a Pudovik or similar reaction to form the phosphonate ester.
-
Hydrolysis (if necessary): If the phosphonic acid is desired, hydrolyze the phosphonate ester under acidic or basic conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the phosphonate analogs is determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., RKO-AS-45-1 or HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of the phosphonate analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The evidence presented in this guide unequivocally demonstrates that the length of the alkyl chain is a critical parameter in the design of biologically active phosphonate analogs. The parabolic relationship between alkyl chain length and cytotoxic activity in the 3-alkylpyridine series highlights the importance of optimizing hydrophobic and steric interactions for potent target engagement.
Future research in this area should focus on:
-
Elucidating the specific molecular targets of these and other phosphonate analogs to enable more rational, structure-based drug design.
-
Exploring a wider range of alkyl chain modifications, including branching and the introduction of cyclic moieties, to further refine structure-activity relationships.
-
Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their potential for in vivo efficacy and clinical translation.
By systematically exploring the interplay between the phosphonate core and its substituents, researchers can continue to unlock the full therapeutic potential of this versatile class of molecules.
References
- The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. The FEBS Journal.
- Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosph
- Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. Journal of Neurochemistry.
- Gonçalves, A. M. M. N., De Lima, A. B., Da Silva Barbosa, M. C., De Camargos, L. F., De Oliveira, J. T., De Souza Barbosa, C., Villar, J. A. F. P., Costa, A. C., Silva, I. V. G. da, Silva, L. M., et al. (2014). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 12(8), 4361–4378.
- Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase. ACS Medicinal Chemistry Letters.
- Synthesis of Phosphonates with Identical and Different Alkyl Groups by the Microwave-Assisted Alkylation of Phosphonic Ester-Acid Derivatives. European Journal of Organic Chemistry.
- Phosphonate synthesis by substitution or phosphonyl
- Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. Tetrahedron Letters.
- Structure-activity relationships of acetylcholinesterase noncovalent inhibitors based on a polyamine backbone. 3. Effect of replacing the inner polymethylene chain with cyclic moieties. Journal of Medicinal Chemistry.
- Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay. ASSAY and Drug Development Technologies.
- Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product.
- Synthesis of Phosphonate and Thiophosphonate Peptide Analogs as Inhibitors of Carboxypeptidase A. LSU Scholarly Repository.
- Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors.
Sources
- 1. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Experimental Findings for Phosphonate Compounds
Introduction: The Imperative for Rigor in Phosphonate Research
The highly polar and often charged nature of phosphonates can lead to difficulties in their analysis, including matrix effects and the need for specialized purification procedures, especially in complex environmental or biological samples.[1] Therefore, a multi-pronged analytical approach is not just recommended; it is essential for generating trustworthy and publishable results.
The Challenge of Phosphonate Analysis: A Multi-faceted Problem
The unique physicochemical properties of phosphonates necessitate a tailored analytical strategy. Key challenges include:
-
High Polarity: Makes separation by traditional reverse-phase chromatography difficult.
-
Metal Chelation: The phosphonic acid moiety can interact with metal ions, affecting chromatographic behavior and mass spectrometric response.
-
Structural Diversity: The wide range of phosphonate structures requires a versatile analytical toolbox.
-
Complex Matrices: Analyzing phosphonates in biological fluids, environmental samples, or formulated products introduces significant potential for interference.[1]
To address these challenges, a combination of analytical techniques is required to provide a comprehensive and validated understanding of a phosphonate compound's identity, purity, quantity, and biological activity.
Core Analytical Techniques: A Comparative Overview
A robust cross-validation strategy for phosphonates relies on the synergistic use of several key analytical techniques. Each method provides a unique piece of the puzzle, and their collective data build a comprehensive and reliable profile of the compound .
| Technique | Principle | Strengths | Weaknesses | Primary Application |
| ³¹P NMR Spectroscopy | Nuclear Magnetic Resonance | Provides detailed structural information and is highly specific for phosphorus-containing compounds.[4][5] Can be quantitative.[6] | Relatively low sensitivity compared to mass spectrometry. | Structural elucidation, purity assessment, and quantification. |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | High sensitivity and selectivity, ideal for quantification in complex matrices.[7][8] | Can be subject to matrix effects and may require derivatization for some compounds.[1][7] | Quantification in biological and environmental samples, impurity profiling. |
| HPLC/IC | High-Performance Liquid Chromatography / Ion Chromatography | Robust and versatile for separation and quantification. Can be coupled with various detectors (UV, CAD, MS). | May lack the sensitivity and selectivity of MS/MS for trace analysis. | Purity analysis, stability studies, and quantification of major components. |
| Enzymatic Assays | Measures the effect of the phosphonate on enzyme activity. | Provides direct evidence of biological function and potency. | Can be complex to develop and optimize; susceptible to assay artifacts. | Determination of inhibitory constants (Ki, IC50), mechanism of action studies. |
A Workflow for Rigorous Cross-Validation
A logical and systematic workflow is crucial for the successful cross-validation of a novel phosphonate compound. The following workflow illustrates how different analytical techniques can be integrated to build a comprehensive data package.
Caption: Integrated workflow for phosphonate compound cross-validation.
Detailed Experimental Protocols
1. Structural Confirmation by ³¹P NMR Spectroscopy
-
Objective: To confirm the presence of the C-P bond and elucidate the chemical environment of the phosphorus atom.
-
Protocol:
-
Dissolve 5-10 mg of the purified phosphonate compound in a suitable deuterated solvent (e.g., D₂O, MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum.[9] A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shift to an external standard (e.g., 85% H₃PO₄).
-
-
Causality: ³¹P NMR is a direct and powerful method for characterizing phosphorus-containing compounds, as the ³¹P nucleus is 100% naturally abundant and has a wide chemical shift range, minimizing signal overlap.[4][6] Proton decoupling simplifies the spectrum to a single peak for each unique phosphorus environment, aiding in structural confirmation.[9]
2. Quantification in a Biological Matrix by LC-MS/MS
-
Objective: To accurately quantify the phosphonate compound in a complex biological matrix, such as plasma or urine.
-
Protocol:
-
Sample Preparation: Perform a protein precipitation or solid-phase extraction (SPE) to remove interfering matrix components.
-
Derivatization (if necessary): For highly polar phosphonates, derivatization (e.g., methylation with diazomethane or trimethylsilyldiazomethane) can improve chromatographic retention and ionization efficiency.[7][10]
-
Chromatography: Use a suitable HPLC column, such as a mixed-mode or HILIC column, to achieve good retention and peak shape.[1][11]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize at least two precursor-to-product ion transitions for unambiguous identification.[8]
-
Quantification: Construct a calibration curve using a stable isotope-labeled internal standard to correct for matrix effects and instrument variability.[8]
-
-
Causality: The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides the high sensitivity and selectivity required for accurate quantification of low-level analytes in complex matrices.[7][8]
3. In Vitro Enzyme Inhibition Assay
-
Objective: To determine the inhibitory potency (e.g., IC50) of the phosphonate compound against its target enzyme.
-
Protocol:
-
Prepare a series of dilutions of the phosphonate compound.
-
In a microplate, combine the enzyme, its substrate, and the phosphonate inhibitor in a suitable buffer.
-
Initiate the enzymatic reaction and monitor the product formation over time using a spectrophotometric, fluorometric, or luminescent readout.[12]
-
For phosphate-generating enzymes, a malachite green-based assay can be used to detect the released phosphate.[13]
-
Plot the enzyme activity as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
-
Causality: Phosphonates often act as mimics of the tetrahedral transition states of enzymatic reactions or as stable isosteres of phosphate substrates.[3] An enzyme inhibition assay provides direct evidence of this biological interaction and quantifies the compound's potency.
Decision-Making in Analytical Method Selection
The choice of analytical techniques should be guided by the specific research question. The following decision tree provides a logical framework for selecting the appropriate methods.
Caption: Decision tree for selecting analytical methods for phosphonates.
Conclusion: A Commitment to Scientific Integrity
References
-
HELIX Chromatography. HPLC Methods for analysis of Phosphonate ion. Available from: [Link]
-
Kuhn, R., & Martienssen, M. (2020). Detecting traces of phosphonates. Wiley Analytical Science. Available from: [Link]
-
Koivula, R., & Zhang, W. (2023). Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. ResearchGate. Available from: [Link]
-
Wang, Z., et al. (2018). Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. ResearchGate. Available from: [Link]
-
Chamkasem, N., & Harmon, T. (2016). Development and independent laboratory validation of an analytical method for the direct determination of glyphosate, glufosinate, and aminomethylphosphonic acid in honey by liquid chromatography/tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Berlicki, Ł. (2013). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. Available from: [Link]
-
Li, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available from: [Link]
-
Szewczyk, B., et al. (2024). Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity. PMC - NIH. Available from: [Link]
-
DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. Available from: [Link]
-
Jian, W., et al. (2010). Quantitative analysis of bisphosphonates in biological samples. PubMed. Available from: [Link]
-
Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available from: [Link]
-
MDPI. (2023). Advantages and Challenges of Using Phosphonate-Based Fungicides in Agriculture: Experimental Analysis and Model Development. Available from: [Link]
-
Ebetino, F. H., et al. (2011). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. PMC - PubMed Central. Available from: [Link]
-
Chrzanowska, A., et al. (2021). Phosphonates enantiomers receiving with fungal enzymatic systems. PubMed Central - NIH. Available from: [Link]
-
Innova Biosciences. (2013). Drug screening assays for phosphate-generating enzymes. YouTube. Available from: [Link]
-
Demel, J., et al. (2014). Advances and Challenges in the Creation of Porous Metal Phosphonates. PMC - NIH. Available from: [Link]
-
Li, Y. S., et al. (2000). 31P NMR Study on Some Phosphorus-Containing Compounds. ResearchGate. Available from: [Link]
-
Peck, S. C., et al. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. ACS Publications. Available from: [Link]
-
Marx, R. E. (2009). The deception and fallacies of sponsored randomized prospective double-blinded clinical trials: the bisphosphonate research example. PubMed. Available from: [Link]
-
Al-Nufaili, A., et al. (2024). Elucidating the Gas Phase Thermochemistry and the H-Atom Abstraction Reactions of Triethyl Phosphite. ACS Omega. Available from: [Link]
-
Chemical Analysis. 31 Phosphorus NMR. Available from: [Link]
-
FEECO International. Challenges in Processing Phosphates. Available from: [Link]
-
Pazianas, M., & Miller, P. D. (2011). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. PMC - PubMed Central. Available from: [Link]
-
Raje, S., et al. (1995). 31 Phosphorus NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Nucleic Acids Research. Available from: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Available from: [Link]
-
Głowacka, I. E., & Koroniak, H. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. PMC - NIH. Available from: [Link]
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. Quantitative analysis of bisphosphonates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
A Comparative Guide to a Novel Phosphonate-Based Anticancer Agent Versus Established Chemotherapeutics
Introduction: The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncology research. The class of organophosphonates, compounds characterized by a stable carbon-to-phosphorus bond, has emerged as a promising area of investigation due to their diverse biological activities. While extensive research exists for established chemotherapeutics, new molecules require rigorous comparative analysis to ascertain their potential role in the clinical landscape.
This guide provides a comprehensive comparison of a representative novel organophosphonate compound, Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate, with two widely used anticancer agents: Doxorubicin and Cisplatin. It is important to note that the specific compound requested, Diethyl (4-(tetradecylamino)phenyl)phosphonate, is not sufficiently characterized in publicly available literature. Therefore, we will utilize the aforementioned, structurally related phosphonate for which anticancer data are available, as a case study to explore the potential of this chemical class.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of mechanisms of action, comparative in vitro efficacy, and detailed experimental protocols for independent validation.
Section 1: A Comparative Analysis of Mechanisms of Action
Understanding the molecular pathways through which a drug exerts its cytotoxic effects is fundamental to its development and clinical application. The selected novel phosphonate and the established agents, Doxorubicin and Cisplatin, operate through distinct mechanisms to induce cancer cell death.
Novel Phosphonate Compound: The representative organophosphonate has demonstrated potent anti-leukemic activity, particularly against acute promyelocytic leukemia (APL) models.[1] Its primary mechanism involves the induction of cell cycle arrest at the G1 phase.[1] This checkpoint inhibition prevents the cell from entering the S phase (DNA synthesis), thereby halting proliferation. Following G1 arrest, the compound triggers apoptosis, or programmed cell death.[1] Interestingly, at lower concentrations, this agent can induce cell differentiation, while higher concentrations lead directly to apoptosis, suggesting a dose-dependent dual mechanism.[1] This offers a potential therapeutic strategy for "chemo-differentiation" therapy in certain leukemias.[1]
Doxorubicin: Doxorubicin, an anthracycline antibiotic, is one of the most effective and widely used chemotherapeutic agents. Its anticancer activity is multifaceted. The two primary proposed mechanisms are its ability to intercalate into DNA, thereby obstructing the action of topoisomerase II, and the generation of cytotoxic free radicals.[2][3] By inhibiting topoisomerase II, Doxorubicin prevents the re-ligation of DNA strands after they have been cleaved, leading to DNA double-strand breaks and the activation of apoptotic pathways.[4] The generation of reactive oxygen species (ROS) causes damage to cellular membranes, proteins, and DNA.[2]
Cisplatin: Cisplatin is a platinum-based drug that has been a mainstay in the treatment of various solid tumors, including testicular, ovarian, bladder, and lung cancers.[5] Its mechanism centers on its ability to form covalent bonds with the N7 reactive centers on purine residues in DNA.[5] This binding results in the formation of DNA adducts, primarily 1,2-intrastrand cross-links, which create kinks in the DNA structure.[5][6] These structural distortions inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5][7][8]
Section 2: Comparative In Vitro Efficacy
The ultimate measure of an anticancer agent's potential lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Compound | Target Cancer Type (Example) | Mechanism Class | Reported IC50 Range (Illustrative) | Key Limitations |
| Novel Phosphonate | Acute Promyelocytic Leukemia[1] | Cell Cycle (G1) Inhibitor | 1-10 µM | Narrow spectrum of activity studied |
| Doxorubicin | Leukemia, Breast, Lung Cancer[9][10] | Topoisomerase II Inhibitor | 0.01-1 µM | Cardiotoxicity[2] |
| Cisplatin | Lung, Ovarian, Testicular Cancer[5] | DNA Cross-linking Agent | 0.5-5 µM | Nephrotoxicity, Neurotoxicity[7][11] |
Note: The IC50 values are illustrative and can vary significantly based on the cell line, exposure time, and assay conditions.
The novel phosphonate shows promise in the context of leukemia, but its efficacy against a broader range of cancer cell lines remains to be determined. In contrast, Doxorubicin and Cisplatin are broad-spectrum agents, a result of their fundamental mechanism of targeting DNA, a universal component of all dividing cells. However, this broad activity also contributes to their significant side effects on healthy, rapidly dividing tissues. Some novel phosphonate derivatives have been noted for their potential to spare normal cells, suggesting a potentially wider therapeutic window.[12]
Section 3: Experimental Protocols for Comparative Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing novel compounds against established drugs. The following section details the methodologies for key assays.
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a robust and widely used colorimetric method to assess cell viability.[13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This protocol allows for the determination of the IC50 value for each compound.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., NB4 for leukemia, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the novel phosphonate, Doxorubicin, and Cisplatin in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 3.2: Cell Cycle Analysis via Flow Cytometry
Rationale: This protocol is crucial for verifying the proposed mechanism of G1 arrest for the novel phosphonate and comparing it to the effects of Doxorubicin and Cisplatin. Flow cytometry measures the DNA content of individual cells after staining with a fluorescent dye like Propidium Iodide (PI).[15][16]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~60% confluency. Treat the cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A). The RNase is critical as PI also binds to RNA.[17]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of fluorescence intensity, which corresponds to DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3.3: Apoptosis Detection (Annexin V/PI Staining)
Rationale: To confirm that cell death occurs via apoptosis, a dual-staining method using Annexin V and PI is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[18]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed and treat cells in 6-well plates with the IC50 concentration of each compound as described in the cell cycle protocol.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.
-
Analysis: Generate a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Define four quadrants: Live cells (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Section 4: Potential Advantages and Future Directions
The exploration of novel chemical scaffolds like the organophosphonates is driven by the need to overcome the limitations of current therapies.
Potential Advantages of Novel Phosphonates:
-
Alternative Mechanism: A distinct mechanism of action, such as G1 arrest and differentiation induction, could be effective against tumors that have developed resistance to DNA-damaging agents.
-
Improved Safety Profile: Some phosphonate derivatives have shown selectivity for cancer cells over normal cells, which could translate to a wider therapeutic index and fewer side effects compared to the known cardiotoxicity of Doxorubicin and the nephrotoxicity of Cisplatin.[12]
-
Synergistic Potential: The ability of the representative phosphonate to enhance differentiation when combined with All-Trans Retinoic Acid (ATRA) highlights its potential for use in combination therapies, which are the standard of care in many cancers.[1]
Future Research Directions:
-
Broad-Spectrum Screening: The anticancer activity of promising phosphonate compounds should be evaluated against a comprehensive panel of cancer cell lines from diverse tissue origins.
-
In Vivo Studies: Efficacy and toxicity must be assessed in preclinical animal models to determine pharmacokinetic properties, maximum tolerated dose, and anti-tumor activity in a physiological context.
-
Mechanism Deconvolution: Further studies are needed to identify the specific molecular targets within the cell cycle and apoptotic pathways that are modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will help optimize potency and selectivity, leading to the identification of a lead clinical candidate.
Conclusion
While established agents like Doxorubicin and Cisplatin remain critical tools in oncology, their effectiveness is often limited by severe side effects and the development of drug resistance. Novel compounds from the organophosphonate class, as exemplified by Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate, present a compelling alternative. Their distinct mechanism of inducing G1 cell cycle arrest and apoptosis, coupled with a potential for improved selectivity, warrants their continued investigation. The experimental frameworks provided in this guide offer a robust starting point for researchers to rigorously evaluate such novel agents and benchmark their performance against the current standards of care, with the ultimate goal of developing safer and more effective cancer therapies.
References
-
Ghasemzadeh, M., et al. (2019). Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate as a potent anticancer agent in chemo-differentiation therapy of acute promyelocytic leukemia. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. Diethyl (4-formylphenyl)phosphonate. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. Diethyl [4-(diphenylphosphanyl)phenyl]phosphonate. PubChem. Available at: [Link]
-
Dasari, S. & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology. Available at: [Link]
-
Zatloukalová, L., et al. (2015). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. Available at: [Link]
-
National Cancer Institute. (2023). Drugs Approved for Leukemia. National Cancer Institute. Available at: [Link]
-
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics. Available at: [Link]
-
Darzynkiewicz, Z., et al. (2011). Basic Methods of Cell Cycle Analysis. Current Protocols in Cytometry. Available at: [Link]
-
Galluzzi, L., et al. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease. Available at: [Link]
-
National Cancer Institute. (2023). Drugs Approved for Lung Cancer. National Cancer Institute. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis, Design, and Biological Evaluation of Novel Diethylphenylcarbamothioylphosphonate. ResearchGate. Available at: [Link]
-
BMG Labtech. (2023). Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]
-
baseclick GmbH. Cell Cycle Analysis: Techniques & Applications. baseclick. Available at: [Link]
-
American Cancer Society. (2023). Targeted Drug Therapy for Non-small Cell Lung Cancer. American Cancer Society. Available at: [Link]
-
Drelich, A. J., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules. Available at: [Link]
-
Liv Hospital. (2024). 12 Essential Drugs for Blood Cancer: Guide to Common Leukemia Medications. Liv Hospital. Available at: [Link]
-
Wikipedia. Cisplatin. Wikipedia. Available at: [Link]
-
Zare, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers. Available at: [Link]
-
Reddy, T. S., et al. (2018). Synthesis and Anticancer Activity of Diethyl (((5-(substituted phenyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)phosphonate. ResearchGate. Available at: [Link]
-
Li, L., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Patsnap Synapse. Available at: [Link]
-
Hanna, N. H. (2000). New oral chemotherapeutic agents for lung cancer. Current Opinion in Oncology. Available at: [Link]
-
Brown, J. R. (2013). Novel agents for chronic lymphocytic leukemia. Hematology. American Society of Hematology. Education Program. Available at: [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. University of Wisconsin-Madison. Available at: [Link]
-
Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
-
Florea, A. M. & Büsselberg, D. (2011). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Cancers. Available at: [Link]
-
Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene. Available at: [Link]
-
Sculier, J. P. (2011). Anticancer treatment for advanced non-small cell lung cancer. Breathe. Available at: [Link]
-
Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE. Available at: [Link]
-
Held, P. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Agilent. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]
-
Tacea, R. L., et al. (2021). The Anti-Leukemic Activity of Natural Compounds. International Journal of Molecular Sciences. Available at: [Link]
-
Hu, A. X., et al. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. Doxorubicin. Wikipedia. Available at: [Link]
-
Swierniak, A., et al. (2009). ANALYSIS OF A CELL-CYCLE SPECIFIC MODEL FOR CANCER CHEMOTHERAPY. International Journal of Applied Mathematics and Computer Science. Available at: [Link]
-
NYU Langone Health. (2023). Chemotherapy & Targeted Drugs for Non-Small Cell Lung Cancer. NYU Langone Health. Available at: [Link]
-
Chemistry LibreTexts. (2023). 12. Modes of Action of Cisplatin. Chemistry LibreTexts. Available at: [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]
-
Denard, B., et al. (2012). Cancer: How does doxorubicin work?. eLife. Available at: [Link]
-
OncoDaily. (2024). Top 10 Anti-Cancer Drugs Unveiling Their Success Stories. OncoDaily. Available at: [Link]
Sources
- 1. Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate as a potent anticancer agent in chemo-differentiation therapy of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Drugs Approved for Leukemia - NCI [cancer.gov]
- 10. Drugs Approved for Lung Cancer - NCI [cancer.gov]
- 11. Cisplatin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. kosheeka.com [kosheeka.com]
- 15. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 16. agilent.com [agilent.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Benchmarking the performance of new phosphonate inhibitors against known standards
For researchers, scientists, and drug development professionals, the robust evaluation of novel enzyme inhibitors is a cornerstone of preclinical research. This guide provides an in-depth, scientifically grounded framework for benchmarking the performance of new phosphonate inhibitors against established standards. Moving beyond a rigid template, this document offers a dynamic approach, emphasizing the rationale behind experimental design and the integrity of the data generated.
Introduction: The Significance of Phosphonate Inhibitors and Rigorous Benchmarking
Phosphonate inhibitors are a versatile class of molecules that often act as transition-state analogs or mimics of phosphate esters, making them potent inhibitors of various enzymes, including proteases and phosphatases.[1] Their stability and unique physicochemical properties have led to their investigation in diverse therapeutic areas. To ascertain the true potential of a novel phosphonate inhibitor, a systematic and comparative benchmarking process is not just recommended—it is imperative. This guide will focus on two key enzyme classes as examples: Matrix Metalloproteinases (MMPs) and Protein Tyrosine Phosphatase 1B (PTP1B).
Strategic Selection of Standard Inhibitors for Comparative Analysis
The selection of appropriate standard inhibitors is critical for contextualizing the performance of a new chemical entity. An ideal standard is well-characterized, commercially available, and possesses a known mechanism of action against the target enzyme.
-
For Matrix Metalloproteinases (MMPs): Batimastat (BB-94) is a broad-spectrum hydroxamate-based MMP inhibitor that has been extensively studied in preclinical and clinical settings.[2][3][4][5][6][7][8] It serves as an excellent benchmark for new MMP inhibitors due to its potent, reversible inhibition and well-documented activity profile against multiple MMPs.[2][3][9]
-
For Protein Tyrosine Phosphatase 1B (PTP1B): Suramin is a well-established, reversible, and competitive inhibitor of PTP1B.[10] While not a phosphonate itself, its long history as a PTP1B tool compound makes it a suitable standard for initial comparative studies. For a direct phosphonate comparison, a well-characterized bicyclic phosphonate PTP1B inhibitor can also be included in the analysis.[11]
Core Experimental Workflow for Comprehensive Inhibitor Profiling
A robust benchmarking strategy encompasses a multi-faceted experimental approach to determine an inhibitor's potency, selectivity, and cellular effects. The following workflow provides a comprehensive evaluation of a new phosphonate inhibitor.
Figure 1: A comprehensive workflow for benchmarking new phosphonate inhibitors.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided.
Enzyme Inhibition Assays: Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency.
4.1.1. Matrix Metalloproteinase (MMP) Inhibition Assay
This protocol is adapted for a fluorescent-based assay, which offers high sensitivity.
-
Objective: To determine the IC50 of a new phosphonate inhibitor against specific MMPs (e.g., MMP-2 and MMP-9) in comparison to Batimastat.
-
Materials:
-
Recombinant human MMP-2 and MMP-9 enzymes
-
Fluorescent MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
New phosphonate inhibitor and Batimastat (standard)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the new phosphonate inhibitor and Batimastat in assay buffer.
-
In a 96-well plate, add 50 µL of the appropriate enzyme solution (e.g., 5 nM final concentration).
-
Add 25 µL of the serially diluted inhibitor or standard to the wells. Include a control with assay buffer only.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorescent MMP substrate (e.g., 10 µM final concentration).
-
Immediately measure the fluorescence intensity (Excitation/Emission ~328/393 nm) at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[12]
-
4.1.2. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).[4]
-
Objective: To determine the IC50 of a new phosphonate inhibitor against PTP1B in comparison to Suramin.
-
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
New phosphonate inhibitor and Suramin (standard)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare serial dilutions of the new phosphonate inhibitor and Suramin in assay buffer.
-
In a 96-well plate, add 20 µL of the PTP1B enzyme solution (e.g., 50 nM final concentration).
-
Add 10 µL of the serially diluted inhibitor or standard to the wells. Include a control with assay buffer only.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 70 µL of pNPP solution (e.g., 2 mM final concentration).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the MMP assay.[12][13]
-
In Vitro Cytotoxicity Assay: The MTT Assay
It is crucial to assess whether the observed enzyme inhibition is due to specific interactions or general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14]
-
Objective: To evaluate the cytotoxic effect of the new phosphonate inhibitor on a relevant cell line.
-
Materials:
-
Human cell line (e.g., HeLa or a cell line relevant to the therapeutic area)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the new phosphonate inhibitor for 24-72 hours. Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration).
-
Performance Comparison: Data Synthesis and Interpretation
The collected data should be organized into clear, comparative tables to facilitate objective assessment.
Table 1: Comparative Inhibitory Potency against Matrix Metalloproteinases
| Compound | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) |
| New Phosphonate Inhibitor | Experimental Value | Experimental Value |
| Batimastat (Standard) | 4[9] | 4[9] |
| Phosphonate Inhibitor A | 60 | >1000 |
| Phosphonate Inhibitor B | 35 | 304 |
Table 2: Comparative Inhibitory Potency against PTP1B
| Compound | PTP1B IC50 (µM) |
| New Phosphonate Inhibitor | Experimental Value |
| Suramin (Standard) | ~4-12 (dependent on enzyme construct)[15] |
| Trodusquemine (Allosteric Inhibitor) | 1[16] |
| Bicyclic Phosphonate Inhibitor | Literature Value |
Table 3: Cytotoxicity Profile
| Compound | Cell Line | CC50 (µM) |
| New Phosphonate Inhibitor | HeLa | Experimental Value |
A potent inhibitor will exhibit a low IC50 value. A desirable therapeutic candidate will also display a high CC50 value, indicating low cytotoxicity and a favorable therapeutic window.
Mechanistic Insights: PTP1B in Insulin and Leptin Signaling
Understanding the role of the target enzyme in relevant signaling pathways provides a deeper context for the inhibitor's potential therapeutic effects. PTP1B is a key negative regulator of both insulin and leptin signaling.[15][17][18][19][20][21]
Figure 2: PTP1B negatively regulates insulin and leptin signaling pathways. Phosphonate inhibitors of PTP1B can enhance these pathways.
Inhibition of PTP1B by a phosphonate inhibitor is expected to enhance insulin sensitivity by prolonging the phosphorylation of the insulin receptor and its downstream targets, leading to increased glucose uptake.[15] Similarly, by preventing the dephosphorylation of JAK2, PTP1B inhibitors can amplify leptin signaling, potentially promoting satiety and reducing food intake.[17][19][21]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking new phosphonate inhibitors. By employing standardized assays, appropriate controls, and a logical experimental workflow, researchers can generate high-quality, comparative data. This enables an objective assessment of a new inhibitor's potency, selectivity, and cellular activity, providing the critical insights necessary for informed decisions in the drug discovery and development process. Future studies should focus on in vivo efficacy models to translate these in vitro findings into potential therapeutic applications.
References
-
Patsnap Synapse. (2024, June 21). What are PTP1B inhibitors and how do they work?[Link]
-
Sledge, G. W. Jr, et al. (1998). The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice. PubMed. [Link]
-
Winer, A., Adams, S., & Mignatti, P. (2018). Challenges in Matrix Metalloproteinases Inhibition. PMC - NIH. [Link]
-
Agamennone, M., et al. (2025, August 6). Synthesis and evaluation of new tripeptide phosphonate inhibitors of MMP-8 and MMP-2. ResearchGate. [Link]
-
BioAssay Systems. pNPP Phosphatase Assay Kits. [Link]
-
Gomes, B., et al. (2024, April 22). Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors. MDPI. [Link]
-
Royal Society of Chemistry. (2013). Fig. S1A. Graphs used for IC50 value determinations of 7a against PTP1B. The Royal Society of Chemistry. [Link]
-
Song, G. Y., et al. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. PMC - NIH. [Link]
-
Hussain, S., et al. (2019, August 14). Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018). PubMed. [Link]
-
Talbot, D. C., et al. (1995). Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer. PubMed. [Link]
-
Zhang, Z. Y. (2022, September 20). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PMC - NIH. [Link]
-
D. L. (2002). Bicyclic and tricyclic thiophenes as protein tyrosine phosphatase 1B inhibitors. PubMed. [Link]
-
Wikipedia. Metalloprotease inhibitor. [Link]
-
Bollen, M. (2001). Modulation of Protein Kinase Signaling by Protein Phosphatases and Inhibitors. PubMed. [Link]
-
Zhang, Z. Y., et al. (2004, April 9). Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases. PubMed. [Link]
-
ResearchGate. The IC 50 values were determined by plotting the relative activity of... [Link]
-
Burke, T. R. Jr, et al. (1996). Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases. PMC - NIH. [Link]
-
News-Medical.Net. Leptin Signal Pathway. [Link]
-
Campestre, C., et al. (2015). Phosphonate Emerging Zinc Binding Group in Matrix Metalloproteinase Inhibitors. PubMed. [Link]
-
Scior, T., et al. (2022, June 24). Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. PubMed Central. [Link]
-
Ullah, A., et al. (2021). Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation. PubMed. [Link]
-
ResearchGate. Main metabolic signalling pathways modulated by PTP1B. PTP1B acts as a... [Link]
-
ResearchGate. (2024, April 16). Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors. [Link]
-
Patsnap Synapse. (2025, March 11). What PTP1B inhibitors are in clinical trials currently?[Link]
-
Rehman, A. U., et al. (2018, February 28). Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis. Frontiers. [Link]
-
Zdrazil, B., & Digles, D. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PMC - PubMed Central. [Link]
-
ResearchGate. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. [Link]
-
MDPI. (2022). Multiple Leptin Signalling Pathways in the Control of Metabolism and Fertility: A Means to Different Ends?[Link]
-
ResearchGate. (2025, August 8). (PDF) Modes of Inhibition of Human Protein-Tyrosine Phosphatase 1B and Aldose Reductase by Moringa oleifera Lam Leaves Extract. [Link]
-
PLOS. (2019). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. [Link]
-
PeerJ. (2024, August 21). Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B. [Link]
-
Chang, C. Y., et al. (2020, December 29). Therapeutic Role of Protein Tyrosine Phosphatase 1B in Parkinson's Disease via Antineuroinflammation and Neuroprotection In Vitro and In Vivo. PubMed. [Link]
-
MUN Gazette. (2023, March 6). Phosphonate Inhibitors of Human Mevalonate Kinase. [Link]
-
ResearchGate. Role of PTP1B in regulation of the leptin signaling pathway. Binding of... [Link]
-
ACS Publications. (2023, March 12). Design and Computational Analysis of an MMP9 Inhibitor in Hypoxia-Induced Glioblastoma Multiforme | ACS Omega. [Link]
-
Frontiers. (2022, March 30). Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach. [Link]
-
Tonks, N. K., & Muthuswamy, S. K. (2014, May 20). Targeting the disordered C terminus of PTP1B with an allosteric inhibitor. PubMed - NIH. [Link]
-
Montalibet, J., et al. (2006). Residues distant from the active site influence protein-tyrosine phosphatase 1B inhibitor binding. PubMed. [Link]
Sources
- 1. Targeting the disordered C terminus of PTP1B with an allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B [frontiersin.org]
- 9. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 10. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bicyclic and tricyclic thiophenes as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The importance of including the C-terminal domain of PTP1B1-400 to identify potential antidiabetic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Protein tyrosine phosphatase-1B contributes to LPS-induced leptin resistance in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Arylphosphonate Synthesis: A Head-to-Head Comparison of Synthetic Routes
Introduction: The Enduring Importance of Arylphosphonates
Arylphosphonates are a cornerstone class of organophosphorus compounds, prized for their wide-ranging applications across medicinal chemistry, materials science, and agricultural science.[1][2] Their utility as metabolic mimics of phosphates, flame retardants, and versatile ligands for catalysis underscores the persistent demand for efficient and robust synthetic methodologies.[2][3] For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts yield, purity, scalability, and economic viability.
This guide provides an in-depth, head-to-head comparison of the principal synthetic routes to arylphosphonates. We will move from the classical, time-tested methods to the modern, transition-metal-catalyzed cross-coupling reactions that have revolutionized the field. By examining the mechanistic underpinnings, substrate scope, and practical limitations of each approach, this document aims to equip you with the necessary insights to make informed strategic decisions in your synthetic endeavors.
Part 1: The Classical Approach - The Michaelis-Arbuzov Reaction
First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the historical bedrock of carbon-phosphorus bond formation.[4][5] The classical reaction involves the reaction of a trialkyl phosphite with an alkyl halide to generate a dialkyl alkylphosphonate.[1][5]
Mechanism and Application to Aryl Systems
The reaction proceeds via a two-step S\textsubscript{N}2 mechanism. First, the nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic alkyl halide, forming a phosphonium salt intermediate.[4][6] In the second step, the displaced halide anion attacks one of the alkoxy carbons of the phosphonium salt, leading to the formation of the thermodynamically stable P=O double bond and yielding the final phosphonate product along with a new alkyl halide.[4][6]
Caption: Simplified mechanism of the Michaelis-Arbuzov reaction for arylphosphonates.
A significant limitation of the classical Michaelis-Arbuzov reaction is the general inertness of aryl halides to S\textsubscript{N}2 reactions.[4] Consequently, direct thermal reaction of a simple aryl halide with a trialkyl phosphite is often unfeasible, requiring harsh conditions (e.g., high temperatures) which are incompatible with many functional groups.[4]
To overcome this, several modifications have been developed:
-
Lewis Acid Catalysis: The use of Lewis acids can facilitate the reaction under milder conditions.
-
Photochemical Activation: Photo-induced variations can generate aryl radicals, enabling the reaction to proceed under different mechanistic pathways.[1]
-
Metal-Catalyzed Variants: Palladium-catalyzed versions of the Michaelis-Arbuzov reaction have been developed that proceed under much milder conditions and exhibit excellent functional group tolerance.[7]
Advantages and Disadvantages
Advantages:
-
Atom Economy: The classical reaction is highly atom-economical.
-
Cost-Effectiveness: The starting materials, particularly trialkyl phosphites, are often inexpensive.
Disadvantages:
-
Harsh Conditions: High temperatures are typically required for unactivated aryl halides, limiting functional group compatibility.[4]
-
Limited Scope: The classical thermal reaction is not generally applicable to a wide range of aryl halides.[4]
-
Byproduct Formation: The generation of an alkyl halide byproduct can sometimes lead to side reactions.[1]
Part 2: The Modern Era - Transition-Metal-Catalyzed Cross-Coupling
The advent of transition-metal catalysis dramatically expanded the toolkit for C–P bond formation, offering milder conditions, broader substrate scope, and superior functional group tolerance. The Hirao reaction stands out as the most prominent and versatile of these methods.
The Hirao Reaction: A Paradigm Shift in C–P Coupling
The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl or vinyl halide with a dialkyl phosphite (or other H-P(O) species) in the presence of a base.[3][8] This reaction has become a mainstay for arylphosphonate synthesis due to its reliability and broad applicability.
Mechanism: The generally accepted catalytic cycle mirrors other palladium-catalyzed cross-couplings:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond to form a Pd(II) intermediate.[8]
-
Ligand Exchange: The dialkyl phosphite, often deprotonated by the base, displaces the halide on the palladium center.[8]
-
Reductive Elimination: The aryl group and the phosphorus moiety are eliminated from the palladium, forming the C–P bond of the arylphosphonate product and regenerating the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Palladium-catalyzed Hirao cross-coupling reaction.
Catalyst System: The choice of catalyst, ligand, and base is critical for a successful Hirao reaction.
-
Palladium Source: While Pd(PPh₃)₄ was originally used, catalyst systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand are now more common.[3][9]
-
Ligands: A variety of phosphine ligands, from simple triphenylphosphine to more complex bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), have been employed to modulate catalyst activity and stability.[3][9] The choice of ligand can significantly impact the reaction's success with challenging substrates, such as aryl chlorides.[9]
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as cesium carbonate (Cs₂CO₃) is required to facilitate the deprotonation of the dialkyl phosphite.[3]
Nickel-Catalyzed Hirao-Type Reactions
Driven by the lower cost and distinct reactivity of nickel, Ni-catalyzed analogues of the Hirao reaction have emerged as a powerful alternative.[7] Nickel catalysts can be particularly effective for the activation of less reactive electrophiles like aryl chlorides and sulfamates.[10] Electrochemical methods have also been developed, where an electric current drives the catalytic cycle, allowing reactions to proceed at room temperature.[7]
Copper-Catalyzed Phosphonations
Copper-catalyzed methods, often reminiscent of Ullmann-type couplings, provide another cost-effective strategy for arylphosphonate synthesis. These reactions typically require a copper(I) source (e.g., CuI), a ligand (often a diamine), and a base. They have proven effective for coupling various aryl and vinyl halides with H-phosphonates.
Part 3: Head-to-Head Performance Comparison
The optimal choice of synthetic route depends heavily on the specific substrate, desired scale, and available resources. The following table summarizes the key performance characteristics of each major method.
| Feature | Michaelis-Arbuzov (Thermal) | Pd-catalyzed Hirao | Ni-catalyzed Hirao-Type | Cu-catalyzed Coupling |
| Aryl Electrophile | Limited (activated halides) | I, Br, OTf, nonaflates, (Cl) | I, Br, Cl, OTs, OMs, pivalates | I, Br |
| Typical Conditions | High temp. (120-200 °C), neat | 80-120 °C | Room temp. to 120 °C | 70-110 °C |
| Functional Group Tol. | Poor | Excellent | Very Good | Good |
| Catalyst Cost | None (or Lewis Acid) | High (Palladium) | Moderate (Nickel) | Low (Copper) |
| Key Advantage | Simplicity, low cost | Broadest scope, high yields | Activates cheap chlorides | Low catalyst cost |
| Key Disadvantage | Harsh conditions, narrow scope | Catalyst cost, ligand sensitivity | Air/moisture sensitivity | Higher catalyst loading |
Note: OTs = tosylate, OMs = mesylate, OTf = triflate.
Part 4: Experimental Protocols
To provide a practical context, detailed, self-validating protocols for the synthesis of diethyl phenylphosphonate via two common methods are provided below.
Protocol 1: Palladium-Catalyzed Hirao Cross-Coupling
This protocol is adapted from a general procedure for the Hirao reaction.
Materials:
-
Bromobenzene (1.0 mmol, 157 mg)
-
Diethyl phosphite (1.2 mmol, 166 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 22.2 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 202 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry, argon-flushed Schlenk tube, add Pd(OAc)₂ (4.5 mg) and dppf (22.2 mg).
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
To this catalyst mixture, add bromobenzene (157 mg), diethyl phosphite (166 mg), and triethylamine (202 mg) via syringe.
-
Add the remaining anhydrous toluene (2 mL).
-
Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove palladium black.
-
Wash the filtrate with 1M HCl (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield diethyl phenylphosphonate. (Expected yield: 80-95%)
Protocol 2: Nickel-Catalyzed Phosphorylation of a Phenyl Pivalate
This protocol demonstrates the use of less reactive aryl electrophiles, adapted from work by Han and colleagues.[7]
Materials:
-
Phenyl pivalate (0.5 mmol, 89 mg)
-
Diethyl phosphite (1.0 mmol, 138 mg)
-
Nickel(II) chloride (NiCl₂) (0.05 mmol, 6.5 mg)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.1 mmol, 42.5 mg)
-
Potassium tert-butoxide (KOtBu) (1.5 mmol, 168 mg)
-
Anhydrous 1,4-Dioxane (2 mL)
Procedure:
-
In an argon-filled glovebox, add NiCl₂ (6.5 mg), IPr·HCl (42.5 mg), and KOtBu (168 mg) to an oven-dried vial.
-
Add anhydrous 1,4-dioxane (1 mL) and stir the mixture for 10 minutes.
-
Add phenyl pivalate (89 mg), diethyl phosphite (138 mg), and the remaining dioxane (1 mL).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C for 24 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product. (Expected yield: 75-90%)
Conclusion and Strategic Recommendations
The synthesis of arylphosphonates has evolved significantly from the classical, high-temperature Michaelis-Arbuzov reaction to a diverse array of mild and efficient transition-metal-catalyzed protocols.
Caption: Decision workflow for selecting an appropriate arylphosphonate synthetic route.
Strategic Recommendations:
-
For Broadest Scope and Highest Yields: The Palladium-catalyzed Hirao reaction remains the gold standard, especially for complex molecules with sensitive functional groups. It is the most reliable method for aryl bromides, iodides, and triflates.
-
For Cost-Effective Synthesis with Aryl Chlorides: When starting from inexpensive but less reactive aryl chlorides, a Nickel-catalyzed Hirao-type reaction is the superior choice, offering high reactivity where palladium systems may falter.
-
For Large-Scale, Cost-Sensitive Syntheses: If the aryl halide is sufficiently reactive (iodide or bromide) and cost is a primary driver, a Copper-catalyzed coupling presents a viable, economical alternative.
-
For Simple, Activated Systems: The classical Michaelis-Arbuzov reaction should only be considered for highly activated aryl systems or when metal contamination is a critical concern and the substrate can withstand the harsh conditions.
By carefully considering the factors of substrate reactivity, functional group tolerance, cost, and scale, researchers can confidently select the most appropriate synthetic strategy to achieve their arylphosphonate targets efficiently and effectively.
References
-
Yang, J., Xiao, J., Chen, T., & Han, L.-B. (2016). An efficient nickel-catalyzed phosphorylation. J. Org. Chem., 81, 3911-3916. Available at: [Link]
-
Al-Masum, M., & El-Sikhry, H. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molbank, 2022(2), M1388. Available at: [Link]
-
Henyecz, R., & Keglevich, G. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Synthesis, 16(4), 523-545. Available at: [Link]
-
Wikipedia. (n.d.). Hirao coupling. Retrieved January 26, 2026, from [Link]
-
Belabassi, Y., Alzghari, S., & Montchamp, J.-L. (2008). Revisiting the Hirao cross-coupling: improved synthesis of aryl and heteroaryl phosphonates. Journal of Organometallic Chemistry, 693(19), 3171–3178. Available at: [Link]
-
Stockland Jr, R. A., et al. (2010). Synthesis of arylphosphonates through direct coupling of aryl boronate esters with dialkyl phosphites. American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved January 26, 2026, from [Link]
-
Jagriti Sharma. (2020, September 13). 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis [Video]. YouTube. Available at: [Link]
-
Reddy, B. V. S., et al. (2020). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organocatalysis, 7(2), 91-112. Available at: [Link]
-
Chen, Y.-T., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 79(5), 2023-2030. Available at: [Link]
Sources
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 2. Synthesis of arylphosphonates through direct coupling of aryl boronate esters with dialkyl phosphites - American Chemical Society [acs.digitellinc.com]
- 3. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. youtube.com [youtube.com]
- 7. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 8. Hirao coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Molecular Weight Confirmation by High-Resolution Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's weight is not merely a routine measurement; it is a critical checkpoint in the journey of discovery and innovation. An accurate molecular weight provides the foundational evidence for a compound's identity and purity. While various techniques can offer an estimation of molecular weight, High-Resolution Mass Spectrometry (HRMS) has unequivocally established itself as the gold standard, providing unparalleled accuracy and confidence.
This guide offers an in-depth exploration of HRMS for molecular weight confirmation. We will delve into the fundamental principles of this powerful technique, objectively compare its performance against alternative methods, and provide practical, field-proven insights into its application. This document is designed not as a rigid set of instructions, but as a comprehensive resource to empower you to make informed decisions and achieve high-quality, reliable results in your laboratory.
The Bedrock of Certainty: Fundamental Principles of High-Resolution Mass Spectrometry
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions. What sets HRMS apart is its exceptional capability in two key areas: mass accuracy and mass resolution.[1][2]
Mass Accuracy vs. Mass Resolution: The Twin Pillars of HRMS
It is crucial to understand that "accurate mass" and "high resolution" are not interchangeable terms, though they are intrinsically linked.[1]
-
Mass Resolution refers to the ability of a mass spectrometer to distinguish between two peaks of very similar m/z.[3][4] It is often expressed as the full width at half maximum (FWHM) of a peak. Higher resolution means sharper peaks, allowing for the separation of ions that would otherwise overlap.[1]
-
Mass Accuracy is the closeness of the measured mass to the true, calculated mass of an ion.[2][4] It is typically reported in parts per million (ppm). High mass accuracy is essential for determining the elemental composition of a molecule with confidence.[2]
A high-resolution instrument that is not properly calibrated can yield inaccurate masses. Conversely, even a lower-resolution instrument, if perfectly calibrated, could theoretically provide an accurate mass for a well-separated ion. In practice, high resolution is a prerequisite for high mass accuracy in complex samples, as it ensures that the measured m/z is not skewed by interfering ions.[4]
The Isotopic Fingerprint: Unveiling Elemental Composition
A key advantage of HRMS is its ability to resolve and accurately measure the intensity of isotopic peaks.[5] Most elements exist as a mixture of isotopes, with one being the most abundant. The relative abundance of these isotopes is constant in nature. The distinct pattern of isotopic peaks in a mass spectrum serves as a "fingerprint" that can be used to confirm the elemental composition of a molecule.[5][6] By comparing the experimentally observed isotopic pattern with the theoretically calculated pattern for a proposed molecular formula, we gain a high degree of confidence in the identification.[5][7]
Ionization: The Gateway to Mass Analysis
Before mass analysis, molecules must be ionized. The choice of ionization technique is critical and depends on the nature of the analyte. The two most common ionization sources for HRMS are:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and large molecules, including peptides, proteins, and oligonucleotides. It imparts minimal energy to the analyte, reducing fragmentation and preserving the molecular ion.[8]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique well-suited for large biomolecules and synthetic polymers. The analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization.[9]
A Comparative Landscape: HRMS vs. Alternative Techniques
While HRMS is the definitive method for molecular weight confirmation, other techniques are still employed, particularly for routine or high-throughput applications where the highest accuracy is not essential.
| Feature | High-Resolution Mass Spectrometry (HRMS) | SDS-PAGE | Size-Exclusion Chromatography (SEC/GPC) |
| Principle | Measures the exact mass-to-charge ratio of ions. | Separates proteins based on their electrophoretic mobility, which is related to their size. | Separates molecules based on their hydrodynamic volume as they pass through a porous column. |
| Accuracy | Very high (<5 ppm error).[10] | Low; provides an estimated molecular weight. | Moderate; provides an average molecular weight and distribution.[11] |
| Resolution | Very high; can resolve isotopic peaks.[10] | Low. | Moderate. |
| Sensitivity | High (femtomole to attomole range).[12] | Moderate (nanogram to microgram range). | Low (microgram to milligram range). |
| Sample Requirements | Small amounts (picomole to femtomole); requires pure samples.[13] | Requires relatively pure protein samples. | Can be used for complex mixtures.[11] |
| Information Provided | Exact molecular weight, elemental composition, structural information (with fragmentation).[14] | Apparent molecular weight, purity estimation. | Average molecular weight (Mw, Mn), polydispersity index (PDI).[15] |
| Throughput | Moderate to high, depending on the setup. | High. | Moderate. |
The choice of technique is dictated by the specific question being asked. For definitive identification and characterization, HRMS is indispensable. For routine screening of protein expression or polymer synthesis, SDS-PAGE and SEC/GPC can be valuable and cost-effective tools.
The HRMS Arsenal: A Deeper Dive into Mass Analyzer Platforms
Within the realm of HRMS, several types of mass analyzers are available, each with its own set of strengths and weaknesses.[10]
| Mass Analyzer | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Principle | Measures the time it takes for ions to travel a fixed distance. | Traps ions in an orbital motion around a central electrode; the frequency of this motion is related to the m/z. | Traps ions in a magnetic field; the cyclotron frequency of the ions is measured to determine their m/z. |
| Mass Resolution | Up to 60,000.[10] | Up to 240,000.[10][12] | >1,000,000.[10][16] |
| Mass Accuracy | < 5 ppm.[13] | < 1 ppm.[12] | < 1 ppm.[3] |
| Acquisition Speed | Very fast.[10] | Moderate. | Slow. |
| Cost | Moderate.[10] | High. | Very high.[10] |
| Strengths | High speed, good for coupling with fast chromatography.[10] | Excellent balance of resolution, accuracy, and speed.[17] | Unparalleled resolution and mass accuracy.[16] |
| Limitations | Lower resolution compared to Orbitrap and FT-ICR. | More expensive than TOF. | High cost, large footprint, requires superconducting magnets.[10] |
For most applications in drug discovery and development, Orbitrap and high-performance TOF instruments offer an excellent combination of performance and practicality. FT-ICR is typically reserved for the most challenging applications requiring the highest resolving power, such as the analysis of complex mixtures like crude oil (petroleomics).[16]
From Benchtop to Insight: A Practical Guide to the HRMS Experimental Workflow
Achieving high-quality HRMS data requires a systematic approach, from sample preparation to data interpretation.
Sources
- 1. An evaluation of instrument types for mass spectrometry-based multi-attribute analysis of biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the isotopic composition of elements from the electrospray ionization mass spectra of their chemical species - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. algimed.com [algimed.com]
- 4. zefsci.com [zefsci.com]
- 5. HR analytics: what your HRMS can do for you [hrmsworld.com]
- 6. lcms.cz [lcms.cz]
- 7. The Role of Isotope Peak Intensities Obtained Using Mass Spectrometry in Determining an Elemental Composition, Part 2 | Separation Science [sepscience.com]
- 8. A workflow for absolute quantitation of large therapeutic proteins in biological samples at intact level using LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. waters.com [waters.com]
- 12. rsc.org [rsc.org]
- 13. waters.com [waters.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral Phosphonate Derivatives
For researchers, medicinal chemists, and drug development professionals, the stereochemical purity of chiral phosphonate derivatives is a critical parameter that can profoundly influence pharmacological activity, toxicity, and metabolic stability. The accurate determination of enantiomeric excess (ee) is therefore a non-negotiable aspect of synthesis, quality control, and regulatory submission. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering field-proven insights into their principles, practical application, and relative merits. We will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy, providing not just the "how," but the critical "why" behind experimental choices.
The Crucial Role of Chirality in Phosphonate Drug Development
Chiral phosphonates are a significant class of compounds with a wide range of biological activities, including antiviral, anticancer, and enzyme-inhibiting properties. The phosphorus atom in these molecules can be a stereocenter, leading to the existence of enantiomers. These stereoisomers can exhibit markedly different interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to reliably quantify the enantiomeric composition of these molecules is paramount.
A Comparative Overview of Analytical Methodologies
The determination of enantiomeric excess for chiral phosphonates primarily relies on three powerful analytical techniques. The choice of method often depends on factors such as the stage of research or development, available instrumentation, sample purity, and the specific properties of the phosphonate derivative .
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Formation of diastereomeric species with a chiral auxiliary, resulting in distinct NMR signals. | Differential absorption of left and right circularly polarized light by chiral molecules. |
| Primary Application | Quantitative determination of enantiomeric excess and preparative separation. | Quantitative determination of enantiomeric excess; structural elucidation. | Determination of absolute configuration; conformational analysis. |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Moderate to high, but highly compound-dependent. |
| Sample Throughput | Moderate | High | High |
| Method Development | Can be time-consuming | Relatively fast | Can be complex, often requiring computational modeling. |
| Key Advantage | Direct separation and quantification of enantiomers. | Rapid analysis without the need for a reference standard of the pure enantiomer. | Provides information on the three-dimensional structure. |
| Key Limitation | Requires a suitable chiral stationary phase for each compound. | Lower sensitivity compared to HPLC; potential for signal overlap. | Generally not a primary method for quantitative ee determination without calibration. |
I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
Chiral HPLC is a cornerstone technique for the analysis of enantiomeric mixtures, offering both high-resolution separation and accurate quantification. The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[1]
The "Why": Causality in Chiral HPLC Method Development
The success of a chiral HPLC separation hinges on the selection of an appropriate CSP. For chiral phosphonates, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be particularly effective.[2] The chiral recognition mechanism of these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[2] The choice of mobile phase is equally critical; a typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like hexane or heptane mixed with an alcohol modifier such as isopropanol or ethanol. The alcohol modifier plays a crucial role in modulating the retention and selectivity by competing with the analyte for interaction sites on the CSP.
For many phosphonate derivatives, Chiralpak® AD columns, which are based on amylose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability and excellent resolving power.[2]
Experimental Protocol: Chiral HPLC Separation of a Phosphonate Derivative
This protocol provides a typical starting point for the separation of chiral phosphonate enantiomers using a polysaccharide-based CSP.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-heptane and isopropanol. A common starting point is an 80:20 (v/v) ratio. The ratio can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV absorbance at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).[3]
-
Sample Preparation: Dissolve the chiral phosphonate sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Self-Validation: A racemic mixture of the phosphonate should be injected to confirm the separation of the two enantiomers. The peak areas should be approximately equal. Spiking an enantiomerically enriched sample with a small amount of the racemic mixture should result in a proportional increase in the area of both peaks, confirming peak identity.
II. NMR Spectroscopy: A Powerful Tool for in-situ Analysis
NMR spectroscopy offers a distinct advantage in its ability to determine enantiomeric excess without the need for physical separation of the enantiomers. This is achieved by converting the enantiomers into diastereomers, which are chemically non-equivalent and thus exhibit distinct signals in the NMR spectrum. This conversion can be accomplished through the use of either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). For phosphonates, ³¹P NMR is particularly powerful due to its wide chemical shift range and the 100% natural abundance of the ³¹P nucleus.[4]
The "Why": Generating Diastereomeric Environments
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[5] The differential spatial arrangement of these complexes leads to a difference in the chemical environment of the phosphorus nucleus, resulting in separate signals for the two enantiomers in the ³¹P NMR spectrum. Amino acid derivatives, such as Fmoc-Trp(Boc)-OH, have been shown to be effective CSAs for a variety of chiral phosphorus compounds, including phosphonates.[5] The interaction is often mediated by hydrogen bonding between the CSA and the phosphonate.[5]
-
Chiral Derivatizing Agents (CDAs): CDAs react with the chiral phosphonate to form stable, covalent diastereomeric adducts. This requires the phosphonate to have a suitable functional group for derivatization. The resulting diastereomers will have distinct ³¹P NMR signals. While this method requires a chemical reaction and potentially a purification step, it can lead to larger chemical shift differences (Δδ) compared to CSAs.[6]
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
This protocol is based on the use of Fmoc-Trp(Boc)-OH (FBTrp) as a CSA for the ³¹P NMR analysis of a chiral phosphonate.[5]
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the chiral phosphonate sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add the chiral solvating agent, Fmoc-Trp(Boc)-OH, to the solution. A concentration of around 50 mM of the CSA is a good starting point to achieve sufficient signal separation.[5]
-
Gently agitate the tube to ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration.[7]
-
-
Data Analysis:
-
Process the spectrum and integrate the areas of the two distinct ³¹P signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100 where Integral₁ and Integral₂ are the integration values of the two signals.
-
Self-Validation: The analysis of a racemic mixture should yield two signals of equal integration. The chemical shift difference (Δδ) between the two signals is a measure of the effectiveness of the CSA for that particular analyte. For many phosphonates, Δδ values in the range of 10-50 ppb can be expected.[5]
III. Circular Dichroism (CD) Spectroscopy: A Tool for Stereochemical Elucidation
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While it is an exceptionally powerful technique for determining the absolute configuration and studying the conformation of chiral molecules in solution, its application for the direct quantitative determination of enantiomeric excess is less common and presents certain challenges.[8]
The "Why": The Nature of the CD Signal
The CD spectrum of a chiral molecule is a unique fingerprint of its three-dimensional structure. Enantiomers produce mirror-image CD spectra of equal magnitude but opposite sign. In a mixture of enantiomers, the observed CD signal is the weighted average of the signals of the two enantiomers. However, a single CD measurement at one wavelength is generally insufficient for accurate ee determination because the molar ellipticity of the pure enantiomer must be known with high precision, which can be difficult to establish.
Vibrational Circular Dichroism (VCD), an infrared analogue of CD, is particularly useful for determining the absolute configuration of chiral organophosphorus compounds when combined with density functional theory (DFT) calculations.[9]
Application in the Context of Chiral Phosphonates
For chiral phosphonates, CD and VCD are most valuable for:
-
Determining Absolute Configuration: By comparing the experimentally measured CD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be unambiguously assigned.[8][9] This is crucial for understanding structure-activity relationships.
-
Conformational Analysis: The CD spectrum is sensitive to the conformational changes of a molecule. This can be used to study how chiral phosphonates interact with their biological targets.
While direct quantitative analysis of enantiomeric excess using CD is not its primary strength, it can be used in conjunction with HPLC (HPLC-CD). In this setup, the CD detector measures the signal of the enantiomers as they elute from the column, providing an additional layer of confirmation of their chiral nature.
Conclusion and Recommendations
The assessment of enantiomeric excess in chiral phosphonate derivatives is a multifaceted analytical challenge that can be effectively addressed by a range of techniques.
-
Chiral HPLC stands out as the most robust and widely applicable method for both analytical quantification and preparative separation of enantiomers. Its high sensitivity and resolving power make it the gold standard, particularly in later stages of drug development and for quality control.
-
NMR spectroscopy , especially ³¹P NMR, offers a rapid and convenient alternative for determining enantiomeric excess without the need for physical separation. The use of chiral solvating agents is particularly attractive for its simplicity and high throughput, making it well-suited for reaction monitoring and screening in early-stage research.
-
Circular Dichroism spectroscopy is an indispensable tool for the unambiguous determination of absolute configuration and for gaining insights into the solution-state conformation of chiral phosphonates. While not the primary choice for routine ee quantification, its role in fundamental stereochemical characterization is critical.
As a Senior Application Scientist, my recommendation is to employ a multi-pronged approach. Use NMR with chiral solvating agents for rapid screening and reaction optimization. For accurate, validated quantification and for the analysis of final products, chiral HPLC is the method of choice. Finally, leverage the power of CD and VCD spectroscopy to definitively establish the absolute configuration of your lead candidates, providing a solid foundation for understanding their biological activity. By judiciously selecting and applying these techniques, researchers and drug developers can ensure the stereochemical integrity of their chiral phosphonate derivatives, a critical step on the path to new and effective therapeutics.
References
-
Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. (2018). National Institutes of Health. [Link]
-
Chiral Separation of Organic Phosphonate Compounds on Polysaccharide-Based Chiral Stationary Phases. (2004). ResearchGate. [Link]
-
Determination of the absolute configuration of pentacoordinate chiral phosphorus compounds in solution by using vibrational circular dichroism spectroscopy and density functional theory. (2010). PubMed. [Link]
-
A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. (2008). ResearchGate. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]
-
Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. (2007). PubMed. [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2005). Spectroscopy Europe. [Link]
-
instruction manual for chiralpak® ad-h. (n.d.). HPLC. [Link]
-
Limitations in determining enantiomeric excess of alcohols by 31P-NMR of the phosphonate derivatives. (1999). ResearchGate. [Link]
-
Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating. (2007). Tetrahedron: Asymmetry. [Link]
-
Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. (2022). MDPI. [Link]
-
Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution. (2012). Dalton Transactions. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® AD-RH COLUMNS. (2003). MZ-Analysentechnik GmbH. [Link]
-
Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. (2007). SciSpace. [Link]
-
General and Versatile Synthesis of Highly Recyclable Chiral Phosphoric Acid Organocatalysts. (n.d.). MDPI. [Link]
-
Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews. [Link]
-
Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. (2007). National Institutes of Health. [Link]
Sources
- 1. Chirality of organophosphorus pesticides: analysis and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Determination of the absolute configuration of pentacoordinate chiral phosphorus compounds in solution by using vibrational circular dichroism spectroscopy and density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discerning Choice: A Comparative Guide to Phosphonates and Their Phosphate or Carboxylate Bioisosteres in Drug Discovery
For the discerning researcher, scientist, and drug development professional, the strategic selection of bioisosteres is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, comparative analysis of phosphonates and their phosphate and carboxylate counterparts, offering the technical insights and experimental frameworks necessary to navigate this critical aspect of drug design.
The Principle of Bioisosterism: Beyond Simple Mimicry
Bioisosterism, the practice of substituting one chemical group for another with similar physical or chemical properties to enhance a desired biological activity or mitigate undesirable effects, is a foundational concept in drug design.[1] The choice between phosphonates, phosphates, and carboxylates as bioisosteres for phosphate-containing natural ligands or as mimics of the transition state of enzymatic reactions is a nuanced decision, driven by a deep understanding of their distinct physicochemical and metabolic profiles.[2]
A Tale of Three Moieties: Physicochemical Properties at a Glance
The seemingly subtle differences between a P-O-C bond in a phosphate, a P-C bond in a phosphonate, and a C-C bond in a carboxylate have profound implications for a molecule's behavior in a biological system. These differences are elegantly captured in their fundamental physicochemical properties.
Table 1: Comparative Physicochemical Properties of Phosphates, Phosphonates, and Carboxylates
| Property | Phosphate (Monoester) | Phosphonate | Carboxylate | Key Considerations for Drug Design |
| General Structure | R-O-PO(OH)₂ | R-PO(OH)₂ | R-COOH | The P-C bond in phosphonates is a key differentiator, conferring metabolic stability.[3] |
| Geometry | Tetrahedral | Tetrahedral | Trigonal Planar | Tetrahedral geometry of phosphates and phosphonates often provides a better mimic of transition states.[4] |
| pKa₁ | ~1-2 | ~1-2.5[1][5] | ~4-5[6] | Phosphates and phosphonates are significantly more acidic, leading to a higher negative charge at physiological pH. |
| pKa₂ | ~6-7[7] | ~6.5-8[5] | N/A | The second ionization of phosphates and phosphonates is critical for interactions with biological targets.[8] |
| Bond Angles (P-X-C/C-C-C) | ~118.7° (X=O)[4] | ~112.1° (X=CH₂)[4] | ~109.5° | Subtle changes in bond angles can significantly impact binding affinity and selectivity. |
| Polarity/Solubility | High | High | Moderate to High | The high polarity of phosphonates and phosphates can hinder cell permeability.[1] |
Note: pKa and bond angle values are approximate and can vary depending on the specific chemical structure.
The lower pKa values of phosphonates and phosphates compared to carboxylates mean they are predominantly ionized at physiological pH, a double-edged sword that can enhance binding to positively charged active sites but also impede passive diffusion across cell membranes.[1] The tetrahedral geometry of phosphonates and phosphates makes them excellent mimics of the transition states of phosphoryl transfer reactions, a key feature in the design of many enzyme inhibitors.[4]
The Litmus Test: Experimental Evaluation of Bioisosteres
Objective, data-driven comparison is paramount in the selection of the optimal bioisostere. The following experimental protocols provide a robust framework for evaluating the key performance parameters of phosphonate, phosphate, and carboxylate-containing compounds.
Metabolic Stability: The Microsomal Stability Assay
Rationale: The inherent lability of the P-O bond in phosphates renders them susceptible to enzymatic cleavage by phosphatases. The P-C bond of phosphonates offers significantly enhanced metabolic stability.[3] The microsomal stability assay is a standard in vitro method to assess a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[9]
Experimental Protocol: Liver Microsomal Stability Assay [2][9][10]
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Thaw human or mouse liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.
-
Prepare a NADPH regenerating system solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Prepare a 1 mM stock solution of the test compound (phosphonate, phosphate, or carboxylate analog) in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) = (k / microsomal protein concentration).
-
Cell Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: The high polarity and negative charge of phosphonates and phosphates at physiological pH often lead to poor passive diffusion across cell membranes.[3] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool to predict the passive permeability of compounds.[11][12]
Experimental Protocol: PAMPA [11][12][13]
-
Preparation of Plates:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane).
-
-
Preparation of Solutions:
-
Prepare a buffer solution for the acceptor plate (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve the test compounds in the same buffer to a final concentration of 100 µM.
-
-
Assay Procedure:
-
Fill the acceptor plate wells with the buffer solution.
-
Place the lipid-coated donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the buffer.
-
Add the test compound solutions to the donor plate wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
-
Analysis:
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) can be calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D_initial]) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the filter membrane.
-
t is the incubation time.
-
[C_A] is the concentration in the acceptor well.
-
[C_D_initial] is the initial concentration in the donor well.
-
-
Visualizing the Concepts: Diagrams for Deeper Understanding
Bioisostere Selection Workflow
The decision to employ a phosphonate, phosphate, or carboxylate bioisostere is a multi-faceted process guided by the specific goals of the drug discovery program.
Caption: A workflow for the rational selection and evaluation of phosphonate, phosphate, and carboxylate bioisosteres in drug discovery.
Comparative Binding Modes in an Enzyme Active Site
The geometry and charge distribution of each bioisostere dictate its interactions within a target's active site.
Caption: Simplified representation of the potential binding interactions of phosphate, phosphonate, and carboxylate bioisosteres within a hypothetical enzyme active site.
Case Study: Tenofovir - A Triumph of the Phosphonate Bioisostere
The development of the antiviral drug tenofovir is a classic example of the successful application of the phosphonate bioisostere. Tenofovir is an acyclic nucleoside phosphonate that mimics the natural substrate deoxyadenosine monophosphate. The phosphonate group provides the necessary negative charge for recognition by viral reverse transcriptase while conferring resistance to hydrolysis by host enzymes.
However, the high polarity of tenofovir results in low oral bioavailability. This challenge was overcome by the development of the prodrug, tenofovir disoproxil fumarate (TDF). TDF masks the negative charges of the phosphonate group, allowing for improved absorption from the gastrointestinal tract. Once absorbed, TDF is hydrolyzed to tenofovir.[8][14][15][16]
A study comparing the pharmacokinetics of tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects found that the two salt forms were bioequivalent.[8][14][15][16] The geometric mean ratios for Cmax and AUClast were within the conventional bioequivalence range of 0.8-1.25.[8][14][15][16]
The Rise of the Prodrug: Overcoming Permeability Barriers
For highly charged bioisosteres like phosphonates and phosphates, prodrug strategies are often essential to achieve adequate oral bioavailability. These strategies involve temporarily masking the charged group with a lipophilic moiety that is cleaved in vivo to release the active drug.
Table 2: Common Prodrug Strategies for Phosphonates and Phosphates
| Prodrug Type | Masking Group | Cleavage Mechanism | Advantages | Disadvantages |
| Acyloxymethyl (e.g., POM) | Pivaloyloxymethyl | Esterases | Well-established, effective at increasing permeability. | Potential for formaldehyde release. |
| Amino Acid Phosphoramidates | Amino acid linked via a P-N bond | Esterases and phosphoramidases | Can target specific transporters, tunable cleavage rates. | More complex synthesis. |
| S-Acyl-2-thioethyl (SATE) | Thioester | Esterases | Increased plasma stability compared to POM. | Potential for thiol-related toxicities. |
| CycloSal-pronucleotides | Saligenyl-based cyclic triester | Chemical hydrolysis and esterases | Can deliver monophosphates intracellularly. | Stereochemical complexity. |
Conclusion: A Strategic Choice for Optimized Drug Design
The selection of a phosphonate, phosphate, or carboxylate bioisostere is a critical decision in the drug discovery process, with far-reaching implications for a compound's efficacy, safety, and pharmacokinetic profile. While phosphates offer the most direct mimicry of natural substrates, their metabolic instability often necessitates the use of more robust bioisosteres. Phosphonates provide a metabolically stable alternative with similar geometry and charge, though their poor permeability frequently requires the implementation of prodrug strategies. Carboxylates offer a different geometric and acidity profile, which can be advantageous in specific contexts for modulating polarity and binding interactions. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will empower researchers to make informed decisions and ultimately design more effective and safer medicines.
References
-
Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects. (2021). PubMed. Retrieved January 26, 2026, from [Link]
-
Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. (2022). ACS Omega. Retrieved January 26, 2026, from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 26, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved January 26, 2026, from [Link]
-
pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved January 26, 2026, from [Link]
-
Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved January 26, 2026, from [Link]
-
Highly Predictive and Interpretable Models for PAMPA Permeability. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (n.d.). Drug Hunter. Retrieved January 26, 2026, from [Link]
-
Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects. (2021). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved January 26, 2026, from [Link]
-
Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved January 26, 2026, from [Link]
-
A comparison of pKa2 values for phosphates, phosphonates, and fluorinated analogues. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Crystal structures of a purple acid phosphatase, representing different steps of this enzyme's catalytic cycle. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Phosphonate prodrugs: an overview and recent advances. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Quantitative identification of phosphate using X-Ray diffraction and Fourier transform infra red (FTIR) spectroscopy. (n.d.). International Journal of Current Microbiology and Applied Sciences. Retrieved January 26, 2026, from [Link]
-
Comparative Meta-Analysis of Tenofovir Disoproxil Fumarate versus Emtricitabine and Tenofovir Disoproxil Fumarate as Treatments for Patients with Chronic Hepatitis B. (2015). PubMed. Retrieved January 26, 2026, from [Link]
-
pampa-permeability-assay.pdf. (n.d.). Technology Networks. Retrieved January 26, 2026, from [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
X-ray structures of a novel acid phosphatase from Escherichia blattae and its complex with the transition-state analog molybdate. (2000). PubMed. Retrieved January 26, 2026, from [Link]
-
Comparison of phosphonate, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphate Binding in the Active Site of Alkaline Phosphatase and the Interactions of 2-Nitrosoacetophenone with Alkaline Phosphatase-Induced Small Structural Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diethyl (4-(tetradecylamino)phenyl)phosphonate
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. Diethyl (4-(tetradecylamino)phenyl)phosphonate is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.
GHS Hazard Classification:
-
H302: Harmful if swallowed. [1] Ingestion can lead to acute toxicity. This necessitates stringent hygiene practices to prevent accidental oral exposure.
-
H319: Causes serious eye irritation. [1] Direct contact with the eyes can result in significant damage, making appropriate eye protection non-negotiable.
The causality is clear: the chemical's properties present tangible risks of acute oral toxicity and severe eye damage. Therefore, the entire disposal workflow is built upon mitigating these specific threats through engineering controls, personal protective equipment, and procedural diligence.
Data Summary Table
| Property | Value | Source |
| Chemical Name | Diethyl (4-(tetradecylamino)phenyl)phosphonate | N/A |
| GHS Pictograms | [1] | |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [1] |
| Primary Exposure Routes | Ingestion, Eye Contact | [1] |
| Recommended PPE | Safety glasses with side-shields or goggles, chemical-resistant gloves, lab coat. | [1] |
Pre-Disposal Protocol: Minimization and Segregation
Effective waste management begins with proactive measures to reduce waste volume and prevent hazardous reactions.
-
Waste Minimization: The most effective disposal strategy is to minimize waste generation. Purchase only the required quantities of the chemical for your experimental needs. When planning experiments, design them to use the smallest practical amount of material.
-
Waste Segregation: This is a critical step to prevent dangerous chemical reactions. Diethyl (4-(tetradecylamino)phenyl)phosphonate waste must be collected separately. Do not mix it with other waste streams, particularly:
-
Oxidizing agents: To prevent potentially exothermic or violent reactions.[2]
-
Aqueous waste or strong acids/bases: Unless part of a validated neutralization procedure, mixing can lead to hydrolysis or other reactions.
-
Incompatible solvents: Always consult a chemical compatibility chart.
-
The rationale for segregation is rooted in chemical reactivity. Organophosphonates and amines can react unpredictably with other chemical classes. Segregation is a self-validating system that ensures containment and prevents the creation of a more hazardous, complex waste mixture.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the selection and proper use of PPE are mandatory.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a splash hazard.[1]
-
Skin Protection:
-
Gloves: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use. Remove and wash contaminated gloves before re-use.[3]
-
Lab Coat: A standard laboratory coat should be worn and kept fastened to protect against skin contact.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][4] Do not eat, drink, or smoke in areas where the chemical is handled.[1][4]
Step-by-Step Disposal Procedure
This protocol provides a direct, procedural workflow for the safe disposal of Diethyl (4-(tetradecylamino)phenyl)phosphonate.
Step 1: Containerization
-
Select an Appropriate Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, screw-on cap.[2][3]
-
Check Container Integrity: Ensure the container is clean, dry, and free from damage or contamination from other chemicals.
Step 2: Waste Collection
-
Transferring Waste: Carefully transfer the waste chemical into the designated container. If transferring a liquid, use a funnel to prevent spills. For solid residues or contaminated materials (e.g., weigh boats, pipette tips), place them directly into the container.
-
Absorbent Materials: For small spills or cleaning residual amounts, use an inert absorbent material like vermiculite, sand, or silica gel.[4] Sweep or wipe up the absorbed material and place it in the waste container.[3][4] Never use combustible materials like paper towels to absorb significant spills.
-
Container Headspace: Do not fill the container to more than 80% of its capacity. This leaves adequate headspace to accommodate vapor expansion and prevent spills.
Step 3: Labeling
Proper labeling is a regulatory requirement under OSHA and the EPA and is critical for safe handling by waste management personnel.[5][6]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Diethyl (4-(tetradecylamino)phenyl)phosphonate". Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Step 4: Temporary Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
-
Segregation: Keep the container segregated from incompatible materials as described in Section 2.
Step 5: Final Disposal
-
Professional Disposal: This chemical waste must be disposed of through a licensed hazardous waste disposal company.[2][7] Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [8][9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Follow their specific procedures for waste consolidation and handover. Academic institutions must adhere to specific EPA regulations for laboratory waste.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical sequence of operations for the safe disposal of Diethyl (4-(tetradecylamino)phenyl)phosphonate.
Caption: Disposal workflow for Diethyl (4-(tetradecylamino)phenyl)phosphonate.
References
-
Diethyl methylphosphonate | C5H13O3P | CID 12685 . PubChem - NIH. [Link]
-
Amine Disposal For Businesses . Collect and Recycle. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . OSHA. [Link]
-
Safe Disposal of Pesticides . US EPA. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. osha.gov [osha.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of Diethyl (4-(tetradecylamino)phenyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
The following protocols are based on established best practices for handling organophosphorus compounds and chemicals with similar functional groups. Given the absence of specific data for Diethyl (4-(tetradecylamino)phenyl)phosphonate, a cautious and rigorous approach to safety is paramount.
Hazard Assessment and Triage
Immediate Action Protocol: In the event of a suspected exposure, immediate decontamination and medical attention are critical.[2][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the recommended PPE for various laboratory operations involving Diethyl (4-(tetradecylamino)phenyl)phosphonate.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields (minimum); chemical splash goggles recommended.[4][5] | Nitrile or other appropriate chemical-resistant gloves.[6] Inspect gloves before use.[7] | Laboratory coat. | If dust is generated, a P2 (N95) or equivalent respirator is recommended.[6][8] |
| Solution Preparation and Handling | Chemical splash goggles. A face shield should be worn in addition to goggles if there is a significant splash risk.[4][5] | Double-gloving with nitrile or other appropriate chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat.[4][9] | Work in a well-ventilated area or a chemical fume hood.[10][11] |
| Large-Scale Operations or Potential for Aerosolization | Full-face shield and chemical splash goggles.[5] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[9] | A powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) may be necessary based on risk assessment.[12] |
Key Considerations for PPE Selection and Use:
-
Glove Integrity: Always inspect gloves for tears or punctures before use.[7]
-
Clothing Contamination: All clothing worn while handling the compound should be considered contaminated and washed separately.[13] Contaminated PPE should not be taken home.[14]
-
Proper Donning and Doffing: Follow established procedures for putting on and taking off PPE to avoid cross-contamination.
Operational Plans: Step-by-Step Procedural Guidance
Engineering Controls
The primary method for controlling exposure is through robust engineering controls.
-
Ventilation: All work with Diethyl (4-(tetradecylamino)phenyl)phosphonate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]
-
Containment: For procedures with a higher risk of aerosolization, consider using a glove box or other closed systems.
Safe Handling and Storage
Handling:
-
Preparation: Before beginning work, ensure all necessary PPE is readily available and in good condition.[7]
-
Avoidance of Contamination: Do not eat, drink, or smoke in areas where chemicals are handled.[7][10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][10]
Storage:
-
Store Diethyl (4-(tetradecylamino)phenyl)phosphonate in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents.[11][15]
-
Keep containers tightly closed and clearly labeled.[10][11][16]
Spill Management
In the event of a spill, immediate and decisive action is required to minimize exposure and environmental contamination.
Spill Response Workflow
Caption: A stepwise workflow for responding to a chemical spill.
Decontamination:
-
For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]
-
For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7]
-
Decontamination of surfaces can be achieved by washing with soap and water.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with Diethyl (4-(tetradecylamino)phenyl)phosphonate, including disposable PPE, absorbent materials from spills, and empty containers, should be collected in a dedicated, labeled, and sealed waste container.[10]
-
Labeling: The waste container must be clearly labeled with the chemical name and hazard information.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour this compound down the drain.[11]
Disposal Decision Tree
Caption: A decision-making guide for the proper disposal of laboratory waste.
Conclusion
The safe handling of Diethyl (4-(tetradecylamino)phenyl)phosphonate requires a proactive and informed approach to laboratory safety. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe and productive research environment. Always consult your institution's specific safety protocols and the most current safety data sheets for the chemicals you are working with.
References
- Apollo Scientific. (2022, September 16). Safety Data Sheet: Diethyl(4-chlorobenzyl)phosphonate.
- CHEMM. (n.d.). Sarin (GB) Prehospital Management.
- Sydney Children's Hospitals Network. (2024, August 2).
- Carl ROTH. (n.d.).
- Bradbury, N., & Willis, C. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Emergency Medicine Journal, 40(10), 685-688.
- Alfa Aesar. (2024, March 7).
- Fisher Scientific. (2021, January 22).
- Getman, G. D., DeFrank, J. J., & Koke, M. K. (2007). Decontamination of organophosphorus pesticides on sensitive equipment.
- Isbister, G. K., & Roberts, J. A. (2007). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 55-63.
- TCI Chemicals. (2022, September 16). Safety Data Sheet: Diethyl (4-Bromophenyl)
- Daudé, D., & Chabrière, E. (2017). [Decontamination of organophosphorus compounds: Towards new alternatives]. Annales Pharmaceutiques Françaises, 75(3), 167-176.
- Carus. (2023, April 7).
- U.S. Environmental Protection Agency. (2023, August 6). Personal Protective Equipment for Pesticide Handlers.
- Health.vic. (n.d.). Pesticide use and personal protective equipment.
- NOAA. (n.d.).
- Phosphon
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- U.S. Army Public Health Command. (n.d.). Technical Guide 15 - Pesticide Spill Prevention and Management.
- Htdchem. (n.d.).
- Office of the Under Secretary of Defense for Acquisition and Sustainment. (n.d.). Personal Protective Gear and Equipment for Pest Management Personnel.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- University of California, Los Angeles. (n.d.).
Sources
- 1. [Decontamination of organophosphorus compounds: Towards new alternatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 3. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. phosphonates - Safety [phosphonates.org]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pesticide use and personal protective equipment [health.vic.gov.au]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. htdchem.com [htdchem.com]
- 12. Sarin (GB) Prehospital Management [chemm.hhs.gov]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. epa.gov [epa.gov]
- 15. DIETHYL ETHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
